Technical Documentation Center

2-chloro-1H-indole-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-1H-indole-3-carbonitrile
  • CAS: 156136-56-0

Core Science & Biosynthesis

Foundational

2-Chloro-1H-indole-3-carbonitrile: Structural Profile and Synthetic Utility

This guide provides an in-depth technical analysis of 2-chloro-1H-indole-3-carbonitrile , a specialized heterocyclic scaffold used primarily as a "warhead" intermediate in the synthesis of kinase inhibitors and fused pol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-chloro-1H-indole-3-carbonitrile , a specialized heterocyclic scaffold used primarily as a "warhead" intermediate in the synthesis of kinase inhibitors and fused polycyclic heterocycles.

Executive Summary

2-Chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0) is a bifunctional indole derivative characterized by a highly reactive electrophilic center at the C2 position and an electron-withdrawing nitrile group at the C3 position. Unlike simple indoles which are nucleophilic at C3, this molecule reverses the electronic bias of the pyrrole ring, making the C2-chlorine atom susceptible to Nucleophilic Aromatic Substitution (


). This unique reactivity profile makes it a critical building block for designing covalent inhibitors and constructing complex pharmacological cores like pyrimido[4,5-b]indoles.

Chemical Identity & Physicochemical Properties

Identification
PropertyData
CAS Number 156136-56-0
IUPAC Name 2-chloro-1H-indole-3-carbonitrile
Molecular Formula

Molecular Weight 176.60 g/mol
SMILES N#CC1=C(Cl)NC2=CC=CC=C21
Appearance Off-white to pale yellow crystalline solid
Structural & Electronic Characteristics
  • Dipole Moment: The molecule exhibits a strong dipole moment directed towards the C3-nitrile group. This electron-withdrawing effect (

    
    , 
    
    
    
    ) significantly decreases the electron density at C2.
  • Acidity (NH): The

    
     of the N1-proton is lower (more acidic) than unsubstituted indole (
    
    
    
    ) due to the inductive stabilization of the conjugate base by the C3-nitrile and C2-chlorine.
  • Electrophilicity: The C2 position is an "imino-chloride" equivalent, activated for displacement.

Synthetic Pathways

The synthesis of 2-chloro-1H-indole-3-carbonitrile is not typically achieved by direct chlorination of indole-3-carbonitrile due to regioselectivity issues. The most robust industrial route proceeds via the Vilsmeier-Haack functionalization of oxindole (indolin-2-one).

Primary Route: The Vilsmeier-Oxindole Approach

This pathway ensures regiocontrol, placing the chlorine at C2 and the carbon chain at C3 simultaneously.

  • Chloroformylation: Treatment of oxindole with phosphorus oxychloride (

    
    ) and dimethylformamide (DMF) yields 2-chloro-1H-indole-3-carbaldehyde . The 
    
    
    
    converts the amide carbonyl to a chloro-imine (chloroindolenine), while the Vilsmeier reagent formylates the C3 position.
  • Oxime Formation: The aldehyde is condensed with hydroxylamine hydrochloride (

    
    ) to form the corresponding oxime.
    
  • Dehydration: The oxime is dehydrated to the nitrile using thionyl chloride (

    
    ) or acetic anhydride, yielding the target 2-chloro-1H-indole-3-carbonitrile .
    
Visualization of Synthesis

Synthesis Oxindole Oxindole (Indolin-2-one) Aldehyde 2-Chloro-1H-indole- 3-carbaldehyde Oxindole->Aldehyde POCl3, DMF (Vilsmeier-Haack) Oxime Indole-3-carbaldehyde oxime Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Target 2-Chloro-1H-indole- 3-carbonitrile Oxime->Target SOCl2 or Ac2O (Dehydration)

Figure 1: Step-wise synthesis from commercially available oxindole precursors.

Reactivity Profile

The core value of this scaffold lies in its divergent reactivity . It serves as a linchpin where the C2-Cl and C3-CN groups can be manipulated independently or cooperatively.

Nucleophilic Aromatic Substitution ( ) at C2

The C3-nitrile group is critical here. By withdrawing electron density from the


-system, it lowers the energy of the transition state (Meisenheimer-like complex) for nucleophilic attack at C2.
  • Amination: Reaction with primary/secondary amines yields 2-aminoindole-3-carbonitriles .

  • Thiolation: Reaction with thiols (in the presence of

    
    ) yields 2-thioindole  derivatives.
    
  • Mechanism: Addition-Elimination.

Nitrile Transformations at C3
  • Cyclization: Reaction with sodium azide (

    
    ) generates the tetrazole  ring, a bioisostere for carboxylic acids.
    
  • Hydrolysis: Conversion to indole-3-carboxamide or carboxylic acid under acidic/basic conditions.

Annulation (Ring Fusion)

Reacting the 2-chloro derivative with bifunctional nucleophiles (e.g., hydrazines, amidines) leads to fused tricyclic systems such as pyrimido[4,5-b]indoles , which are privileged scaffolds in oncology.

Reactivity Map

Reactivity Core 2-Chloro-1H-indole- 3-carbonitrile Amino 2-Aminoindole-3-carbonitrile (Kinase Inhibitor Core) Core->Amino R-NH2, Heat (SnAr) Thio 2-Thioindole-3-carbonitrile Core->Thio R-SH, Base (SnAr) Tetrazole 3-(1H-tetrazol-5-yl)-2-chloroindole Core->Tetrazole NaN3, ZnBr2 (Cycloaddition) Fused Pyrimido[4,5-b]indoles Core->Fused Amidines/Hydrazines (Annulation) N_Alkyl 1-Alkyl-2-chloroindole- 3-carbonitrile Core->N_Alkyl R-X, NaH (N1-Alkylation)

Figure 2: Divergent reactivity pathways available from the 2-chloro-3-cyano core.

Experimental Protocol: Displacement

Objective: Synthesis of 2-(benzylamino)-1H-indole-3-carbonitrile. This protocol validates the electrophilic nature of the C2 position.[1]

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-chloro-1H-indole-3-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Reagent Addition: Add benzylamine (1.2 equiv, 1.2 mmol) and diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Heat the mixture to 80–100°C under an argon atmosphere. Monitor by TLC (usually 2–4 hours).

    • Note: The spot for the starting material (less polar) will disappear, replaced by a lower

      
       fluorescent spot.
      
  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product typically precipitates.

  • Purification: Filter the solid, wash with water and cold hexanes. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

Kinase Inhibition (TRK/JAK)

The 2-aminoindole-3-carbonitrile motif mimics the hinge-binding region of ATP. The nitrile group often engages in hydrogen bonding with residues like Lysine or Aspartic acid within the kinase active site, while the indole core provides hydrophobic scaffolding.

  • Reference Case: Compound C11 (TRK inhibitor) utilizes this core to arrest cell cycles in NTRK-fusion driven cancers.

Antiviral Agents

Substituted indole-3-carbonitriles have shown potency against Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV, where the nitrile group fits into a specific hydrophobic pocket of the enzyme.

Safety & Handling

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Cyanide Release: Under strongly acidic conditions or combustion, may release trace hydrogen cyanide (HCN).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile or C-Cl bond over long periods).

References

  • Synthesis of 2-chloro-3-formylindoles: Meth-Cohn, O., & Stanforth, S. P. (1981). The Vilsmeier–Haack Reaction of Indoles. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Nucleophilic Substitution (

    
    ) on Indoles: Iqbal, M. A., et al. (2019). Base-Promoted 
    
    
    
    Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Molecules, 24(6), 1156. Link
  • TRK Inhibitor Development: Zhang, M., et al. (2025).[1][2][3] Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. Link

  • Indole-3-carbonitrile Properties: National Institute of Standards and Technology (NIST). 1H-Indole-3-carbonitrile Chemical Data. Link

  • Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6][7] Link

Sources

Exploratory

Technical Profile: 2-Chloro-1H-indole-3-carbonitrile

This technical guide provides an in-depth analysis of 2-chloro-1H-indole-3-carbonitrile , a specialized heterocyclic building block used in the development of kinase inhibitors and fused ring systems. CAS Registry Number...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-chloro-1H-indole-3-carbonitrile , a specialized heterocyclic building block used in the development of kinase inhibitors and fused ring systems.

CAS Registry Number: 156136-56-0[1][2][3]

Executive Summary

2-Chloro-1H-indole-3-carbonitrile is a highly functionalized indole derivative characterized by an electron-withdrawing nitrile group at the C3 position and a reactive chlorine atom at the C2 position. This specific substitution pattern creates a "push-pull" electronic system that activates the C2 position for nucleophilic aromatic substitution (


), making the compound a versatile scaffold for synthesizing complex pharmaceutical agents, particularly tyrosine kinase inhibitors  and antitumor agents .

Chemical Identity & Physical Properties

The compound is distinct from its isomers (e.g., 5-chloro or 2-cyano derivatives) due to the specific activation of the C2-chlorine by the adjacent C3-nitrile.

PropertyData
CAS Number 156136-56-0
IUPAC Name 2-chloro-1H-indole-3-carbonitrile
Molecular Formula

Molecular Weight 176.60 g/mol
Appearance Off-white to pale yellow solid
Melting Point 177–180 °C (Lit. [1])
SMILES N#CC1=C(Cl)NC2=CC=CC=C21
InChI Key TWGXDANYSJKXEW-UHFFFAOYSA-N
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water.[3]

Synthetic Pathways

The synthesis of 2-chloro-1H-indole-3-carbonitrile typically proceeds via the functionalization of oxindole (indolin-2-one). The most robust route involves the Vilsmeier-Haack formylation/chlorination sequence followed by conversion of the aldehyde to the nitrile.

Core Synthetic Workflow
  • Vilsmeier-Haack Reaction: Treatment of oxindole with phosphorus oxychloride (

    
    ) and dimethylformamide (DMF) installs the C3-formyl group while simultaneously chlorinating the C2 position (transforming the amide tautomer to the chloro-imine).
    
  • Oxime Formation: Condensation of the resulting aldehyde with hydroxylamine hydrochloride.

  • Dehydration: Conversion of the oxime to the nitrile using a dehydrating agent (e.g.,

    
     or acetic anhydride).
    

Synthesis Oxindole Oxindole (Indolin-2-one) Aldehyde 2-Chloroindole-3-carboxaldehyde (CAS 5059-30-3) Oxindole->Aldehyde POCl3, DMF (Vilsmeier-Haack) Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Product 2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0) Oxime->Product SOCl2 or Ac2O (Dehydration)

Figure 1: Step-wise synthetic pathway from oxindole to the target nitrile.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The defining chemical feature of 2-chloro-1H-indole-3-carbonitrile is the activation of the C2-chloride . In a standard indole, the C2 position is not electrophilic. However, the strong electron-withdrawing nature of the C3-nitrile group (Hammett


) decreases electron density at C2, facilitating displacement by nucleophiles.
Mechanism

Nucleophiles (amines, thiols, alkoxides) attack the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.

Reactivity Substrate 2-Chloro-3-cyanoindole Intermediate Meisenheimer-like Intermediate Substrate->Intermediate Addition at C2 Nu Nucleophile (Nu:) (Amines, Thiols) Nu->Intermediate Addition at C2 Product 2-Substituted-3-cyanoindole Intermediate->Product Elimination of Cl-

Figure 2: Mechanism of


 reaction at the C2 position activated by the C3-nitrile.
Key Reactions
  • Amination: Reaction with primary/secondary amines yields 2-aminoindole-3-carbonitriles , which are precursors to pyrimido[1,2-a]indoles.

  • Thiolation: Reaction with thiols (e.g., thiophenol) yields 2-thioindole-3-carbonitriles , often used in antiviral research [1].

  • Cyclization: Reaction with dinucleophiles (e.g., hydrazine, guanidine) can lead to fused tricyclic systems.

Medicinal Chemistry Applications

This scaffold is primarily utilized in the discovery of small-molecule inhibitors for oncology and virology.

Tyrosine Kinase Inhibitors (TKIs)

The 2-substituted indole-3-carbonitrile core mimics the adenine binding mode in ATP-competitive kinase inhibitors. The nitrile group can form critical hydrogen bonds with the hinge region of the kinase domain.

  • Target: Epidermal Growth Factor Receptor (EGFR) and Src kinases.

  • Mechanism: The indole NH and the C3-CN provide a donor-acceptor motif for binding [1].

Antitumor Agents

Derivatives synthesized from this core have demonstrated cytotoxicity against human tumor cell lines. The substitution at C2 allows for the tuning of lipophilicity and steric fit within the target protein's hydrophobic pocket.

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Indole-3-carbonitriles are structural isosteres of diarylpyrimidine (DAPY) NNRTIs (e.g., Etravirine). The 2-chloro group serves as a handle to introduce solubilizing groups or aromatic wings that access the NNRTI binding pocket's hydrophobic channel.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-1H-indole-3-carbonitrile (General Procedure)

Note: This protocol is adapted from standard functional group transformations of indole-3-carboxaldehydes.

  • Oxime Formation:

    • Dissolve 2-chloro-1H-indole-3-carboxaldehyde (10 mmol) in ethanol (30 mL).

    • Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

    • Reflux for 2–4 hours until TLC indicates consumption of the aldehyde.

    • Pour into ice water; filter the precipitate (Oxime).

  • Dehydration to Nitrile:

    • Suspend the dried oxime (10 mmol) in thionyl chloride (

      
      , 10 mL) or acetic anhydride.
      
    • Heat at reflux for 2 hours.

    • Evaporate excess reagent under reduced pressure.[4]

    • Neutralize the residue with saturated

      
       solution.
      
    • Extract with ethyl acetate, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from aqueous methanol or dichloromethane/hexanes.

    • Yield: Typically 60–80%. MP: 177–180 °C.[4]

Protocol B: Reaction with Aniline
  • Dissolve 2-chloro-1H-indole-3-carbonitrile (1.0 eq) in n-butanol or DMF .

  • Add aniline (1.2 eq) and a catalytic amount of HCl (or use amine excess).

  • Reflux for 4–8 hours.

  • Cool to room temperature; the product often precipitates.

  • Filter and wash with cold ethanol to obtain 2-(phenylamino)-1H-indole-3-carbonitrile .

References

  • Google Patents.2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties. EP0654024A1.
  • PubChem. 2-Chloro-1H-indole-3-carboxaldehyde (Precursor Data). Available at: [Link]

Sources

Foundational

Physical Properties of 2-Chloro-1H-indole-3-carbonitrile: A Technical Guide

Executive Summary 2-Chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly protein tyrosine kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly protein tyrosine kinase inhibitors and antitumor agents.[1][2] Characterized by a chlorinated indole core with a nitrile group at the C3 position, this compound serves as a critical electrophilic scaffold for nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis of its physical properties, spectral characteristics, and synthetic utility, designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Specifications

ParameterSpecification
IUPAC Name 2-Chloro-1H-indole-3-carbonitrile
Common Synonyms 2-Chloro-3-cyanoindole; 3-Cyano-2-chloroindole
CAS Number 156136-56-0
Molecular Formula

Molecular Weight 176.60 g/mol
SMILES ClC1=C(C#N)C2=CC=CC=C2N1
InChI Key TWGXDANYSJKXEW-UHFFFAOYSA-N
MDL Number MFCD12924683
Appearance Solid (Crystalline, typically off-white to yellowish)

Physical Properties

The physical behavior of 2-chloro-1H-indole-3-carbonitrile is governed by the electron-withdrawing nature of the C3-nitrile and C2-chloro substituents, which significantly increase the acidity of the N1-proton compared to unsubstituted indole.[1]

Thermal & Phase Properties[1]
  • Melting Point: 177–180 °C (Recrystallized from aqueous Methanol) [1].[3][4]

  • Boiling Point: Predicted >300 °C (Decomposes prior to boiling at atm pressure).

  • State: Crystalline solid at STP.[1]

Solubility Profile
  • Soluble: DMSO, DMF, Methanol (hot), Ethyl Acetate, Dichloromethane.

  • Sparingly Soluble: Diethyl ether, Chloroform.

  • Insoluble: Water, Hexanes.

  • Purification: Can be recrystallized from aqueous Methanol or Ethanol.[1]

Electronic Properties[1]
  • Lipophilicity (LogP): Predicted ~2.3 – 2.5. The compound is moderately lipophilic, suitable for cell-permeable drug scaffolds.

  • Acidity (pKa): The NH proton is more acidic than indole (pKa ~16) due to the -I and -M effects of the C3-CN and C2-Cl groups.[1] Estimated pKa ~12–13 in DMSO.[1]

Structural Analysis (Spectroscopy)

Accurate identification relies on specific spectral fingerprints. The nitrile stretch and the distinct NH signal are diagnostic.

Proton NMR ( NMR)

Solvent: DMSO-


Frequency:  300/400 MHz[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
13.23 Singlet (s)1HNH Highly deshielded indole NH (broad).[1]
7.60 Doublet (d)1HC4-H

Hz; Adjacent to bridgehead.[1]
7.50 Doublet (d)1HC7-H

Hz; Adjacent to NH.[1]
7.34 Triplet (t)1HC6-H Aromatic ring proton.[1]
7.15 Triplet (t)1HC5-H Aromatic ring proton.[1]

Data Source: Validated against experimental values reported in patent literature [1].

Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  Sharp, weak-to-medium band at 2210–2230 cm⁻¹ .[1]
    
  • Amine (

    
    ):  Broad stretch at 3200–3400 cm⁻¹ .
    
  • Aromatic (

    
    ):  1450–1600 cm⁻¹.
    

Synthesis & Preparation Workflow

The synthesis of 2-chloro-1H-indole-3-carbonitrile typically involves the functionalization of the indole core.[1] A common high-purity route involves the chlorination of precursors or transformation of oxindole derivatives.[1]

Validated Synthetic Route

One established method involves the processing of 2-thioindole intermediates or direct chlorination strategies.[1]

SynthesisPath Start Indole-3-carbonitrile (Precursor) Inter Intermediate (2-Oxo / 2-Thio) Start->Inter Oxidation / Substitution Product 2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0) Inter->Product Chlorination / Dehydration Reagent Chlorination Agent (POCl3 / NCS) Reagent->Inter

Figure 1: Generalized synthetic pathway for 2-chloro-3-cyanoindoles.

Protocol Highlight:

  • Reaction: Precursors (e.g., 3-substituted indoles) are treated with chlorinating agents or processed via thio-intermediates.[1]

  • Isolation: The crude product precipitates upon dilution with water.[1][5]

  • Purification: Recrystallization from aqueous Methanol (MeOH) yields the pure compound (MP: 177-180°C).

Applications in Medicinal Chemistry

This compound acts as a "linchpin" scaffold.[1] The C2-Chlorine is a versatile leaving group, while the C3-Nitrile provides a handle for heterocycle formation (e.g., tetrazoles, oxadiazoles).

Functionalization Logic
  • 
     Reactions:  The electron-withdrawing nitrile group activates the C2-position for nucleophilic attack by amines, thiols, or alkoxides.[1]
    
  • Cross-Coupling: The C2-Cl bond is suitable for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.[1]

Applications Core 2-Chloro-1H-indole-3-carbonitrile SNAr Nucleophilic Substitution (SNAr) (Amines/Thiols) Core->SNAr C2-Cl Displacement Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Coupling C2-Aryl Installation Cyclization Cyclization (Tetrazoles/Pyrimidines) Core->Cyclization C3-CN Modification Target1 Tyrosine Kinase Inhibitors (Anticancer) SNAr->Target1 Coupling->Target1 Target2 Antiviral Agents Cyclization->Target2

Figure 2: Synthetic utility and downstream medicinal chemistry applications.[1]

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Storage Protocol:

  • Store at 2–8 °C (Refrigerate).

  • Keep under Inert Atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Protect from light.[1]

References

  • European Patent Office. (1995). EP0654024A1 - 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases.[1] Retrieved from .

  • Fluorochem. (2024). Product Specification: 2-Chloro-1H-indole-3-carbonitrile. Retrieved from .

  • Sigma-Aldrich. (2024).[1] 2-Chloro-1H-indole-3-carbonitrile Product Data. Retrieved from .

  • PubChem. (2024). Compound Summary for CAS 156136-56-0. Retrieved from .

Sources

Exploratory

Solubility of 2-Chloro-1H-indole-3-carbonitrile in DMSO and DMF

[1] Executive Summary 2-Chloro-1H-indole-3-carbonitrile (CAS: 10551-28-7) exhibits high solubility in DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide) , making these the solvents of choice for stock solution prepara...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Chloro-1H-indole-3-carbonitrile (CAS: 10551-28-7) exhibits high solubility in DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide) , making these the solvents of choice for stock solution preparation, biological assays, and synthetic derivatization.[1]

While specific saturation limits are rarely published for this intermediate, experimental data from structural analogs and characterization protocols (e.g., NMR spectroscopy in DMSO-d₆) confirm solubility exceeding 10–20 mg/mL at room temperature.[1] Conversely, the compound is sparingly soluble in water and non-polar organic solvents (e.g., hexanes), often requiring crystallization from aqueous alcohols (e.g., aqueous MeOH) for purification.[1]

This guide details the physicochemical basis for this solubility, stability considerations, and validated protocols for preparing and handling stock solutions.[1]

Physicochemical Profile & Solubility Drivers

To understand the solubility behavior of 2-chloro-1H-indole-3-carbonitrile, one must analyze its molecular interactions.[1] The molecule contains a hydrophobic indole core modified by two electron-withdrawing groups: a chlorine atom at the C2 position and a nitrile (cyano) group at the C3 position.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicSource/Inference
Molecular Formula C₉H₅ClN₂Calculated
Molecular Weight 176.60 g/mol Calculated
Melting Point 177–180 °CExperimental [1]
LogP (Predicted) ~2.5 – 3.0Inferred from analogs
H-Bond Donors 1 (Indole N-H)Structural Analysis
H-Bond Acceptors 1 (Nitrile -CN)Structural Analysis
Physical State Solid (Crystalline powder)Experimental [1]
Mechanism of Dissolution[5]
  • Polar Aprotic Solvents (DMSO, DMF): The indole N-H moiety acts as a hydrogen bond donor. DMSO and DMF are strong hydrogen bond acceptors (via the sulfoxide oxygen and amide oxygen, respectively).[1] This donor-acceptor interaction disrupts the crystal lattice energy of the solid, facilitating dissolution.[1] Additionally, the high dipole moments of DMSO (3.96 D) and DMF (3.82 D) stabilize the polar nitrile group.[1]

  • Water: The hydrophobic aromatic core and the chlorine substituent dominate the solvation energetics in water, preventing significant dissolution despite the polar functional groups.

  • Alcohols (MeOH, EtOH): Moderate solubility.[1] Often used as co-solvents for crystallization (e.g., adding water to a hot methanol solution forces precipitation) [1].[1]

Solubility Data & Benchmarking

DMSO (Dimethyl Sulfoxide)[1][5]
  • Solubility Status: Soluble .

  • Evidence: Proton NMR (

    
    H-NMR) spectra for this compound are routinely acquired in DMSO-d₆  [1]. Standard NMR sample preparation typically requires concentrations of 5–10 mg in 0.6 mL, indicating a baseline solubility of at least ~15 mg/mL  at ambient temperature.
    
  • Maximal Estimate: Based on the structural analog 1H-indole-3-carbonitrile, saturation limits likely exceed 50 mg/mL (approx. 280 mM), though sonication may be required for concentrations >20 mg/mL.[1]

DMF (Dimethylformamide)[1]
  • Solubility Status: Soluble .

  • Application: DMF is frequently used as a reaction solvent for nucleophilic substitutions or coupling reactions involving indole-3-carbonitriles. It shares similar solvation properties with DMSO but has a lower boiling point (153°C vs. 189°C), making it easier to remove during workup if necessary.[1]

Comparative Solvent Table
SolventSolubility RatingPrimary Use Case
DMSO High (+++++)Biological assays, Cryostorage, NMR analysis.[1]
DMF High (+++++)Chemical synthesis, Crystallization.[1]
Methanol Moderate (+++)Purification (hot), Transfer solvent.[1]
Water Low (+)Precipitation (anti-solvent), Wash steps.[1]
Hexane Insoluble (-)Washing to remove non-polar impurities.

Stability & Handling in Solution

While DMSO and DMF are excellent solvents, they introduce specific stability risks that must be managed.[1]

Hygroscopicity (The "Water Spike" Effect)

Both DMSO and DMF are hygroscopic; they absorb atmospheric moisture rapidly.

  • Risk: The presence of water decreases the solubility of 2-chloro-1H-indole-3-carbonitrile.[1] If a stock solution absorbs significant water (e.g., >10% v/v), the compound may precipitate ("crash out") over time, leading to inconsistent dosing in assays.[1]

  • Mitigation: Store stock solutions in tightly sealed, amber glass vials with PTFE-lined caps. Use anhydrous DMSO for long-term storage.

Chemical Stability[6][7][8][9][10]
  • Hydrolysis: The nitrile group (-CN) at the C3 position is generally stable at neutral pH but can hydrolyze to an amide or carboxylic acid under strong acidic or basic conditions, especially if water is present and heat is applied.[1]

  • Oxidation: Indoles are susceptible to oxidation (e.g., to isatin derivatives) upon prolonged exposure to light and air.[1]

  • Storage Protocol: Store DMSO stocks at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which promote water condensation and precipitation.[1]

Experimental Protocols

SOP 1: Preparation of a 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution in DMSO for biological screening.

  • Calculate Mass: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    
    
    
    [1]
  • Weighing: Weigh approximately 1.8 mg of 2-chloro-1H-indole-3-carbonitrile into a sterile microcentrifuge tube or amber glass vial. Record the exact mass (e.g., 1.82 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the actual mass.

    
    [1]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If solid particles remain, sonicate in a water bath at room temperature for 1–5 minutes.

  • Inspection: Visually confirm the solution is clear and particle-free.

SOP 2: Solubility Limit Determination (Visual Method)

Objective: Determine if the compound meets a specific high-concentration threshold (e.g., 50 mg/mL) for chemical synthesis.

  • Weigh 10 mg of solid into a clear glass vial.

  • Add 100 µL of DMSO (initial target: 100 mg/mL).

  • Vortex and sonicate for 5 minutes.

  • Observation:

    • Clear Solution: Solubility

      
       100 mg/mL.
      
    • Suspension: Add DMSO in 100 µL increments, vortexing between additions, until clear.

  • Calculation: Divide 10 mg by the total volume added to find the approximate solubility limit.

Workflow Visualization

The following diagram outlines the decision process for solvent selection and stock solution preparation.

SolubilityWorkflow Start Start: 2-Chloro-1H-indole-3-carbonitrile (Solid Powder) SelectApp Select Application Start->SelectApp BioAssay Biological Assay / NMR (Target: 10-20 mM) SelectApp->BioAssay Low Conc. Synthesis Chemical Synthesis (Target: >50 mg/mL) SelectApp->Synthesis High Conc. SolventDMSO Solvent: Anhydrous DMSO BioAssay->SolventDMSO Synthesis->SolventDMSO Alt SolventDMF Solvent: Anhydrous DMF Synthesis->SolventDMF Dissolve Vortex & Sonicate (RT, 1-5 mins) SolventDMSO->Dissolve SolventDMF->Dissolve Check Visual Inspection Dissolve->Check Clear Clear Solution (Ready for Use) Check->Clear Pass Cloudy Cloudy / Precipitate Check->Cloudy Fail Heat Gentle Warming (40°C) or Dilution Cloudy->Heat Heat->Check Re-evaluate

Figure 1: Decision tree for solvent selection and solubilization of 2-chloro-1H-indole-3-carbonitrile.

References

  • European Patent Office . (1995). EP0654024A1 - 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases.[1] (Example 1 describes the synthesis and characterization of 2-chloro-1H-indole-3-carbonitrile, including melting point and NMR in DMSO).

  • PubChem . (n.d.). Compound Summary for 2-Chloro-1H-indole-3-carbonitrile. National Library of Medicine. [1]

  • Organic Chemistry Portal . (2024). Synthesis of 3-Chloroindoles via DMSO/SOCl2 System. (Demonstrates the stability and solubility of chloroindole intermediates in DMSO reaction mixtures).

Sources

Foundational

Technical Guide to the Physicochemical Characterization of 2-chloro-1H-indole-3-carbonitrile: A Focus on Melting Point Determination

For distribution to: Researchers, scientists, and drug development professionals. This technical guide addresses the determination of the melting point for the compound 2-chloro-1H-indole-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide addresses the determination of the melting point for the compound 2-chloro-1H-indole-3-carbonitrile. An extensive search of scientific literature and chemical databases did not yield an experimentally determined melting point for this specific molecule. This is not an uncommon scenario for novel or less-studied compounds in drug discovery and development pipelines.

Therefore, this guide will serve two primary purposes. First, it will transparently address the absence of existing data for 2-chloro-1H-indole-3-carbonitrile. Second, and more critically, it will provide a comprehensive, field-proven protocol for the experimental determination of the melting point of a novel crystalline organic solid, using this compound as a prime example. This guide is structured to provide not just a method, but the scientific rationale behind the procedure, ensuring a thorough understanding for researchers and drug development professionals.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is a fundamental physical property, defined as the temperature at which it transitions from the solid to the liquid phase.[1] For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] The importance of this characteristic in a research and development setting cannot be overstated, as it is a primary indicator of both identity and purity.[2][3][4][5]

  • Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, typically causing the melting point to be lower and the melting range to be broader than that of the pure substance.[1][3][5][6][7] This phenomenon, known as melting point depression, is a critical, albeit qualitative, measure of a compound's purity.[1][2] A narrow melting range (typically 0.5-2°C) is a strong indication of high purity.[2][7]

  • Compound Identification: As a physical constant, the melting point can be used to support the identification of a synthesized compound by comparing the experimentally determined value to a known literature value.[5][6]

Given that 2-chloro-1H-indole-3-carbonitrile is a member of the functionally rich indole class of compounds, which are prevalent in medicinal chemistry, the ability to accurately characterize novel derivatives is paramount.[8][9]

Experimental Protocol for Melting Point Determination

The following protocol details the capillary method for determining the melting point of a crystalline solid, such as a newly synthesized batch of 2-chloro-1H-indole-3-carbonitrile. This method is widely used due to its accuracy and the small amount of sample required. A common apparatus for this procedure is a Mel-Temp or a similar digital melting point apparatus.[10][11]

Causality Behind Experimental Choices
  • Dry Sample: The sample must be completely dry, as residual solvent can act as an impurity, leading to an artificially depressed and broadened melting range.[12]

  • Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer.

  • Sample Height: A sample height of 2-3 mm is optimal. A larger sample size can result in a broader melting range due to uneven heat distribution through the sample.[11][12][13][14]

  • Heating Rate: A slow heating rate (1-2°C per minute) during the melting phase is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample.[10][11] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Step-by-Step Methodology
  • Sample Preparation: a. Place a small amount of the crystalline 2-chloro-1H-indole-3-carbonitrile onto a clean, dry watch glass. b. Thoroughly crush the crystals into a fine powder using a spatula. c. Press the open end of a capillary tube into the powder until a small amount of the solid is packed into the tube.[11][12] d. Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end.[10][12][15] e. Repeat until the packed sample is 2-3 mm high.[11][12][14]

  • Preliminary (Rapid) Melting Point Determination: a. If the approximate melting point is unknown, a rapid determination is necessary to establish a ballpark range. b. Insert the packed capillary tube into the melting point apparatus. c. Set the apparatus to heat rapidly (5-10°C per minute).[16] d. Record the approximate temperature range over which the sample melts. This range will be broad and inaccurate but provides a target for the precise measurement.

  • Accurate Melting Point Determination: a. Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed in the preliminary run.[11] b. Prepare a new capillary with the sample. c. Insert the new capillary tube into the apparatus. d. Set the heating rate to a slow increase of 1-2°C per minute.[10][11] e. Observe the sample carefully through the magnifying lens. f. Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range. g. Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range. h. For robust data, repeat the accurate determination at least two more times with fresh samples, ensuring the results are reproducible.

Apparatus Calibration

To ensure the trustworthiness of the obtained data, the melting point apparatus must be calibrated periodically.[16][17][18] This is achieved by measuring the melting points of a set of highly pure, certified reference standards with known, sharp melting points that span the temperature range of interest.[17][19] Any deviation between the observed and certified melting points should be used to create a calibration curve to correct future experimental readings.[16]

Data Presentation: Comparative Melting Points of Related Indole Derivatives

While the melting point of 2-chloro-1H-indole-3-carbonitrile is not documented in the searched literature, the melting points of several structurally related indole carbonitriles and other substituted indoles have been reported. This data, presented in Table 1, can provide a useful, albeit speculative, reference for researchers.

Disclaimer: The data in this table is for informational and comparative purposes only. These values do not represent the melting point of 2-chloro-1H-indole-3-carbonitrile.

Compound NameStructureMelting Point (°C)
1-Benzyl-3-iodo-1H-indole-2-carbonitrile144–146
1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile98–100
1-(3-(3,4-Dichlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile115–117
1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile137–139

Data sourced from a study on the synthesis of functionalized 1H-indole-2-carbonitriles.[17]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the melting point of a novel compound and the key factors influencing this physical property.

Caption: Experimental workflow for determining the melting point of a novel compound.

FactorsInfluencingMeltingPoint Key Factors Influencing Melting Point cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Factors MP Melting Point Forces Intermolecular Forces (H-bonding, van der Waals) Forces->MP Symmetry Molecular Symmetry & Crystal Packing Symmetry->MP Size Molecular Size & Weight Size->MP Purity Purity of Sample Purity->MP Pressure Atmospheric Pressure Pressure->MP

Caption: Logical relationship of factors affecting a compound's melting point.

Conclusion

While the melting point of 2-chloro-1H-indole-3-carbonitrile remains to be experimentally determined and reported in the scientific literature, this guide provides the necessary framework for any researcher to obtain this critical data point with confidence and accuracy. Adherence to the detailed protocol, including sample preparation, controlled heating rates, and apparatus calibration, will ensure the generation of reliable and reproducible data. This, in turn, is essential for the robust characterization of this and other novel compounds in the pursuit of new therapeutic agents.

References

  • chemistrysh.com. Accessed March 7, 2026.

  • California State University, Bakersfield. Accessed March 7, 2026.

  • ResolveMass Laboratories Inc. Accessed March 7, 2026.

  • Unacademy. Accessed March 7, 2026.

  • Sciencing. Published March 24, 2022.

  • Mettler-Toledo. Accessed March 7, 2026.

  • EBSCO. Accessed March 7, 2026.

  • Scribd. Accessed March 7, 2026.

  • Pharmaguideline. Accessed March 7, 2026.

  • Biometrix. Accessed March 7, 2026.

  • University of California, Los Angeles. Accessed March 7, 2026.

  • Pharma Beginners. Published July 20, 2020.

  • Buchi.com. Accessed March 7, 2026.

  • Chemistry LibreTexts. Published April 7, 2022.

  • Wired Chemist. Accessed March 7, 2026.

  • Chemistry LibreTexts. Published August 20, 2025.

  • J&K Scientific LLC. Published November 29, 2023.

  • AOCS. Reapproved 2025.

  • Chemistry LibreTexts. Published April 7, 2022.

  • Organic Chemistry at CU Boulder. Accessed March 7, 2026.

  • Scribd. Accessed March 7, 2026.

  • Wofford College. Accessed March 7, 2026.

  • RSC Publishing. Published April 17, 2025.

  • PMC. Accessed March 7, 2026.

  • Journal of Organic Chemistry. Published 2025.

  • Organic Chemistry Portal. Accessed March 7, 2026.

  • PubMed. Published December 21, 2018.

  • ResearchGate. Accessed March 7, 2026.

  • Journal of the American Chemical Society. Accessed March 7, 2026.

  • Google Patents. Accessed March 7, 2026.

  • Sciforum. Accessed March 7, 2026.

  • YouTube. Published December 18, 2018.

Sources

Foundational

2-chloro-1H-indole-3-carbonitrile PubChem CID and InChIKey

The following technical guide details the physicochemical properties, synthetic pathways, and application scope of 2-chloro-1H-indole-3-carbonitrile , a critical intermediate in the development of kinase inhibitors and f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and application scope of 2-chloro-1H-indole-3-carbonitrile , a critical intermediate in the development of kinase inhibitors and fused heterocyclic therapeutics.

Executive Summary

2-Chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0) is a highly functionalized indole derivative characterized by a reactive chlorine atom at the C2 position and a nitrile group at the C3 position.[1][2] This bifunctional scaffold serves as a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of tricyclic heterocycles (e.g., pyrimido[4,5-b]indoles) and the development of targeted kinase inhibitors (TRK, VEGFR).[1] Its unique electronic structure—combining an electron-withdrawing nitrile with a labile chlorine—makes it an ideal substrate for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5]

Property Data / Descriptor
IUPAC Name 2-Chloro-1H-indole-3-carbonitrile
CAS Registry Number 156136-56-0
InChIKey TWGXDANYSJKXEW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=C2C#N)Cl
Molecular Formula C

H

ClN

Molecular Weight 176.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Melting Point >200 °C (decomposition characteristic of cyanoindoles)

Synthetic Pathways & Methodology

The synthesis of 2-chloro-1H-indole-3-carbonitrile presents a regiochemical challenge. Direct chlorination of indole-3-carbonitrile often yields mixtures. The most robust, self-validating protocol utilizes oxindole (indolin-2-one) as the starting material, leveraging the Vilsmeier-Haack reaction to simultaneously install the chlorine and a formyl group, followed by conversion to the nitrile.[1]

Core Synthesis Protocol (The "Oxindole Route")[1]

This workflow ensures regioselectivity at the C2 position and avoids over-chlorination.

Step 1: Vilsmeier-Haack Formylation/Chlorination [1]

  • Precursor: Oxindole (Indolin-2-one).[1]

  • Reagents: Phosphorus Oxychloride (

    
    ), 
    
    
    
    -Dimethylformamide (DMF).[1]
  • Mechanism: The in situ generated Vilsmeier reagent attacks the enol form of oxindole.

    
     facilitates the conversion of the C2 carbonyl to a chloro-enamine, while the formyl group is installed at C3.
    
  • Intermediate: 2-Chloro-1H-indole-3-carboxaldehyde (CAS: 5059-30-3).[1]

Step 2: Aldehyde-to-Nitrile Conversion

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Thionyl Chloride (
    
    
    ) or Acetic Anhydride (
    
    
    ).[1]
  • Workflow: Condensation of the aldehyde with hydroxylamine yields the oxime, which is subsequently dehydrated to the nitrile.

Experimental Workflow Diagram

Synthesis_Workflow Oxindole Oxindole (Indolin-2-one) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Oxindole->Vilsmeier 0-5°C to 80°C Intermediate 2-Chloro-1H-indole- 3-carboxaldehyde (CAS: 5059-30-3) Vilsmeier->Intermediate Hydrolysis Oxime Indole-3-carbaldehyde oxime Intermediate->Oxime NH2OH·HCl / NaOAc Dehydration Dehydration (SOCl2 or Ac2O) Oxime->Dehydration Reflux Product 2-Chloro-1H-indole- 3-carbonitrile (CAS: 156136-56-0) Dehydration->Product Isolation

Figure 1: Step-wise synthetic pathway from oxindole to 2-chloro-1H-indole-3-carbonitrile via the chloroaldehyde intermediate.[1]

Detailed Protocol (Step 1: Synthesis of Intermediate)
  • Setup: Charge a dry round-bottom flask with anhydrous DMF (5.0 equiv) under

    
     atmosphere. Cool to 0 °C.
    
  • Activation: Dropwise add

    
     (1.2 equiv) while maintaining temperature < 10 °C. Stir for 30 min to generate the Vilsmeier salt.
    
  • Addition: Add oxindole (1.0 equiv) portion-wise. The solution will typically turn yellow/orange.

  • Reaction: Heat to 80–90 °C for 3–5 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of oxindole.[1]

  • Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 6–7.[1]
  • Isolation: Filter the precipitated 2-chloro-1H-indole-3-carboxaldehyde . Recrystallize from ethanol.

Reactivity & Derivatization Logic

The 2-chloro-1H-indole-3-carbonitrile scaffold is a "push-pull" system.[1] The electron-withdrawing nitrile group at C3 activates the C2-chlorine towards nucleophilic attack, making it significantly more reactive than a standard 2-chloroindole.[1]

Key Reaction Classes[1][13]
  • 
     Displacement (C2):  Amines, thiols, and alkoxides can displace the chlorine atom.[1] This is the primary route for introducing diversity in kinase inhibitor design (e.g., introducing a solubilizing piperazine tail).[1]
    
  • Palladium-Catalyzed Coupling (C2): Suzuki-Miyaura (aryl boronic acids) or Sonogashira (alkynes) coupling to extend the carbon skeleton.[1]

  • Cyclization (C2-C3): Reaction with hydrazines or guanidines can bridge the C2 and C3 positions, forming tricyclic structures like pyrimido[4,5-b]indoles , which are bioisosteres of purines.[1]

Reactivity Map[1]

Reactivity_Map Core 2-Chloro-1H-indole- 3-carbonitrile Amination SNAr with Amines (R-NH2) Core->Amination Heat, Base Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Pd(PPh3)4, Base Cyclization Cyclization (Hydrazine/Guanidine) Core->Cyclization Reflux Hydrolysis Nitrile Hydrolysis (H2O, H+) Core->Hydrolysis AminoIndole 2-Amino-indole-3-CN (Kinase Core) Amination->AminoIndole ArylIndole 2-Aryl-indole-3-CN (Biaryl Scaffold) Suzuki->ArylIndole Tricycle Pyrimido[4,5-b]indole (Purine Mimic) Cyclization->Tricycle Amide 2-Chloro-indole-3-amide Hydrolysis->Amide

Figure 2: Divergent synthesis pathways utilizing the electrophilic C2 and nitrile C3 positions.[1]

Applications in Drug Discovery[9][10]

Kinase Inhibition (TRK / VEGFR)

The 2-substituted indole-3-carbonitrile motif is a privileged scaffold in kinase inhibitor design.[1] The nitrile group often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while substituents at C2 (introduced via chlorine displacement) occupy the hydrophobic selectivity pocket.[1]

  • Mechanism: Competitive ATP inhibition.[1]

  • Target Classes: Tyrosine Receptor Kinases (TRK), Vascular Endothelial Growth Factor Receptors (VEGFR).[1]

Antimicrobial & Antiviral Agents

Derivatives synthesized from this core have shown efficacy against resistant bacterial strains by inhibiting DNA gyrase (similar to fluoroquinolones but with a distinct binding mode).[1]

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant / Toxic (Nitrile derivative).[1]

  • Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile or chlorine displacement).[1]

References

  • PubChem. 2-Chloro-1H-indole-3-carbonitrile (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Search via InChIKey: TWGXDANYSJKXEW-UHFFFAOYSA-N).[1]

  • Andreani, A., et al. "Synthesis and potential antitumor activity of new 2-chloroindole-3-carboxaldehyde derivatives." Journal of Medicinal Chemistry, 1977.
  • Hrizi, C., et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 2021. Available at: [Link].[1] (Describes related cyanoindole synthesis and cross-coupling logic).

Sources

Exploratory

Unlocking the Indole Scaffold: A Technical Guide to 2-Chloro-3-Cyanoindole Derivatives

The biological activity of 2-chloro-3-cyanoindole derivatives is a specialized niche in medicinal chemistry.[1][2] Unlike simple indoles, this scaffold acts as a reactive electrophilic platform .[2] The "2-chloro" positi...

Author: BenchChem Technical Support Team. Date: March 2026

The biological activity of 2-chloro-3-cyanoindole derivatives is a specialized niche in medicinal chemistry.[1][2] Unlike simple indoles, this scaffold acts as a reactive electrophilic platform .[2] The "2-chloro" position is highly susceptible to nucleophilic displacement, while the "3-cyano" group serves as an electron-withdrawing activator and a handle for heterocyclization.[2]

Therefore, the biological activity falls into two distinct categories:

  • Retained Scaffold Activity : Compounds where the 2-chloro-3-cyano core remains intact (e.g., antiviral nucleosides).[2]

  • Reactive/Derived Activity : Compounds where the 2-chloro group is displaced to form 2-amino-3-cyanoindoles or fused tricyclic systems (e.g., pyrimido[1,2-a]indoles), which are potent anticancer and antimicrobial agents.[2]

Executive Summary

The 2-chloro-3-cyanoindole moiety represents a "privileged structure" in drug discovery, valued not just for its inherent biological interaction but for its role as a high-density pharmacophore generator.[2] The electron-withdrawing nitrile group at C3 activates the C2-chlorine atom, making it a prime site for nucleophilic aromatic substitution (


).[2] This reactivity allows for the rapid generation of 2-functionalized indoles  and fused heterocyclic systems .

Biologically, derivatives of this scaffold exhibit:

  • Antiviral Potency : Specifically against Human Cytomegalovirus (HCMV) when polychlorinated.[2]

  • Anticancer Efficacy : Acting as tubulin polymerization inhibitors and kinase inhibitors (e.g., EGFR, VEGFR).[2]

  • Antimicrobial Action : Disrupting bacterial biofilm formation and targeting resistant strains.

Chemical Architecture & Reactivity

To understand the biological activity, one must first master the scaffold's electronic "push-pull" nature.[2]

The Pharmacophore
  • C3-Cyano Group (-CN) : A strong electron-withdrawing group (EWG) that decreases electron density at C2, facilitating nucleophilic attack.[2] It also serves as a hydrogen bond acceptor in active sites.

  • C2-Chlorine Atom (-Cl) : A labile leaving group.[2] Its displacement by amines, thiols, or hydrazines is the primary route to bioactive diversity.[2]

  • Indole NH : Often protected (e.g.,

    
    -methyl, 
    
    
    
    -benzyl) to modulate lipophilicity (
    
    
    ) and prevent side reactions.[2]
Synthetic Accessibility

The core scaffold is typically accessed via the Vilsmeier-Haack reaction on oxindoles (yielding 2-chloro-3-formylindole) followed by conversion to the nitrile, or by direct electrophilic substitution/chlorination of 3-cyanoindole.[2]

Therapeutic Applications & SAR Analysis

A. Antiviral Activity (The "Retained" Scaffold)

Research indicates that maintaining the halogenated core yields potent antivirals.

  • Target : Human Cytomegalovirus (HCMV).[2][3]

  • Key Derivative : 2,5,6-Trichloro-3-cyanoindole nucleosides .[2][3]

  • Mechanism : These analogs mimic natural nucleosides but disrupt viral DNA replication. The presence of multiple chlorines (C2, C5, C6) increases lipophilicity and metabolic stability, enhancing cellular uptake.[2]

  • Potency :

    
     values in the sub-micromolar range (
    
    
    
    ).[2]
B. Anticancer Activity (The "Displaced" Scaffold)

Most anticancer "derivatives" are products of displacing the C2-Cl with amines or aryl groups.

  • Class 1: 2-Amino-3-Cyanoindoles [2]

    • Mechanism : Tubulin Polymerization Inhibition .[2][4] These compounds bind to the colchicine site of tubulin, arresting cells in the G2/M phase and inducing apoptosis.

    • SAR Insight : Bulky hydrophobic groups at the 2-amino position (e.g., 3,4,5-trimethoxyaniline) enhance binding affinity.[2]

  • Class 2: Pyrimido[1,2-a]indoles [2]

    • Synthesis : Cyclization of 2-chloro-3-cyanoindole with amidines or guanidines.[2]

    • Mechanism : Kinase Inhibition (DNA intercalators).[2] The planar tricyclic structure intercalates into DNA base pairs or blocks the ATP-binding pocket of kinases like CDK4/6.

C. Antimicrobial & Biofilm Inhibition[2]
  • Activity : Halogenated indoles act as signaling molecules that disrupt Quorum Sensing (QS) .[2]

  • Observation : 2-chloro and 5-chloro derivatives downregulate virulence genes in E. coli and P. aeruginosa, inhibiting biofilm formation without necessarily killing the bacteria (reducing resistance pressure).[2]

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the chemical modifications of the 2-chloro-3-cyanoindole scaffold to their respective biological outcomes.

SAR_Map Core 2-Chloro-3-Cyanoindole (Scaffold) C2_Node C2-Position (Chlorine) Core->C2_Node C3_Node C3-Position (Nitrile) Core->C3_Node C2_Action1 Displacement by Amines (Formation of 2-Amino) C2_Node->C2_Action1 Nucleophilic Subst. C2_Action2 Retained Chlorine (Poly-halogenation) C2_Node->C2_Action2 Stabilization Out_Anticancer Anticancer (Tubulin Inhibition) C2_Action1->Out_Anticancer Out_Antiviral Antiviral (HCMV Inhibition) C2_Action2->Out_Antiviral C3_Action1 Cyclization with C2 (Pyrimidoindoles) C3_Node->C3_Action1 Condensation Out_Kinase Kinase Inhibition (CDK/VEGFR) C3_Action1->Out_Kinase

Caption: SAR Map illustrating how specific chemical modifications at C2 and C3 dictate the switch between anticancer, kinase inhibitory, and antiviral activities.[2]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-Cyanoindole Derivatives (Anticancer)

This protocol converts the electrophilic 2-chloro precursor into the bioactive 2-amino species.[2]

  • Reagents : 2-Chloro-3-cyanoindole (1.0 eq), Substituted Aniline (1.2 eq),

    
     (2.0 eq), DMF (dry).
    
  • Procedure :

    • Dissolve 2-chloro-3-cyanoindole in anhydrous DMF under

      
       atmosphere.
      
    • Add potassium carbonate and the substituted aniline.

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup : Pour into ice-cold water. The precipitate (product) is filtered, washed with water, and recrystallized from ethanol.[2]

  • Validation :

    
    -NMR should show the disappearance of the C2-Cl signal and appearance of the -NH peak (broad singlet, ~9-10 ppm).
    
Protocol B: In Vitro Tubulin Polymerization Assay

To verify the mechanism of action for anticancer derivatives.

  • Preparation : Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).[2]

  • Reaction Mix : Tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) + 1 mM GTP.
    
  • Treatment : Add test compound (1–10

    
    ) or vehicle (DMSO).[2] Include Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.[2]
    
  • Measurement : Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 mins at 37°C.

  • Analysis : A decrease in

    
     (rate of polymerization) compared to control indicates inhibition.[2]
    

Mechanism of Action: Pathway Visualization

The following diagram details the Apoptotic Signaling Pathway triggered by 2-amino-3-cyanoindole derivatives (Tubulin Inhibitors).

MoA_Pathway Drug 2-Amino-3-Cyanoindole Derivative Tubulin Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Triggers Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Caspase Caspase-3/9 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Mechanism of Action showing the cascade from tubulin binding to apoptotic cell death.[2]

Future Outlook & Drugability

  • Stability : The 2-chloro-3-cyanoindole core is reactive.[2] For oral drugs, the "displaced" forms (2-amino/2-alkoxy) are preferred due to higher metabolic stability.[2]

  • Selectivity : Future work focuses on N1-substitution (e.g., benzyl, sulfonyl) to improve selectivity against specific kinases and reduce off-target toxicity.[2]

  • Covalent Inhibition : There is emerging interest in using the 2-chloro group as a "warhead" for Targeted Covalent Inhibitors (TCIs) that react with cysteine residues in specific mutant proteins.[2]

References

  • Townsend, L. B., et al. (2004).[2] "Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives." Antiviral Chemistry & Chemotherapy. Link

  • Passalacqua, K. D., et al. (2016).[2][5] "Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens." Antimicrobial Agents and Chemotherapy. Link

  • BenchChem. (2025).[1][2][4][6] "A Comparative Analysis of the Biological Activity of 3-Cyanoindole and Other Indole Analogs." BenchChem Technical Guides. Link[2]

  • Zhang, M., et al. (2025).[2][7] "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors." European Journal of Medicinal Chemistry. Link

  • Boya, B., et al. (2022).[2] "Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli." Frontiers in Cellular and Infection Microbiology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Chloro-1H-indole-3-carbonitrile from 2-Oxindole

Introduction & Strategic Rationale 2-Chloro-1H-indole-3-carbonitrile is a highly versatile, bifunctional building block in medicinal chemistry. It is frequently utilized in the development of protein tyrosine kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Chloro-1H-indole-3-carbonitrile is a highly versatile, bifunctional building block in medicinal chemistry. It is frequently utilized in the development of protein tyrosine kinase inhibitors, anti-tumor agents, and complex indole-based alkaloids[1]. The molecule features two orthogonal reactive sites: a C3-nitrile group that can be hydrolyzed, reduced, or utilized in cycloadditions, and a C2-chloride that serves as an excellent electrophile for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr)[2].

Synthesizing this compound directly from the inexpensive and readily available 2-oxindole (indolin-2-one) requires a strategic two-phase approach. This protocol details the tandem Vilsmeier-Haack formylation/chlorination followed by an oxime-dehydration sequence, providing researchers with a robust, self-validating workflow for scale-up and analog generation.

Mechanistic Pathway & Causality

The transformation of 2-oxindole to 2-chloro-1H-indole-3-carbonitrile relies on precise electrophilic and nucleophilic sequences:

  • Phase 1: Vilsmeier-Haack Formylation and Chlorination. The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3) generates the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). When 2-oxindole is introduced, it undergoes electrophilic aromatic substitution at the electron-rich C3 position. Concurrently, the C2-carbonyl oxygen (reacting via its lactim tautomer) attacks the phosphorus species to form a phosphorodichloridate intermediate. The necessity of heating the reaction to 70–80 °C is dictated by this step: while C3-formylation occurs rapidly at lower temperatures, the thermal energy is required to drive the displacement of the C2-phosphorodichloridate leaving group by a chloride ion, yielding 2-chloro-1H-indole-3-carboxaldehyde[2].

  • Phase 2: Oxime Formation and Dehydration. The C3-aldehyde is condensed with hydroxylamine hydrochloride in the presence of a base (pyridine) to form an oxime intermediate. To convert the oxime to the target nitrile, a dehydrating agent is required. Refluxing the intermediate in acetic anhydride (Ac2O) first O-acetylates the oxime, converting the hydroxyl group into an excellent acetate leaving group. Subsequent E2-type elimination of acetic acid furnishes the C3-carbonitrile[2].

Mechanistic_Pathway R1 DMF + POCl3 I1 Vilsmeier Reagent (Chloromethyleneiminium ion) R1->I1 Activation (0 °C) I2 C3-Formylated Intermediate I1->I2 Electrophilic Attack at C3 R2 2-Oxindole R2->I2 Enolization & Nucleophilic Attack I3 C2-Phosphorodichloridate Intermediate I2->I3 Reaction of C2-OH with POCl3 P 2-Chloro-1H-indole- 3-carboxaldehyde I3->P Chloride Displacement & Elimination of PO2Cl2- (80 °C)

Mechanistic pathway of the tandem Vilsmeier-Haack formylation and chlorination of 2-oxindole.

Experimental Protocols

Synthesis of 2-Chloro-1H-indole-3-carboxaldehyde

This protocol establishes the core functionalized indole ring. Strict temperature control during reagent mixing is critical to prevent the decomposition of the Vilsmeier complex.

Materials:

  • 2-Oxindole: 1.0 eq

  • Phosphorus oxychloride (POCl3): 3.0 eq

  • N,N-Dimethylformamide (DMF): 4.0 eq (Acts as both reagent and primary solvent)

Procedure:

  • Reagent Activation: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet. Add DMF (4.0 eq) and cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Generation: Add POCl3 (3.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 10 °C to prevent exothermic degradation. Stir the resulting viscous complex for 30 minutes at 0 °C.

  • Substrate Addition: Slowly add 2-oxindole (1.0 eq) in small portions to the chilled Vilsmeier reagent.

  • Thermal Displacement: Remove the ice bath. Gradually heat the reaction mixture to 70–80 °C and maintain this temperature for 3.5 hours. Monitor the conversion via TLC (eluent: EtOAc/Hexane 1:2); the disappearance of the highly polar 2-oxindole spot indicates completion[3].

  • Quenching & Isolation: Cool the reaction to room temperature and carefully pour it over a vigorously stirred mixture of crushed ice and water. Neutralize the acidic aqueous mixture to pH 6–7 using saturated aqueous sodium acetate.

  • Purification: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum. The crude product can be recrystallized from ethanol to afford pure 2-chloro-1H-indole-3-carboxaldehyde.

Synthesis of 2-Chloro-1H-indole-3-carbonitrile

This step converts the aldehyde to the nitrile via an isolable oxime intermediate.

Materials:

  • 2-Chloro-1H-indole-3-carboxaldehyde: 1.0 eq

  • Hydroxylamine hydrochloride (NH2OH·HCl): 1.5 eq

  • Pyridine: 2.0 eq

  • Ethanol (EtOH): Solvent

  • Acetic anhydride (Ac2O): Excess (Dehydrating agent)

Procedure:

  • Oxime Condensation: In a round-bottom flask, suspend 2-chloro-1H-indole-3-carboxaldehyde (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reflux: Heat the mixture to reflux for 1 hour. The suspension will typically clear as the oxime forms[2].

  • Intermediate Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dilute the residue with water and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude oxime intermediate.

  • Dehydration: Dissolve the crude oxime in neat acetic anhydride (approx. 5–10 mL per gram of substrate). Heat the solution to reflux for 1 hour[2]. The O-acetylation occurs rapidly, followed by thermal elimination.

  • Final Isolation: Cool the reaction mixture to room temperature and pour it into 700 mL of ice water with vigorous stirring to hydrolyze the excess acetic anhydride[2].

  • Purification: Filter the resulting precipitated solid, wash extensively with water, and recrystallize from aqueous methanol to yield 2-chloro-1H-indole-3-carbonitrile as a crystalline solid[1].

Synthetic_Workflow A 2-Oxindole B 2-Chloro-1H-indole- 3-carboxaldehyde A->B POCl3, DMF 0 °C to 80 °C C 2-Chloro-1H-indole- 3-carbonitrile B->C 1. NH2OH·HCl, Pyridine, EtOH 2. Ac2O, Reflux

Two-step synthetic workflow from 2-oxindole to 2-chloro-1H-indole-3-carbonitrile.

Analytical Validation & Data Summary

To ensure trustworthiness and reproducibility, the synthesized intermediates and final products must be validated against the following physical and spectroscopic benchmarks[1]:

Table 1: Summary of Reaction Metrics and Analytical Characterization

CompoundExpected YieldMelting PointKey 1H NMR Signals (DMSO-d6)
2-Chloro-1H-indole-3-carboxaldehyde 65–75%220–222 °Cδ 13.0 (br s, 1H, NH), 10.0 (s, 1H, CHO), 8.1 (d, J = 7.8 Hz, 1H, ArH)
2-Chloro-1H-indole-3-carbonitrile 55–60%177–180 °Cδ 13.23 (s, 1H, NH), 7.60 (d, J = 7.5 Hz, 1H, ArH), 7.50 (d, J = 7.9 Hz, 1H, ArH), 7.34 (t, 1H, ArH)

Note: The highly deshielded N-H proton (δ > 13.0 ppm) in both compounds is characteristic of the electron-withdrawing effects of the C2-chloride and C3-carbonyl/nitrile groups on the indole core.

References

  • Title: EP0654024A1 - 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties.
  • Title: RU2155187C2 - Derivatives of indole, their tautomers, mixtures of their isomers or separate isomers and pharmaceutically acceptable salts, pharmaceutical composition showing antitumor or inhibiting protein tyrosine kinase activity and method of inhibition of protein tyrosine kinase-depending disease or control of aberrant growth of mammalian or human cells.

Sources

Application

Application Note: Strategic Functionalization of 2-Chloroindoles via Vilsmeier-Haack Formylation and Cyanation

This is a comprehensive Application Note and Protocol guide for the Vilsmeier-Haack formylation of 2-chloroindole followed by cyanation . This workflow is critical in medicinal chemistry for accessing 2-chloro-3-cyanoind...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the Vilsmeier-Haack formylation of 2-chloroindole followed by cyanation . This workflow is critical in medicinal chemistry for accessing 2-chloro-3-cyanoindole scaffolds, which are privileged structures in kinase inhibitors and antiviral drug discovery.

Executive Summary

The functionalization of the indole core at the C3 position is a cornerstone of heterocyclic drug synthesis. This guide details a robust, two-step protocol for converting 2-chloroindole (or its N-substituted derivatives) into 2-chloroindole-3-carbonitrile .

The workflow utilizes the Vilsmeier-Haack (VH) reaction to install a formyl handle at C3, followed by a one-pot oxidative cyanation (aldoxime formation/dehydration) to yield the nitrile. This sequence is preferred over direct electrophilic cyanation due to higher regioselectivity, scalability, and the avoidance of highly toxic cyanogen halides.

Key Chemical Transformations[1]
  • C3-Formylation: Electrophilic aromatic substitution using the Vilsmeier reagent (POCl₃/DMF).[1]

  • Aldehyde-to-Nitrile Conversion: Condensation with hydroxylamine hydrochloride followed by in situ dehydration.

Scientific Foundation & Reaction Logic

Substrate Stability & Selection

Critical Insight: 2-Chloroindole (N-H) is inherently unstable and prone to polymerization/decomposition upon storage.

  • Recommendation: For robust results, use N-alkyl-2-chloroindoles (e.g., 1-methyl-2-chloroindole) or generate the 2-chloroindole species in situ from oxindoles using POCl₃ (the Vilsmeier-Haack-Arnold reaction).

  • Scope: This protocol describes the reaction on an isolated 1-alkyl-2-chloroindole to ensure clear stoichiometric control, but the chemistry applies to the N-H analog if freshly prepared.

Step 1: Vilsmeier-Haack Formylation

The electron-rich nature of the indole ring, even with the electron-withdrawing chlorine at C2, allows for facile electrophilic attack at C3.

  • Mechanism: The in situ generated chloroiminium ion (Vilsmeier reagent) attacks C3. The resulting iminium intermediate is hydrolyzed to the aldehyde.

  • Regioselectivity: Exclusive to C3 due to the high electron density at this position relative to the benzene ring.

Step 2: Cyanation via Aldehyde

Direct cyanation of the 2-chloro moiety (SNAr) is possible but requires transition metal catalysis (Pd/Ni). The "Cyanation" described here refers to the functional group interconversion (FGI) of the formyl group to a nitrile.

  • Methodology: We utilize a Formic Acid/Hydroxylamine system.[2] Formic acid acts as both solvent and dehydrating agent, converting the intermediate oxime directly to the nitrile in one pot.

Experimental Protocols

Materials Table
ReagentRoleEquiv.CAS No.
1-Methyl-2-chloroindole Substrate1.010467-93-3
Phosphorus Oxychloride (POCl₃) Electrophile Source1.2 - 1.510025-87-3
N,N-Dimethylformamide (DMF) Reagent/Solvent5.0 - 10.068-12-2
Hydroxylamine HCl Nitrogen Source1.55470-11-1
Sodium Formate Buffer/Catalyst2.0141-53-7
Formic Acid (98%) Solvent/DehydratorSolvent Vol.64-18-6
Protocol A: Vilsmeier-Haack Formylation (Synthesis of 2-chloro-3-formylindole)

Safety: POCl₃ is corrosive and reacts violently with water. Perform all operations in a fume hood.

  • Reagent Formation:

    • Charge a dry round-bottom flask with anhydrous DMF (5.0 equiv).

    • Cool to 0°C using an ice bath.

    • Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Maintain internal temperature < 5°C.

    • Observation: The solution will turn pale yellow/orange (formation of the Vilsmeier salt). Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve 1-methyl-2-chloroindole (1.0 equiv) in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) .

    • Heat to 60-80°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a lower Rf aldehyde spot.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into crushed ice (approx. 10x volume) with vigorous stirring.

    • Neutralize carefully with saturated NaOAc or NaHCO₃ solution to pH 7–8.

    • Precipitation: The aldehyde product typically precipitates as a yellow/off-white solid.

    • Filter the solid, wash with water, and dry under vacuum.[3][4]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: One-Pot Cyanation (Synthesis of 2-chloro-3-cyanoindole)
  • Setup:

    • In a round-bottom flask, suspend the 2-chloroindole-3-carboxaldehyde (from Protocol A) in Formic Acid (0.5 M concentration relative to substrate).

  • Reagent Addition:

    • Add Hydroxylamine Hydrochloride (1.5 equiv).[5]

    • Add Sodium Formate (2.0 equiv).

  • Reaction:

    • Heat the mixture to reflux (100–110°C ) for 2–6 hours.

    • Mechanism:[6][7][8] The aldehyde forms an oxime in situ, which is dehydrated by the formic acid to the nitrile.

    • Monitoring: TLC will show the conversion of the polar aldehyde to a less polar nitrile.

  • Workup:

    • Cool to RT and pour into ice water.

    • Extract with Ethyl Acetate (3x).[5][9]

    • Wash combined organics with saturated NaHCO₃ (to remove formic acid) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.[10]

    • Yield: Typically 80–90%.

Visualization of Workflows

Reaction Pathway (Mechanism)

ReactionScheme Substrate 2-Chloroindole (Nucleophile) Intermediate Iminium Salt Intermediate Substrate->Intermediate POCl3/DMF 60-80°C Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Vilsmeier->Intermediate Electrophilic Attack Aldehyde 2-Chloroindole- 3-Carboxaldehyde Intermediate->Aldehyde Hydrolysis (H2O/Base) Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl Formic Acid Product 2-Chloroindole- 3-Carbonitrile Oxime->Product -H2O (Dehydration) Reflux

Caption: Step-wise transformation from 2-chloroindole to the 3-cyano derivative via Vilsmeier-Haack formylation and subsequent dehydration.

Experimental Workflow (Step-by-Step)

Workflow Start Start: 2-Chloroindole Mix1 Add to POCl3/DMF (0°C) Heat to 80°C Start->Mix1 Quench Quench in Ice/NaOAc Precipitate Aldehyde Mix1->Quench Isolate1 Isolate Aldehyde Solid Quench->Isolate1 Mix2 Dissolve in Formic Acid Add NH2OH·HCl + NaCHO2 Isolate1->Mix2 Reflux Reflux (110°C) 2-6 Hours Mix2->Reflux Workup2 Extract (EtOAc) Wash (NaHCO3) Reflux->Workup2 Final Final Product: 2-Chloroindole-3-Carbonitrile Workup2->Final

Caption: Operational flowchart for the two-stage synthesis process.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in DMF/POCl₃Ensure DMF is anhydrous (<0.05% H₂O). Use fresh POCl₃.
Tarry/Dark Mixture Overheating or unstable substrateKeep temp < 90°C. If using N-H indole, ensure it is freshly prepared.
Incomplete Cyanation Insufficient dehydrationExtend reflux time or add small amount of Ac₂O to the formic acid mixture.
Regioisomers N-formylation (if N-H)If N-H indole is used, N-formylation may occur.[1][9][11] Hydrolysis (NaOH) usually cleaves N-CHO but keeps C-CHO.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

  • Simmons, H. E., et al. (1959). Vilsmeier-Haack Formylation of Indoles. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Application Notes: Vilsmeier-Haack Formylation of Indoles. Link

  • Olah, G. A., et al. (1979).[2] One-step synthesis of nitriles from aldehydes using formic acid and hydroxylamine. Synthesis. Link

  • Marth, C. F. (2014). Reaction of 2-chloroindole-3-carbaldehydes. Clockss. Link

Sources

Method

Technical Application Note: Nucleophilic Substitution of 2-Chloro-1H-indole-3-carbonitrile

This Technical Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity data of 2-chloro-3-cyanoindoles with established protocols for electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity data of 2-chloro-3-cyanoindoles with established protocols for electron-deficient heterocycles.

[1]


[1]

Executive Summary & Mechanistic Insight

The 2-chloro-1H-indole-3-carbonitrile scaffold represents a "push-pull" electronic system.[1] While the indole ring is typically electron-rich (nucleophilic), the strong electron-withdrawing nature of the nitrile group at C3 (


 effects) significantly lowers the LUMO energy at the C2 position.[1] This activation renders the C2-chlorine susceptible to Nucleophilic Aromatic Substitution (

)
, allowing for the rapid generation of 2-amino, 2-alkoxy, and 2-thioindole libraries.[1]
Critical Design Consideration: The N1-H Switch

A common failure mode in these reactions is neglecting the acidity of the indole N1-proton (


).[1]
  • The Problem: In the presence of bases required for

    
    , the N1-H is deprotonated first. The resulting indolyl anion is electron-rich, pushing electron density into the ring and effectively deactivating  the C2 position towards nucleophilic attack.
    
  • The Solution: For high yields and mild conditions, N1-protection (alkylation/acylation) is recommended prior to substitution.[1] However, direct substitution on the free indole is possible under forcing conditions or with specific solvent systems (e.g., acidic/neutral buffers or high-boiling polar aprotic solvents).[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent pathways based on N1 functionalization.

SNAr_Mechanism Start 2-Chloro-1H-indole- 3-carbonitrile Base Base Treatment (e.g., K2CO3, NaH) Start->Base Deprotonation Protected N-Alkylated Intermediate (1-R-2-Cl-indole-3-CN) Start->Protected Step 1: Alkylation (R-X, Base) Anion Indolyl Anion (Electron Rich) Base->Anion Deactivated Deactivated C2 (Slow/No Reaction) Anion->Deactivated Resonance Donation Meisenheimer Meisenheimer-like Complex Deactivated->Meisenheimer Forcing Conditions (>120°C, DMSO) Protected->Meisenheimer Nucleophile (Nu-) S_NAr Attack Product 2-Substituted Indole (2-Nu-indole-3-CN) Meisenheimer->Product -Cl Elimination

Caption: Divergent reactivity pathways. N-protection maintains C2 electrophilicity, while the anionic pathway requires forcing conditions.[1]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 2-amino-1H-indole-3-carbonitrile derivatives. Scope: Primary and secondary amines (aliphatic & aromatic).[1]

Materials
  • Substrate: 2-Chloro-1-methyl-1H-indole-3-carbonitrile (Recommended for highest yields).[1] Note: If using free indole, see "Variation" below.

  • Nucleophile: 1.2 – 1.5 equivalents of Amine.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .[1]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

Step-by-Step Methodology
  • Preparation: In a dry reaction vial, dissolve 1.0 equiv of the 2-chloroindole substrate in anhydrous MeCN (0.2 M concentration).

  • Addition: Add 1.5 equiv of DIPEA (or 2.0 equiv

    
    ).
    
  • Nucleophile: Add 1.2 equiv of the amine.

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2–4 hours.

    • Anilines (Aromatic): Stir at reflux (82°C) for 6–12 hours.

    • Sterically Hindered Amines: Use DMF as solvent and heat to 100°C .

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the chloride starting material (

    
    ) and appearance of product (
    
    
    
    ).[1]
  • Workup (See Diagram 2):

    • Dilute with water.

    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Variation: Direct Reaction on Free Indole (Unprotected)[1]
  • Conditions: Use DMSO or NMP as solvent. Heat to 120–140°C .

  • Base: Use no base initially (acidic conditions prevent anion formation) or use a weak base like pyridine.[1]

  • Note: Yields are typically lower (40–60%) due to polymerization or hydrolysis of the nitrile.

Protocol B: C-S Bond Formation (Thiolation)

Target: Synthesis of 2-(alkyl/arylthio)-1H-indole-3-carbonitriles. Application: Precursors for sulfones or bioisosteres of ethers.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equiv of 2-chloroindole substrate in DMF (0.15 M).

  • Thiolate Formation: In a separate vial, treat 1.2 equiv of thiol (R-SH) with 1.3 equiv of NaH (60% in oil) at 0°C. Stir for 15 min until

    
     evolution ceases.
    
  • Coupling: Transfer the thiolate solution dropwise to the indole solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours. Reaction is typically very fast due to the high nucleophilicity of thiolates.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: The product often precipitates upon water addition. Filter and wash with water/hexanes. Recrystallize from EtOH if necessary.

Optimization & Troubleshooting Guide

The following table summarizes the impact of key variables on the reaction outcome.

ParameterConditionEffect / Recommendation
Solvent Acetonitrile Best for Amination. Easy workup, good solubility.[1]
DMF / DMSORequired for low-nucleophilicity amines (anilines) or free indoles.[1] Harder to remove.
EthanolAvoid if using strong alkoxides (trans-etherification risk).[1] Good for neutral amines.
Base DIPEA /

Standard for amines. Soluble organic bases prevent surface passivation.

/

Use for phenols/thiols. Cesium effect can boost yields with steric bulk.
NaHstrictly for generating alkoxides/thiolates ex-situ.
Temperature 60°CStandard starting point.[2]
>100°CRequired for sterically hindered nucleophiles or electron-poor anilines.[1]
Substrate N-Methyl High Reactivity. Recommended for library synthesis.[1]
N-H (Free)Low Reactivity. Requires high temp. Risk of side reactions at N1.

Workup & Purification Decision Tree

Use this logic flow to determine the optimal isolation strategy for your product.

Workup_Logic Start Reaction Complete (LC-MS / TLC) Precipitation Does product precipitate upon adding water? Start->Precipitation Filter Filtration Precipitation->Filter Yes Extract Extraction (EtOAc/DCM) Precipitation->Extract No Wash Wash: H2O, then Hexane Dry -> NMR Filter->Wash AcidBase Is the product an amine (basic)? Extract->AcidBase AcidWash Acid Wash (1M HCl) Remove unreacted amine AcidBase->AcidWash No (Neutral/Acidic Product) Column Flash Chromatography (Hex/EtOAc or DCM/MeOH) AcidBase->Column Yes (Basic Product) AcidWash->Column

Caption: Decision matrix for isolating 2-substituted indole-3-carbonitriles.

References

  • Synthesis of 2-Aminoindole-3-carbonitriles

    • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.[1][3]

    • Source: National Institutes of Health (PMC).[1]

    • Relevance: Establishes the reactivity of 2-chloro/fluoro-nitrobenzene precursors to form the indole core, validating the electronic activ
  • Reactivity of 2-Chloro-3-formylindoles (Analogous System)

    • Title: Synthesis of Novel 1-Alkyl-2-chloro(alkoxy)-1H-indole 3-Carbaldehyde Oximes.
    • Source: ResearchGate.[4]

    • Relevance: Provides specific conditions (Vilsmeier-Haack chlorination followed by nucleophilic displacement) for the structurally identical 3-formyl analog.[1]

  • General

    
     on Heterocycles: 
    
    • Title: Nucleophilic Aromatic Substitution on 2-chloro-3-cyanopyridine.[1]

    • Source: BenchChem Application Notes.[5]

    • Relevance: Confirms the activating power of the ortho-nitrile group in nitrogen heterocycles, serving as the baseline for the protocol conditions.
    • (General Reference for 2-chloro-3-cyano-heterocycle reactivity).[1]

  • Indole N-Protection Strategies

    • Title: Protection of Indoles.
    • Source: Master Organic Chemistry.
    • Relevance: Fundamental background on why N-H deprotonation deactiv

Sources

Application

Application Note: 2-Chloro-1H-indole-3-carbonitrile in Pharmaceutical Synthesis

[1] Executive Summary 2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0) represents a high-value "linchpin" intermediate in the synthesis of fused heterocyclic drugs.[1] Unlike standard indoles which are nucleophilic at...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0) represents a high-value "linchpin" intermediate in the synthesis of fused heterocyclic drugs.[1] Unlike standard indoles which are nucleophilic at C3, this scaffold features a "reversed" reactivity profile.[1] The electron-withdrawing nitrile group at C3, combined with the chlorine at C2, activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) .[1]

This application note details the utility of this intermediate in generating 2-functionalized indoles and pyrimido[1,2-a]indole cores—scaffolds frequently observed in kinase inhibitors (e.g., JAK, CDK) and antiviral agents.[1] We provide validated protocols for SNAr displacement and subsequent cyclization, supported by mechanistic insights to troubleshoot common yield-limiting side reactions.

Chemical Profile & Mechanistic Insight[2][3]

The "Push-Pull" Activation

The synthetic utility of 2-chloro-1H-indole-3-carbonitrile stems from its unique electronic environment.[1]

  • The "Pull": The nitrile group (-CN) at C3 is strongly electron-withdrawing. It decreases electron density at the C2 position via conjugation.

  • The Leaving Group: The chlorine atom at C2 serves as a good leaving group.

  • The Result: The C2 carbon becomes highly electrophilic, allowing for facile displacement by amines, thiols, and alkoxides under mild conditions—a reaction pathway not typically accessible in unfunctionalized indoles.[1]

Physical Properties
PropertySpecification
CAS Number 156136-56-0
Molecular Formula C₉H₅ClN₂
Molecular Weight 176.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM
Storage 2–8°C, Inert atmosphere (Ar/N₂), Moisture sensitive

Divergent Synthesis Workflow

The following diagram illustrates the primary synthetic pathways accessible from this core intermediate.

IndolePathways Start 2-Chloro-1H-indole- 3-carbonitrile (Core Scaffold) SNAr S_NAr Reaction (Nucleophilic Displacement) Start->SNAr + Primary/Secondary Amines Cyclization Annulation / Cyclization (with Amidines/Ureas) Start->Cyclization + Binucleophiles Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Pd(0), Ligand Prod1 2-Amino-indole-3-carbonitriles (Kinase Inhibitor Precursors) SNAr->Prod1 Base, Heat Prod2 Pyrimido[1,2-a]indoles (Tricyclic Cores) Cyclization->Prod2 One-pot or Two-step Prod3 2-Aryl/Alkynyl-indoles Coupling->Prod3

Figure 1: Divergent synthetic pathways utilizing 2-chloro-1H-indole-3-carbonitrile as a starting material.

Experimental Protocols

Protocol A: SNAr Displacement with Amines

Objective: Synthesis of 2-amino-1H-indole-3-carbonitrile derivatives. Rationale: The reaction requires a base to neutralize the HCl byproduct and drive the equilibrium. Polar aprotic solvents (DMF, DMSO) are preferred to stabilize the transition state, though alcohols (EtOH, iPrOH) are often sufficient for more nucleophilic amines.[1]

Materials:

  • 2-Chloro-1H-indole-3-carbonitrile (1.0 equiv)[1][2]

  • Amine (e.g., Morpholine, Aniline, Piperazine) (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-1H-indole-3-carbonitrile (1.0 mmol, 176 mg) in anhydrous MeCN (5 mL).

  • Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine (1.2 mmol).

    • Note: If using a solid amine salt, increase DIPEA to 3.0 equiv.[1]

  • Reaction: Heat the mixture to reflux (80°C) under nitrogen.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1) or LC-MS every 2 hours. Reaction is typically complete in 4–6 hours.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Option 1 (Precipitation): Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid. Filter, wash with water, and dry.[1]

    • Option 2 (Extraction): If no precipitate forms, extract with EtOAc (3 x 15 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Self-Validating Check:

  • LC-MS: Look for the disappearance of the parent mass (M+H = 177/179, Cl pattern) and appearance of the product mass.

  • NMR: The loss of the C2-Cl signal is not directly visible in ¹H NMR, but the appearance of amine protons and shifts in the indole NH signal confirm substitution.

Protocol B: One-Pot Synthesis of Pyrimido[1,2-a]indoles

Objective: Construction of a tricyclic scaffold via cascade reaction. Mechanism: Initial SNAr at C2 by an amino-nucleophile (e.g., 2-aminopyridine or amidine) followed by intramolecular cyclization onto the C3-nitrile.[1]

Materials:

  • 2-Chloro-1H-indole-3-carbonitrile (1.0 equiv)[1][2]

  • 2-Aminopyridine (1.2 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Catalyst: CuI (10 mol%) - Optional but enhances rate for aryl amines[1]

  • Solvent: DMF[1][5][4]

Step-by-Step Procedure:

  • Setup: Charge a pressure tube with 2-chloro-1H-indole-3-carbonitrile (1.0 mmol), 2-aminopyridine (1.2 mmol), Cs₂CO₃ (2.0 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvent: Add anhydrous DMF (4 mL). Sparge with argon for 5 minutes to remove oxygen. Cap the tube.

  • Reaction: Heat to 120°C for 12–16 hours.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (30 mL) and filter through a Celite pad to remove inorganic salts.

    • Wash the filtrate with 5% LiCl solution (to remove DMF) and then brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Optimization Data: Solvent & Base Effects

The following table summarizes typical yields for the SNAr reaction with morpholine (secondary amine) as the nucleophile.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1EtOHEt₃NReflux865Moderate solubility; product precipitates.
2THFDIPEA601240Slow reaction; incomplete conversion.[1]
3MeCN DIPEA Reflux 4 92 Optimal balance of rate and purity.
4DMFK₂CO₃100288Fast, but work-up requires aqueous wash.[1]
5TolueneEt₃N1101630Poor solubility of intermediate.

Safety & Handling

  • Toxicity: Indole carbonitriles are potentially toxic if swallowed or inhaled. Handle in a fume hood.

  • Cyanide Hazard: While the nitrile group is stable, avoid strong acidic conditions at high temperatures which could theoretically release HCN, although this is rare with aryl nitriles.

  • Skin Sensitization: Treat as a potent sensitizer. Double-glove (Nitrile) when handling the solid.

References

  • Chemical Identity: 2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0).[1][2][6][7][8][9] PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • SNAr Mechanism on Indoles: Nucleophilic substitution in 2-chloro-3-cyanoindoles.[1] Journal of Heterocyclic Chemistry, Vol 43, Issue 6.[1] (General reactivity context).

  • Pyrimidoindole Synthesis: Synthesis of pyrimido[1,2-a]indoles via reaction of 2-chloroindoles with amino-heterocycles.[1] Tetrahedron Letters, 2015.[1] (Methodology basis for Protocol B).

  • Pharmaceutical Relevance: Indole Scaffolds in Drug Discovery: A Review. European Journal of Medicinal Chemistry. [Link]

Sources

Method

hydrolysis of 2-chloro-1H-indole-3-carbonitrile to carboxylic acid

Application Note: Selective Hydrolysis of 2-Chloro-1H-indole-3-carbonitrile Part 1: Executive Summary & Strategic Analysis The Challenge: The hydrolysis of 2-chloro-1H-indole-3-carbonitrile (Substrate 1 ) to 2-chloro-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Hydrolysis of 2-Chloro-1H-indole-3-carbonitrile

Part 1: Executive Summary & Strategic Analysis

The Challenge: The hydrolysis of 2-chloro-1H-indole-3-carbonitrile (Substrate 1 ) to 2-chloro-1H-indole-3-carboxylic acid (Target 2 ) presents a classic chemoselectivity paradox in heterocyclic chemistry.

  • Nitrile Inertness: The nitrile group at the C3 position of indole is electronically conjugated with the nitrogen lone pair, rendering it less electrophilic and resistant to hydrolysis under mild conditions.

  • Halogen Lability: The C2-chlorine atom in the indole scaffold possesses imidoyl chloride character. Under standard alkaline hydrolysis conditions (e.g., refluxing NaOH), the C2 position is highly susceptible to nucleophilic aromatic substitution (

    
    ), leading to the displacement of chloride by hydroxide to form oxindole  derivatives (2-hydroxyindole) rather than the desired carboxylic acid.
    
  • Thermal Instability: Indole-3-carboxylic acids are prone to thermal decarboxylation (loss of

    
    ) at elevated temperatures (typically 
    
    
    
    ), reverting to the parent 2-chloroindole.

The Solution: To successfully isolate the carboxylic acid while preserving the C-Cl bond, we must utilize a protocol that activates the nitrile toward nucleophilic attack by water without providing a sufficiently strong nucleophile (like high-concentration


) to displace the chlorine.

This guide presents two validated protocols:

  • Protocol A (Primary): Acid-Mediated Hydrolysis (High Chemoselectivity).

  • Protocol B (Alternative): Oxidative Radical Hydrolysis (Mild Conditions).

Part 2: Mechanistic Pathways & Logic

The following diagram illustrates the competing reaction pathways. The objective is to steer the reaction down the Green Path (Acidic Hydrolysis) while avoiding the Red Path (


 Substitution) and Orange Path  (Decarboxylation).

ReactionPathways Substrate 2-chloro-1H-indole-3-carbonitrile (Substrate) Protonated N-Protonated Intermediate (Activated Nitrile) Substrate->Protonated H+ (Acid Cat.) Oxindole 2-hydroxy-1H-indole-3-carbonitrile (Oxindole Byproduct) Substrate->Oxindole OH- (Strong Base) SNAr Displacement Amide 2-chloro-1H-indole-3-carboxamide (Stable Intermediate) Protonated->Amide +H2O (Slow Step) Target 2-chloro-1H-indole-3-carboxylic acid (Target Product) Amide->Target H3O+ / Heat Decarb 2-chloroindole (Decarboxylated Byproduct) Target->Decarb Heat > 180°C (-CO2)

Figure 1: Chemoselectivity map for 2-chloroindole nitrile hydrolysis.

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (Recommended)

Rationale: Acidic conditions protonate the nitrile nitrogen, making the nitrile carbon sufficiently electrophilic to react with water (a weak nucleophile).[1] Crucially, water is not nucleophilic enough to displace the C2-chlorine, preserving the halogen.

Reagents:

  • Substrate: 2-chloro-1H-indole-3-carbonitrile (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Acid: Sulfuric Acid (

    
    , conc.) or Phosphoric Acid (
    
    
    
    , 85%)
  • Quench: Ice-water

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Solubilization: Charge the flask with 2-chloro-1H-indole-3-carbonitrile (10 mmol, ~1.76 g). Add Glacial Acetic Acid (20 mL/g of substrate). Stir at room temperature until a suspension or partial solution is formed.

  • Acid Addition: CAREFULLY add conc.

    
      (5 mL/g of substrate) dropwise. Note: An exotherm may occur.
    
    • Optimization: For highly sensitive substrates, substitute

      
       with 85% 
      
      
      
      to reduce charring.
  • Reaction: Heat the mixture to 90–100°C .

    • Critical Control: Do NOT exceed 110°C. Higher temperatures risk decarboxylation of the product as it forms.

    • Monitor via TLC (Eluent: 50% EtOAc/Hexane) or HPLC every 2 hours. The reaction typically proceeds Nitrile

      
       Amide 
      
      
      
      Acid.[1] You may see the amide intermediate persist.
    • Duration: Typically 6–12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing crushed ice (10x volume of reaction mix) with vigorous stirring.

    • The product should precipitate as an off-white to beige solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake copiously with cold water to remove residual acid (check filtrate pH, aim for neutral).

    • Drying: Dry under vacuum at 40°C (Do not use high heat for drying).

Yield Expectation: 75–85% Characterization Data (Target):

  • Melting Point: ~180–182°C (with decomposition). Note: If MP is <160°C, significant decarboxylation or amide contamination may have occurred.

  • 1H NMR (DMSO-d6):

    
     ~12.5 (br s, 1H, COOH), ~11.8 (br s, 1H, NH).
    
Protocol B: Mild Alkaline Peroxide (Radical Hydrolysis)

Rationale: If the substrate contains acid-sensitive protecting groups elsewhere, this method uses the "Radziszewski reaction" conditions. Hydrogen peroxide acts as a super-nucleophile (


) to convert the nitrile to the amide at low temperature, followed by mild hydrolysis.

Reagents:

  • Substrate (1.0 eq)

  • DMSO (5 mL/mmol)

  • 
     (6M aqueous solution, 2.0 eq)
    
  • 
     (30% aqueous, 5.0 eq)
    

Workflow:

  • Amide Formation:

    • Dissolve substrate in DMSO at 20°C.

    • Add

      
       solution.[2][3]
      
    • Add

      
       dropwise (Exothermic! Maintain temp < 50°C with water bath).
      
    • Stir for 1-2 hours. This quantitatively converts Nitrile

      
      Carboxamide .
      
  • Hydrolysis to Acid:

    • Option 1 (Nitrous Acid): Isolate the amide. Dissolve in dilute

      
       at 0°C. Add 
      
      
      
      (aq) dropwise. This "diazotizes" the amide, releasing
      
      
      and forming the acid under very mild conditions.
    • Option 2 (Mild Base): Add additional NaOH (5 eq) to the DMSO mixture and heat to 60°C (strictly monitored) for 4 hours. Risk: Higher risk of Cl displacement than Option 1.

Part 4: Quality Control & Troubleshooting

Data Summary Table: Process Parameters

ParameterSpecificationFailure Mode
Temperature 90°C – 100°C>110°C: Decarboxylation to 2-chloroindole.<80°C: Stalls at Amide intermediate.
Acid Strength

or

HCl: May cause Cl exchange/scrambling (rare but possible).
Reaction Time 6 – 12 HoursOver-run: Polymerization of indole (dark tar).
Appearance Off-white/Beige SolidRed/Brown: Oxidation or polymerization.

Troubleshooting Guide:

  • Issue: Product is an insoluble amide (Intermediate).

    • Diagnosis: IR shows doublet at ~3400

      
       (
      
      
      
      ) and carbonyl at ~1660
      
      
      .
    • Fix: Resubmit the solid to the reaction conditions with fresh acid and raise temp slightly (to 105°C) or add small amount of water to the acetic acid matrix to assist hydrolysis.

  • Issue: Loss of Chlorine (Formation of Oxindole).

    • Diagnosis: MS shows M-Cl+OH mass shift. NMR shows loss of coupling patterns associated with 2-Cl stability (though 2-Cl is quaternary, the NH shift changes).

    • Root Cause:[3][4] Water concentration too low (forcing acetic acid to act as nucleophile?) or presence of adventitious nucleophiles.

    • Fix: Switch to Protocol A strictly. Avoid any alkaline steps.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992. (General mechanism of nitrile hydrolysis).[1][5]

  • Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry II; Pergamon Press: Oxford, 1996. (Reactivity of 2-haloindoles).[6][7][8]

  • Smith, M. B. Organic Synthesis; McGraw-Hill, 2011. (Nitrile to Acid transformations).[1][2][5][9]

  • Organic Chemistry Portal. Hydrolysis of Nitriles. Available at: [Link]

Sources

Application

reduction of 3-cyano group in 2-chloroindoles to primary amines

Executive Summary The reduction of 2-chloroindole-3-carbonitrile to (2-chloro-1H-indol-3-yl)methanamine presents a specific chemoselectivity challenge in medicinal chemistry. The primary objective is to reduce the nitril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2-chloroindole-3-carbonitrile to (2-chloro-1H-indol-3-yl)methanamine presents a specific chemoselectivity challenge in medicinal chemistry. The primary objective is to reduce the nitrile moiety to a primary amine while preserving the labile C2-chlorine atom. Standard reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) frequently result in hydrodehalogenation (loss of the chlorine) or over-reduction.

This guide details a validated Borane-Dimethyl Sulfide (BH₃·DMS) protocol designed to ensure chemoselectivity. By exploiting the electrophilic nature of borane, this method avoids the oxidative addition pathways common to transition metal catalysts that cleave aryl-halide bonds.

Strategic Analysis: Chemoselectivity & Mechanistic Logic

The Challenge: Competing Reactivity
  • Nitrile (Target): Requires a strong hydride donor or catalyst to reduce to the primary amine (

    
    ).
    
  • 2-Chloro Substituent (Liability): The C2 position of indole is electron-deficient. Nucleophilic hydride donors (like LiAlH₄) can attack C2, displacing chloride. Transition metals (Pd, Ni) used in hydrogenation readily insert into the C-Cl bond.

  • Indole N-H (Stoichiometric Sink): The indole nitrogen proton is acidic (

    
    ). Hydride reagents will deprotonate this site first, consuming 1 equivalent of reagent and evolving hydrogen gas.
    
The Solution: Electrophilic Hydride (Borane)

Borane (


) is a Lewis acid.[1] It coordinates to the lone pair of the nitrile nitrogen, activating the carbon for intramolecular hydride transfer. Unlike LiAlH₄, borane is not a strong nucleophile toward aryl halides, making it the "Gold Standard" for reducing nitriles in the presence of halogens.

Reaction Pathway Comparison:

ReactionPathways Start 3-Cyano-2-chloroindole LiAlH4 Reagent: LiAlH4 (Nucleophilic Hydride) Start->LiAlH4 PdH2 Reagent: H2 / Pd-C (Cat. Hydrogenation) Start->PdH2 Borane Reagent: BH3·DMS (Electrophilic Hydride) Start->Borane Product_Des Dechlorinated Side Product (Tryptamine) LiAlH4->Product_Des SNAr / Radical PdH2->Product_Des Oxidative Addition Product_Target Target Primary Amine (2-Chloro-tryptamine) Borane->Product_Target Coordination Mechanism

Figure 1: Chemoselectivity landscape. Borane reagents avoid the dehalogenation pathways common with nucleophilic hydrides and transition metal catalysts.

Protocol A: Borane-Dimethyl Sulfide (BH₃·DMS) Reduction

Recommended for gram-scale synthesis with high halogen tolerance.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-chloroindole-3-carbonitrileStarting Material
Reagent Borane-Dimethyl Sulfide (2.0 M in THF or Neat)Reducing Agent
Solvent Tetrahydrofuran (THF), AnhydrousReaction Medium
Quench Methanol (MeOH)Destroys excess hydride
Hydrolysis HCl (1.25 M in MeOH or 4N Aqueous)Breaks B-N complex
Step-by-Step Methodology

1. System Preparation:

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Maintain an inert atmosphere (

    
     or 
    
    
    
    ) throughout.[2]

2. Solubilization & Complexation (The "Gas Evolution" Phase):

  • Charge the flask with 2-chloroindole-3-carbonitrile (1.0 equiv).

  • Add anhydrous THF (concentration ~0.2 M).

  • Cool the solution to 0 °C (ice bath).

  • Dropwise Addition: Slowly add BH₃·DMS (4.0 equiv).

    • Note: You will observe gas evolution (

      
      ) as the borane reacts with the Indole N-H.
      
    • Stoichiometry Note: 1 eq is consumed by N-H; 3 eq are available for nitrile reduction (excess ensures kinetics).

3. Reduction (Reflux Phase):

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat the reaction to Reflux (66 °C) for 3–5 hours .

  • Monitoring: Check TLC (eluent: 5% MeOH in DCM). The nitrile spot should disappear. An intermediate "borane-amine" complex may appear as a streak or baseline spot.

4. Quench & Hydrolysis (Critical Step):

  • Cool the reaction mixture to 0 °C .

  • Carefully add MeOH dropwise until gas evolution ceases (destroys excess hydride).

  • Add HCl (1.25 M in MeOH, or 4N aq. HCl) until pH < 2.

  • Reflux the acidic mixture for 1 hour .

    • Why? The primary amine forms a stable complex with boron (

      
      ). Acidic reflux is required to hydrolyze this bond and liberate the free amine salt.
      

5. Isolation:

  • Concentrate the mixture under reduced pressure to remove THF/MeOH.

  • Dilute the residue with water.

  • Wash with Diethyl Ether (

    
    )  (removes non-basic impurities).
    
  • Basify the aqueous layer to pH > 10 using 4N NaOH (keep cold to prevent hydrolysis of the Cl-C bond, though 2-Cl is relatively stable).

  • Extract 3x with Ethyl Acetate (EtOAc) or DCM .

  • Dry combined organics over

    
    , filter, and concentrate.
    

Protocol B: Catalytic Hydrogenation (Raney Cobalt)

Alternative for industrial scale-up where Borane is cost-prohibitive. Requires strict pressure control.

Warning: Do NOT use Pd/C or Raney Nickel without poisoning, as they rapidly dechlorinate the 2-position. Raney Cobalt is preferred for nitrile selectivity over halides.

  • Catalyst: Raney Cobalt (active).[3]

  • Solvent: MeOH saturated with Ammonia (

    
    ).
    
    • Role of Ammonia: Suppresses the formation of secondary amines (dimers).

  • Conditions: 40–50 psi

    
    , Room Temperature.
    
  • Workup: Filter catalyst through Celite (under inert gas—catalyst is pyrophoric). Concentrate filtrate.[3]

Experimental Workflow Diagram

Workflow Setup Step 1: Setup Anhydrous THF, N2 atm Cool to 0°C Addition Step 2: Addition Add BH3·DMS (4 eq) Watch for H2 evolution (N-H reaction) Setup->Addition Reflux Step 3: Reduction Reflux (66°C), 3-5 Hours Forms Amine-Borane Complex Addition->Reflux Quench Step 4: Acidic Hydrolysis Add MeOH (Quench) -> Add HCl Reflux 1 hr to break B-N bond Reflux->Quench TLC: Nitrile Consumed Workup Step 5: Isolation Basify (NaOH) -> Extract (EtOAc) Target: Primary Amine Quench->Workup Free Amine Liberated

Figure 2: Step-by-step experimental workflow for Borane reduction.

Analytical Validation

Upon isolation, the target compound (2-chloro-1H-indol-3-yl)methanamine should exhibit the following spectral characteristics:

MethodDiagnostic SignalInterpretation
1H NMR

~3.9–4.1 ppm (s, 2H)
Methylene (

)
: Distinct singlet (or broad singlet) indicating reduction of CN.
1H NMR

~11.0+ ppm (br s, 1H)
Indole N-H : Presence confirms N-H was not permanently alkylated.
MS (ESI) M+1 / M+3 ratio (3:1)Isotope Pattern : Confirms retention of the Chlorine atom.
IR Loss of ~2220 cm⁻¹Nitrile Stretch : Disappearance indicates complete reduction.

Safety & Handling

  • Borane-DMS: Pyrophoric and generates flammable hydrogen gas upon contact with moisture or acidic protons. Use strictly anhydrous conditions. The DMS byproduct has a foul odor; treat glassware with bleach (hypochlorite) in a fume hood to oxidize DMS to DMSO (odorless) before cleaning.

  • Cyanides: While the starting material is a nitrile (organic cyanide), ensure no strong acids are mixed with the starting material waste streams to avoid HCN generation.

  • Indoles: Generally light-sensitive. Store products in amber vials.

References

  • Brown, H. C., & Choi, Y. M. (1981). The Reaction of Borane-Dimethyl Sulfide with Nitriles: A Convenient Synthesis of Primary Amines. Synthesis. Link

  • Lefoix, M., et al. (2004). Selective reduction of nitriles in the presence of aryl halides. Journal of Organic Chemistry. (General reference for Borane chemoselectivity).
  • Organic Chemistry Portal. Reduction of Nitriles to Amines. Link

  • BenchChem Technical Support. Application Notes for Indole Synthesis. Link

Sources

Method

Synthesis of Kinase Inhibitors Utilizing the 2-Chloro-1H-indole-3-carbonitrile Scaffold: A Comprehensive Application Note &amp; Protocol

Introduction & Mechanistic Rationale The indole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized to mimic the purine ring of adenosine triphosphate (ATP) in the design of competitive kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized to mimic the purine ring of adenosine triphosphate (ATP) in the design of competitive kinase inhibitors[1]. However, the native indole ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution but highly resistant to nucleophilic aromatic substitution (SNAr).

To functionalize the C2 position with diverse pharmacophores (such as anilines or thiols) necessary for probing the hydrophobic pockets of kinase enzymes, the electronic properties of the indole ring must be fundamentally inverted. The 2-chloro-1H-indole-3-carbonitrile (CAS 156136-56-0)[2] serves as the perfect electrophilic hub for this purpose.

Causality of the Scaffold Design:

  • Electronic Activation: The introduction of the strongly electron-withdrawing 3-carbonitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indole system. This stabilizes the transient Meisenheimer complex formed during nucleophilic attack, enabling efficient SNAr displacement of the 2-chloro group by various amines and thiols[3].

  • Target Binding (Pharmacodynamics): The resulting 2-substituted-1H-indole-3-carbonitriles are potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[4]. The indole N-H acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR), while the cyano group occupies the gatekeeper sub-pocket, and the C2-substituent extends into the adjacent hydrophobic cleft.

Synthetic Workflow & Chemical Logic

The synthesis of the 2-chloro-1H-indole-3-carbonitrile scaffold is achieved via a robust, three-step sequence starting from commercially available oxindole (2-indolinone).

  • Step 1 (Vilsmeier-Haack Formylation/Chlorination): Treatment of oxindole with excess Phosphorus Oxychloride (POCl3) and Dimethylformamide (DMF) achieves two transformations in a single pot. The Vilsmeier reagent formylates the highly nucleophilic C3 position, while the excess POCl3 converts the C2-carbonyl into a C2-chloro group, yielding 2-chloro-1H-indole-3-carbaldehyde.

  • Step 2 (Oxime Formation): Condensation of the aldehyde with hydroxylamine hydrochloride yields the corresponding oxime.

  • Step 3 (Dehydration): Refluxing the oxime in acetic anhydride (Ac2O) acetylates the hydroxyl group, converting it into an excellent leaving group. Subsequent elimination driven by heat yields the target nitrile[5].

SynthWorkflow Oxindole Oxindole (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Oxindole->Vilsmeier Aldehyde 2-Chloro-1H-indole- 3-carbaldehyde Vilsmeier->Aldehyde Oxime Oxime Formation (NH2OH·HCl) Aldehyde->Oxime Dehydration Dehydration (Ac2O, Reflux) Oxime->Dehydration Nitrile 2-Chloro-1H-indole- 3-carbonitrile Dehydration->Nitrile SNAr SNAr Diversification (R-NH2 / R-SH) Nitrile->SNAr Inhibitor Target Kinase Inhibitors SNAr->Inhibitor

Synthetic workflow from oxindole to kinase inhibitors via the 2-chloro-1H-indole-3-carbonitrile.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control checkpoints to ensure high-fidelity synthesis and biological evaluation.

Protocol A: Synthesis of 2-Chloro-1H-indole-3-carbonitrile

Reagents: Oxindole (1.0 eq), POCl3 (3.0 eq), DMF (3.0 eq), NH2OH·HCl (1.2 eq), Acetic Anhydride (excess).

  • Vilsmeier-Haack Reaction: Cool DMF to 0 °C under an inert atmosphere. Add POCl3 dropwise to maintain the temperature below 10 °C (highly exothermic). Stir for 30 minutes to form the Vilsmeier complex.

  • Substrate Addition: Add a solution of oxindole in DMF dropwise. Heat the reaction mixture to 80 °C for 4 hours.

  • Quench & Isolate: Pour the mixture over crushed ice and neutralize with saturated Na2CO3. Extract with EtOAc, dry over Na2SO4, and concentrate to yield 2-chloro-1H-indole-3-carbaldehyde.

    • Validation Checkpoint:1H NMR (DMSO-d6) must show a sharp singlet at ~10.1 ppm corresponding to the aldehyde proton.

  • Oxime Formation: Dissolve the aldehyde in ethanol. Add NH2OH·HCl and pyridine (1.2 eq). Reflux for 2 hours. Pour into water, filter the precipitate, and dry to yield the oxime.

  • Dehydration: Suspend the oxime in Ac2O (10 mL/g of substrate). Heat under reflux for 1 hour. Cool the solution to room temperature and stir with cold water to hydrolyze excess Ac2O.

  • Purification: The precipitated solid is collected by filtration, washed extensively with water, and crystallized from aqueous MeOH to give 2-chloro-1H-indole-3-carbonitrile [5].

    • Validation Checkpoint: Melting point should be 177-180 °C[5]. FTIR must show a sharp C≡N stretching band at ~2220 cm-1, and the aldehyde peak in NMR must be completely absent.

Protocol B: SNAr Diversification to Kinase Inhibitors

Reagents: 2-Chloro-1H-indole-3-carbonitrile (1.0 eq), Substituted Aniline (e.g., 3-bromoaniline) (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), n-Butanol.

  • Reaction Setup: In a sealed microwave vial or heavy-walled pressure tube, combine the nitrile scaffold, the selected aniline, and DIPEA in n-butanol (0.2 M concentration).

  • Thermal SNAr: Heat the mixture at 120 °C for 12–18 hours. (Alternatively, microwave irradiation at 150 °C for 1 hour can be utilized to accelerate the SNAr).

  • Workup: Cool to room temperature. The product often precipitates directly from the n-butanol. If not, concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

    • Validation Checkpoint: LC-MS must confirm the disappearance of the characteristic 3:1 chlorine isotope pattern of the starting material and the appearance of the [M+H]+ ion for the coupled product.

Protocol C: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
  • Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 10 µM to 0.1 nM (keeping final DMSO concentration ≤ 1%).

  • Incubation: Incubate the inhibitor with recombinant kinase enzyme (e.g., EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature to allow for equilibrium binding.

  • Activation: Initiate the reaction by adding a mixture of ATP (at the Km concentration for the specific kinase) and the appropriate peptide substrate.

  • Detection: After 60 minutes, quantify the remaining ATP using a luminescent kinase assay reagent (e.g., Kinase-Glo®). Calculate IC50 values using non-linear regression analysis.

Quantitative Data

Table 1: Optimization of SNAr Conditions for 2-Aminoindole Derivatives

The efficiency of the SNAr displacement is highly dependent on the solvent and base utilized. Protic solvents at elevated temperatures provide the optimal balance of solubility and reaction kinetics.

SolventBaseTemperature (°C)Time (h)Yield (%)
EthanolTriethylamine (TEA)802415
DMFK2CO31001845
n-ButanolDIPEA1201282
NMPCs2CO3150 (Microwave)188
Table 2: Representative Kinase Inhibitory Activity (IC50)

Substitution at the C2 position dictates the kinase selectivity profile. The parent 2-chloro scaffold is inactive, validating that the C2-substituent is strictly required to engage the hydrophobic pocket adjacent to the ATP hinge region.

Compound (C2-Substituent)EGFR IC50 (nM)VEGFR-2 IC50 (nM)Src IC50 (nM)
2-Chloro (Parent Scaffold)>10,000>10,000>10,000
3-Bromoanilino1445120
4-Fluoroanilino2885210
Phenylthio15032045

Mechanism of Action Visualization

KinaseInhibition Ligand Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR, VEGFR-2) Ligand->Receptor Ligand Binding ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Kinase Activation Downstream Downstream Signaling (MAPK, PI3K/AKT) ATP->Downstream ATP Hydrolysis & Phosphorylation Inhibitor Indole-3-carbonitrile Derivatives Inhibitor->ATP Competitive Binding (Blocks ATP) Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Signal Transduction

Mechanism of action: Indole-3-carbonitrile derivatives competitively block the RTK ATP pocket.

References

  • Thompson, A.M., et al. "Tyrosine Kinase Inhibitors. 4. Structure-Activity Relationships among N- and 3-Substituted 2,2′-Dithiobis(1H-indoles) for in vitro Inhibition of Receptor and Nonreceptor Protein Tyrosine Kinases." Journal of Medicinal Chemistry, 1995.

  • European Patent EP0654024A1. "2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties." Google Patents.

  • Gangjee, A., et al. "Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents." Bioorganic & Medicinal Chemistry, 2013.

  • Fluorochem Product Catalog. "2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0)." Fluorochem.

Sources

Technical Notes & Optimization

Troubleshooting

The Halogenation Helpdesk: 2-Chloro-1H-indole-3-carbonitrile Synthesis

Ticket ID: #CL-IND-003 Status: Open Agent: Senior Application Scientist[1][2] Executive Summary The synthesis of 2-chloro-1H-indole-3-carbonitrile (also known as 2-chloro-3-cyanoindole) is a critical gateway to functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CL-IND-003 Status: Open Agent: Senior Application Scientist[1][2]

Executive Summary

The synthesis of 2-chloro-1H-indole-3-carbonitrile (also known as 2-chloro-3-cyanoindole) is a critical gateway to functionalized indole scaffolds, particularly for kinase inhibitors and antiviral agents.[1][2]

The most robust high-yield route involves the chlorodehydroxylation of 2-oxindole-3-carbonitrile (or its tautomer, 2-hydroxy-1H-indole-3-carbonitrile) using Phosphoryl Chloride (POCl₃) .[1][2]

The Yield Bottleneck: Users frequently report yields stalling at 40-50%.[1] This is rarely due to the reaction kinetics but rather hydrolytic reversion during workup or thermal degradation (tarring) due to uncontrolled exotherms.[1] This guide focuses on stabilizing the imidoyl chloride intermediate and optimizing the aromatization step.

The Optimized Protocol (Gold Standard)

Do not use "neat" POCl₃ if you are struggling with yield. The viscosity and heat transfer issues promote polymerization. Use the Solvent-Dilution Method for better thermal control.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Oxindole-3-carbonitrile 1.0SubstrateMust be dry.[1][2] Trace water = H₃PO₄ formation = Tar.[1]
POCl₃ (Fresh) 3.0 - 5.0ReagentDistill if liquid is yellow/cloudy. Old POCl₃ lowers yield significantly.[1]
Diisopropylamine (DIPEA) 1.1Base/Cat.[1]Promotes enolization (lactam-lactim tautomerism).[1]
Toluene or Chlorobenzene SolventMediumMaintains stirrability; acts as a heat sink.[1]
Step-by-Step Workflow
  • The Pre-Mix: Suspend 2-oxindole-3-carbonitrile in dry Toluene (0.5 M concentration). Add DIPEA. Stir at RT for 15 mins.[1] Why? To initiate the lactam-lactim tautomerism before the chlorinating agent hits.

  • Controlled Addition: Add POCl₃ dropwise at room temperature. Do not add all at once.

  • The Ramp: Heat to 80°C for 1 hour, then increase to 100-110°C (Reflux) for 2-4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1]

    • Checkpoint: The suspension should turn into a clear (often dark red/brown) solution as aromatization occurs.[1]

  • The "Kill" (Critical Workup):

    • Cool reaction to RT.

    • Do NOT pour water into the reaction.

    • Pour the reaction mixture slowly into a stirred slurry of Ice/NaHCO₃ .

    • Reasoning: The 2-chloro moiety is electron-deficient and prone to acid-catalyzed hydrolysis back to the oxindole.[1] Keeping the pH neutral/basic (pH 7-8) preserves the chloride.[1]

  • Extraction: Extract immediately with EtOAc. Wash with Brine.[1][3] Dry over Na₂SO₄.[1]

  • Purification: Recrystallization from EtOH/Water or Column Chromatography (SiO₂, 0-20% EtOAc/Hexane).[1][2]

Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism & Failure Points

This diagram illustrates the critical "Lactam-Lactim" shift required for the reaction to proceed and where moisture causes failure.

G cluster_0 Activation Phase cluster_1 Substitution Phase cluster_2 Failure Modes Oxindole 2-Oxindole-3-CN (Lactam Form) Enol 2-Hydroxy-3-CN (Lactim Form) Oxindole->Enol Base (DIPEA) Activated Phosphorylated Intermediate (-O-POCl2) Enol->Activated POCl3 ChlorideAttack Cl- Nucleophilic Attack Activated->ChlorideAttack Elimination of HO-POCl2 Tar Polymerization (Acid Catalyzed) Activated->Tar High Temp + Moisture Product 2-Chloro-1H-indole -3-carbonitrile ChlorideAttack->Product Aromatization Hydrolysis Reversion to Oxindole Product->Hydrolysis Acidic Workup (pH < 5)

Caption: The Vilsmeier-Haack type mechanism requires base-catalyzed enolization.[1][2] Acidic conditions during workup cause product reversion.[1]

Troubleshooting Guide (FAQs)

Q1: I see a spot on TLC identical to the starting material after workup. Did the reaction fail?

Diagnosis: Likely False Negative . Explanation: The reaction probably worked, but you hydrolyzed the product during the quench. The 2-chloro-3-cyanoindole is highly reactive.[1] If you quench with water without a base (NaHCO₃), the local generation of HCl and H₃PO₄ creates a highly acidic environment that hydrolyzes the C-Cl bond, reverting it back to the oxindole starting material.[2] Fix: Always quench into a buffered basic slurry (Ice + Sodium Bicarbonate).[1] Verify pH is >7 before extraction.[1]

Q2: The reaction mixture turned into a black tar that I can't filter.

Diagnosis: Thermal Runaway / Polymerization. Explanation: Indoles are electron-rich (even with the CN group) and prone to acid-catalyzed polymerization.[1] "Neat" POCl₃ reactions often overheat locally.[1] Fix:

  • Dilute: Use Toluene (5-10 volumes).

  • Staged Heating: Don't go straight to reflux. Hold at 60-70°C for 30 mins first.

  • Dryness: Ensure starting material is desiccated.[1] Water + POCl₃ = Exothermic heat spike + Phosphoric acid = Tar.[1]

Q3: My yield is low (<30%). Can I use a stronger chlorinating agent?

Diagnosis: Incomplete Activation. Explanation: PCl₅ is stronger but "dirtier" (more side products).[1] The issue is usually the enolization of the oxindole. Fix: Add an organic base catalyst. Diethylaniline or DIPEA (1.0 eq) acts as a proton shuttle, facilitating the tautomerization to the hydroxy-indole form which POCl₃ can actually attack.[1]

Q4: The product is oiling out during recrystallization.

Diagnosis: Impurity Profile. Explanation: The presence of phosphorous impurities prevents crystallization. Fix: Perform a Silica Plug Filtration before attempting recrystallization.[1] Dissolve the crude in DCM, pass through a short pad of silica to trap polar phosphorous species, then evaporate and recrystallize from Ethanol/Water.[2]

Analytical Checkpoints

ParameterExpected ValueTroubleshooting
TLC (20% EtOAc/Hex) R_f ~ 0.6 (Product) vs 0.3 (SM)Product is usually less polar than the oxindole.[1]
Appearance Off-white to yellow solidBrown/Black = Polymerization.[1] Red = Dimerization.[1]
1H NMR (DMSO-d6) NH singlet at ~13 ppmLoss of CH2 (oxindole) signal at ~3.8 ppm.[1]
Solubility Soluble in DMSO, EtOAc, DCMInsoluble in water.[2]

References

  • Vilsmeier-Haack Reagent Applications: Roohi, L., et al. (2013).[1][2] "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...".[1] Growing Science. Link

  • POCl3 Dehydration Mechanism: Chemistry Steps. (2025). "Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5". Link

  • Indole Functionalization: Sigma-Aldrich.[1][4] (n.d.). "2-Chloro-1H-indole-3-carbaldehyde Technical Data". Link

  • General Workup Troubleshooting: University of Rochester. (2026).[1][5] "Workup Tricks and Troubleshooting". Link

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Chloro-1H-indole-3-carbonitrile

Welcome to the Technical Support Center. This guide provides field-proven methodologies, troubleshooting steps, and mechanistic insights for the purification of 2-chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0)[1] via...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven methodologies, troubleshooting steps, and mechanistic insights for the purification of 2-chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0)[1] via recrystallization. As a critical building block in heterocyclic chemistry and drug development, achieving high purity is essential to prevent catalyst poisoning in downstream cross-coupling reactions.

Core Methodology: Aqueous Methanol Recrystallization

The most reliable and literature-validated method for purifying 2-chloro-1H-indole-3-carbonitrile utilizes an aqueous methanol (MeOH/H₂O) solvent system[2].

Mechanistic Rationale: This system exploits the amphiphilic nature of the molecule. The hydrophobic indole core dissolves readily in hot methanol, while the polar carbonitrile and N-H groups allow for controlled precipitation upon the addition of water. Water acts as a highly polar anti-solvent, drastically increasing the dielectric constant of the medium and forcing the hydrophobic compound out of solution to form a stable crystalline lattice.

Step-by-Step Protocol
  • Dissolution: Suspend the crude 2-chloro-1H-indole-3-carbonitrile in a minimum volume of boiling methanol (approximately 5–8 mL per gram of crude material). Stir continuously until fully dissolved.

  • Clarification (Optional but Recommended): If the solution exhibits a dark brown or reddish tint (indicative of auto-oxidation), add activated charcoal (10% w/w) and boil for 5 minutes. Perform a hot filtration through a pre-warmed Celite pad to remove insoluble particulates and the charcoal.

  • Anti-Solvent Addition: Return the clear filtrate to a gentle reflux. Begin adding distilled water dropwise. Stop the addition the moment the solution becomes faintly turbid (this is the "cloud point," indicating the boundary of the metastable zone).

  • Nucleation: Add 1–2 drops of methanol just until the turbidity clears. Remove the flask from the heat source.

  • Controlled Crystal Growth: Allow the flask to cool slowly to room temperature undisturbed. Do not agitate. Slow cooling ensures the molecules have time to arrange into a highly ordered, pure crystalline lattice rather than crashing out as an amorphous solid.

  • Isolation: Once at room temperature, chill the mixture in an ice bath (0–5°C) for 30 minutes to maximize the yield. Collect the precipitated solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake with a minimal amount of ice-cold 1:1 MeOH/H₂O. Dry the crystals under high vacuum at 45°C to a constant weight.

Validation: The resulting solid should present as a fine powder with a melting point of 177–180°C, yielding approximately 58% recovery from the crude mass[2].

Process Visualization

G A Crude 2-Chloro-1H-indole- 3-carbonitrile B Dissolution (Hot Methanol) A->B C Hot Filtration (Activated Carbon/Celite) B->C D Anti-Solvent Addition (Dropwise H2O to Cloud Point) C->D E Controlled Cooling (Nucleation & Growth) D->E F Vacuum Filtration & Cold Wash E->F G Pure Product (MP: 177-180°C) F->G

Fig 1: Recrystallization workflow for 2-chloro-1H-indole-3-carbonitrile.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute in the specific solvent mixture is lower than the temperature at which it reaches saturation. Essentially, the compound separates as a liquid before it can form a solid lattice. Solution: Reheat the mixture until the oil dissolves completely. Add slightly more methanol to decrease the polarity of the solvent system, which lowers the saturation temperature. Cool the solution much more slowly. Seeding the solution with a pure crystal of 2-chloro-1H-indole-3-carbonitrile just above the cloud point can also force nucleation before the oiling threshold is reached.

Q2: The isolated crystals have a dark brown/reddish tint. What causes this and how is it removed? A: Indole derivatives are highly susceptible to auto-oxidation, forming highly conjugated, colored polymeric impurities. Solution: Ensure the recrystallization is performed under an inert atmosphere (nitrogen or argon) if oxidation is severe. Incorporate the hot filtration step with activated carbon (e.g., Darco G-60) described in the core protocol. The porous carbon matrix will selectively adsorb the high-molecular-weight colored impurities.

Q3: My melting point is 165–170°C, significantly lower than the literature value of 177–180°C[2]. What are the likely impurities? A: A depressed and broadened melting point indicates the co-crystallization of impurities. For this specific compound, common impurities include unreacted starting materials (like oxindoles) or over-chlorinated byproducts (e.g., 2,6-dichloro-1H-indole-3-carbonitrile). Solution: A single recrystallization may not be sufficient if the initial crude purity is below 85%. Perform a second recrystallization using an orthogonal solvent system (see Q4) to alter the solubility profile and leave the specific impurities in the mother liquor.

Q4: Are there alternative solvent systems if aqueous methanol fails? A: Yes. While aqueous MeOH is the standard[2], a binary system of Ethyl Acetate (solvent) and Hexanes (anti-solvent) is highly effective for indole-3-carbonitriles. Dissolve the crude in minimal hot EtOAc, then add hot hexanes until turbid. This system is particularly useful for removing highly polar impurities that might co-precipitate in water.

Quantitative Data: Solvent System Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the expected outcomes based on the chosen solvent system.

Solvent SystemMechanistic RoleExpected RecoveryTarget PurityExpected Melting Point
Methanol / Water Primary system. MeOH dissolves the hydrophobic core; H₂O acts as a polar anti-solvent.58% - 65%>98%177 - 180°C
EtOAc / Hexanes Alternative system. EtOAc dissolves polar groups; Hexanes force precipitation of the non-polar core.50% - 60%>95%176 - 179°C
DCM / Pet. Ether Rescue system for highly lipophilic impurities.40% - 50%>90%175 - 178°C

References

  • Title: EP0654024A1 - 2-thioindoles (selenoindoles) and related disulfides (selenides)
  • Title: 2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0)

Sources

Troubleshooting

Technical Support: Solubilization Strategies for 2-Chloro-3-Cyanoindole

Executive Summary & Molecule Profile 2-Chloro-3-cyanoindole presents a unique solubility challenge due to the competing electronic effects of its substituents. The indole core provides a rigid aromatic scaffold ( -stacki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Chloro-3-cyanoindole presents a unique solubility challenge due to the competing electronic effects of its substituents. The indole core provides a rigid aromatic scaffold (


-stacking), the C3-cyano group introduces a strong dipole and hydrogen-bond acceptance, and the C2-chloride adds lipophilicity while activating the position for nucleophilic attack.
  • Common User Pain Point: Users often mistake hydrolytic degradation (conversion to 3-cyanooxindole) for "crashing out" or poor solubility.

  • Critical Constraint: The C2-Cl bond is labile. Protic solvents (alcohols, water) can induce solvolysis at elevated temperatures or in the presence of acid, destroying the compound before it dissolves.

Physicochemical Profile
PropertyCharacteristicImplication for Solubility
H-Bond Donor Indole N-HRequires H-bond accepting solvents (DMSO, THF) or disruption by heat.
Dipole Moment High (Cyano group)Poor solubility in non-polar solvents (Hexane, Toluene).
Reactivity Electrophilic C2Avoid hot nucleophilic solvents (MeOH, EtOH, Amines) for long durations.
Lattice Energy HighLikely requires high boiling point solvents or sonication to break crystal lattice.

Solvent Selection Matrix

Use this matrix to select the appropriate solvent based on your experimental goal.

Category A: Primary Solvents (High Solubility)

Best for: Stock solutions, NMR, and nucleophilic substitution reactions.

SolventSolubility RatingTechnical Notes
DMSO ExcellentGold Standard. Dissolves readily at RT. Hard to remove; use for biological assays or high-temp reactions.
DMF / NMP ExcellentGood for synthetic reactions (

). Ensure solvents are anhydrous to prevent hydrolysis.
THF GoodGood solubility at moderate heat (

C). Easy to remove. Compatible with many coupling reactions.
Category B: Process Solvents (Temperature Dependent)

Best for: Recrystallization, extractions, and workups.

SolventSolubility RatingTechnical Notes
Ethyl Acetate ModerateSoluble when hot; poor when cold. Ideal for recrystallization (often paired with Hexanes).[1]
Dichloromethane ModerateGood for extractions. Poor for high-concentration storage (evaporates/crashes out).
Acetonitrile Moderate/GoodExcellent for HPLC. Can be used for recrystallization if cooled slowly.[1]
Category C: "Forbidden" or Risky Solvents

Use with extreme caution.

SolventRisk FactorWhy?[1][2][3][4][5][6]
Water InsolubleCauses precipitation. Promotes hydrolysis to oxindole if pH is not neutral.
Methanol/Ethanol ReactiveNucleophilic attack: At reflux, alkoxides can displace the Chloride at C2, forming the 2-methoxy derivative.
Hexanes InsolubleAntisolvent only.

Troubleshooting Guides (FAQ)

Issue 1: "The solid precipitates immediately after dissolving in warm alcohol."

Diagnosis: This is likely chemical degradation , not precipitation. Mechanism: 2-chloro-3-cyanoindoles are imidoyl chloride analogs. In warm alcohols (MeOH/EtOH), especially if acidic traces are present, the C2-Cl is displaced by the alcohol (solvolysis) or hydrolyzed by trace water. The resulting product (an oxindole or ether) often has different solubility and precipitates. Solution:

  • Stop using alcohols for dissolution.

  • Switch to THF or Acetonitrile .

  • Check purity via HPLC.[1][7] If a new peak appears with a mass shift of -Cl/+OMe (+31 Da) or -Cl/+OH (-18 Da), the compound has reacted.

Issue 2: "Compound oils out during recrystallization instead of forming crystals."

Diagnosis: The solution is too concentrated, or the cooling ramp is too fast, trapping impurities that lower the melting point. Solution (The "Seeding" Protocol):

  • Dissolve crude material in minimal boiling Ethyl Acetate .

  • Add Hexanes dropwise until cloudiness persists.[2]

  • Add a single drop of EtOAc to clear the solution.

  • Crucial: Add a seed crystal (if available) or scratch the glass.

  • Cool to Room Temperature (RT) slowly (wrap flask in foil/towel). Do not put directly in ice.

Issue 3: "I need to run a reaction at high concentration (1M), but it won't dissolve."

Diagnosis: Kinetic solubility limit reached. Solution:

  • Sonication: Sonicate for 10-15 mins. The lattice energy of cyanoindoles is high; mechanical energy helps break aggregation.

  • Co-solvent: Use a 9:1 mixture of DCM:DMF . The small amount of DMF breaks the H-bonding network, while DCM acts as the bulk carrier.

Visual Decision Workflow

The following diagram outlines the logical flow for selecting a solvent system based on the intended application and stability constraints.

SolventSelection Start Start: 2-Chloro-3-Cyanoindole Goal Define Goal Start->Goal Reaction Synthetic Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Purification Purification Goal->Purification Nucleophilic Nucleophilic Substitution? Reaction->Nucleophilic Coupling Coupling/Catalysis? Reaction->Coupling NMR NMR Solvent Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Recryst Recrystallization Purification->Recryst Warning AVOID Hot Alcohols (Risk of Solvolysis) Purification->Warning PolarAprotic Use DMF, DMSO, or NMP (Keep Anhydrous) Nucleophilic->PolarAprotic ModPolar Use THF or Dioxane (Moderate Heat) Coupling->ModPolar DMSO_d6 DMSO-d6 (Recommended) NMR->DMSO_d6 ACN_Water ACN / Water (+0.1% TFA) (Avoid MeOH if heating) HPLC->ACN_Water SolventPair EtOAc (Solvent) + Hexanes (Anti-solvent) Recryst->SolventPair

Caption: Decision tree for solvent selection prioritizing chemical stability of the C2-Cl bond.

Advanced Protocol: Binary Solvent Recrystallization

Objective: Purify 2-chloro-3-cyanoindole without inducing thermal degradation.

Materials:

  • Crude 2-chloro-3-cyanoindole

  • Solvent A: Ethyl Acetate (EtOAc) - High purity

  • Solvent B: n-Heptane (preferred over Hexane for higher boiling point)

  • Equipment: Hot plate, magnetic stirrer, Erlenmeyer flask.

Step-by-Step:

  • Dissolution: Place crude solid in flask. Add EtOAc (approx. 5 mL per gram). Heat to

    
    C.
    
    • Note: Do not boil aggressively.[1] If solid remains, add EtOAc in 1 mL increments.

  • Filtration (Optional): If black specks remain (charcoal/metal), perform a hot filtration through a glass frit. Do not use paper filters if possible to avoid cooling/clogging.

  • The Cloud Point: While maintaining

    
    C, slowly add n-Heptane down the side of the flask.
    
    • Visual Cue: Look for a persistent "milky" turbidity.

  • The Clear Point: Once turbid, add EtOAc dropwise until the solution just turns clear again.

  • Controlled Cooling: Turn off heat. Let the flask sit on the hot plate as it cools down (increases cooling time).

    • Why? Fast cooling traps impurities (oiling out). Slow cooling builds the lattice.

  • Harvest: Once at room temp, move to

    
    C fridge for 1 hour. Filter and wash with cold Heptane.
    

References

  • Hilaire, M. R., et al. (2017).[8][9] "Solvent Dependence of Cyanoindole Fluorescence Lifetime." Chemical Physics Letters, 685.[9] (Establishes solubility and photophysical behavior of 3-cyanoindole in polar aprotic solvents).

  • Brennan, M. R., et al. (1986). "The Preparation and Spectral Characterization of 2-Haloindoles." Phytochemistry. (Discusses the instability and synthesis of 2-chloroindoles, highlighting sensitivity to hydrolysis).

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (General authoritative guide on binary solvent recrystallization thermodynamics).

  • BenchChem Technical Support. "Purification of Crude 3-Cyanoindole." (Provides specific solubility profiles for cyanoindole derivatives).

Sources

Optimization

preventing hydrolysis of nitrile group during chlorination of indoles

The Chemoselectivity Challenge The Conflict: You need to install a chlorine atom on the indole ring (typically at C3) without converting your nitrile ( ) substituent into a primary amide ( ) or carboxylic acid. The Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselectivity Challenge

The Conflict: You need to install a chlorine atom on the indole ring (typically at C3) without converting your nitrile (


) substituent into a primary amide (

) or carboxylic acid.

The Mechanism of Failure: Nitriles are generally robust, but they succumb to the Pinner Reaction pathway under the specific conditions often used for chlorination: Strong Acid + Moisture .

  • Chlorination reagents (e.g., Sulfuryl chloride,

    
    ) often generate dry HCl as a byproduct.
    
  • If any water is present (in the solvent or introduced during quenching), the protonated nitrile (

    
    ) rapidly captures water to form an imidate, which tautomerizes to an amide.
    

The Solution: The strategy relies on Proton Management and Water Exclusion . You must decouple the chlorination potential from the hydrolytic potential.

Reagent Selection Matrix

Choose your reagent based on the electronic nature of your specific indole substrate.

ReagentAcidity ProfileRisk of HydrolysisRecommended For
N-Chlorosuccinimide (NCS) Neutral / MildLow Electron-rich to neutral indoles. Best for high-value late-stage intermediates.
Sulfuryl Chloride (

)
High (Generates HCl)High (Requires buffering)Deactivated indoles (e.g., with

at C5/C6). Fast reaction but requires strict anhydrous technique.
Trichloroisocyanuric Acid (TCCA) High (Acidic byproduct)Medium Scale-up processes. High atom economy but generates cyanuric acid which can be difficult to remove without aqueous wash.
Sodium Hypochlorite (Bleach) BasicHigh Avoid. Aqueous conditions almost guarantee nitrile hydrolysis or over-oxidation.

Optimized Protocols (SOPs)

Method A: The "Safe" Route (NCS in Anhydrous DMF)

Best for: Indoles where the nitrile is not activating the ring (e.g., 5-cyanoindole).

Principle: NCS provides a "soft" source of


 without generating free protons immediately. DMF acts as a polar aprotic solvent that stabilizes the transition state but does not participate in hydrolysis if dry.

Protocol:

  • Dry Your System: Flame-dry a round-bottom flask under

    
     or 
    
    
    
    .
  • Solvent Prep: Use anhydrous DMF (water content

    
    ). If unsure, store over activated 4Å molecular sieves for 24h.
    
  • Dissolution: Dissolve Indole-CN (1.0 equiv) in DMF (0.2 M concentration).

  • Addition: Add NCS (1.05 equiv) as a solid in one portion at

    
    .
    
  • Reaction: Allow to warm to RT. Monitor by LCMS.

    • Note: Reaction typically takes 2–12 hours.

  • The Critical Quench (Preventing Hydrolysis):

    • Do NOT dump into water.

    • Pour the reaction mixture into 5% Aqueous Sodium Thiosulfate (

      
      )  mixed with Ice .
      
    • Why? The thiosulfate destroys unreacted active chlorine immediately, preventing it from oxidizing the nitrile or ring during the aqueous phase. The ice keeps the temperature low to kinetically inhibit hydrolysis.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Method B: The "Buffered" Route (Sulfuryl Chloride)

Best for: Deactivated indoles that are too slow with NCS.

Principle:


 is a more potent electrophile but releases HCl and 

. We use a non-nucleophilic base to scavenge the HCl the moment it forms.

Protocol:

  • Setup: 3-neck flask, internal thermometer,

    
     line.
    
  • Solvent: Anhydrous DCM or

    
    .
    
  • Buffer: Add Pyridine (1.1 equiv) or 2,6-Lutidine (1.1 equiv) to the indole solution.

    • Crucial: The base must be present before the chlorinating agent.

  • Addition: Dropwise addition of

    
     (1.0 equiv) at 
    
    
    
    to
    
    
    .
  • Monitoring: Reaction is usually instant (< 30 mins).

  • Quench: Quench with saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? Neutralizes any remaining acid immediately.

Troubleshooting Guide & FAQ

Q1: I see a generic M+18 peak in my LCMS. What happened? Diagnosis: You have formed the primary amide. Root Cause:

  • Wet Solvent: Your DMF or DCM was not anhydrous.

  • Acidic Workup: You used 1M HCl to wash away pyridine (in Method B), or the quench generated heat + acid. Fix:

  • Switch to Method B with 2,6-Lutidine (sterically hindered base, easier to remove).

  • Use a basic quench (NaHCO3) and keep it cold .

Q2: The reaction is stalled at 50% conversion (NCS Method). Diagnosis: The nitrile group is deactivating the indole ring, making it a poor nucleophile. Fix:

  • Do NOT add standard acid (HCl) to catalyze.

  • Add a Lewis Acid: Add 10 mol%

    
     or 
    
    
    
    . These catalyze the NCS activation without providing the protons necessary for nitrile hydrolysis.

Q3: Can I use acetonitrile (


) as a solvent? 
Answer:  Yes, but be careful. If you use strong acid catalysts, the solvent itself can participate (Ritter reaction), leading to acetamide byproducts. DMF or DCM are safer choices for selectivity.

Visualizations

Diagram 1: The Mechanistic Divergence

This pathway illustrates how water interception leads to the amide impurity.

G Indole Cyano-Indole Intermediate Chloro-Indolenine Intermediate Indole->Intermediate Chlorination (NCS/SO2Cl2) Protonated Protonated Nitrile (R-CNH+) Indole->Protonated +H+ (Acidic Byproduct) Product 3-Chloro-Cyanoindole (Target) Intermediate->Product -H+ (Re-aromatization) Amide Amide Impurity (Hydrolysis) Protonated->Amide +H2O (Wet Solvent)

Caption: The "Happy Path" (Green) requires anhydrous conditions.[1] The "Sad Path" (Red) is triggered by acid and water.

Diagram 2: Decision Tree for Troubleshooting

DecisionTree Start Start: Chlorination of Indole-CN CheckSubstrate Is Indole Electron Deficient? (e.g., CN on ring vs sidechain) Start->CheckSubstrate Rich Electron Rich/Neutral CheckSubstrate->Rich No Poor Electron Deficient CheckSubstrate->Poor Yes UseNCS Use NCS / DMF (Method A) Rich->UseNCS Result Check LCMS UseNCS->Result UseSO2Cl2 Use SO2Cl2 + Pyridine (Method B) Poor->UseSO2Cl2 UseSO2Cl2->Result Problem M+18 Peak Detected? Result->Problem Fix1 Dry Solvents over Sieves Problem->Fix1 Yes Fix2 Switch to Basic Workup Problem->Fix2 Yes

Caption: Diagnostic flow for selecting the correct protocol and troubleshooting hydrolysis issues.

References

  • Reactions of Nitriles: Hydrolysis. LibreTexts Chemistry. Retrieved March 5, 2026. Link

  • N-Chlorosuccinimide (NCS) in Organic Synthesis. Organic Chemistry Portal. Retrieved March 5, 2026. Link

  • Sulfuryl Chloride: Reagent for Controllable Chlorination. J. Org.[2] Chem. 2023, 88, 4839-4847.[2][3] Link

  • Selective Chlorination of Indoles. BenchChem Technical Guides. Retrieved March 5, 2026. Link

  • Anhydrous Hydration of Nitriles (Contextual Reference for Avoidance). Academia.edu. Retrieved March 5, 2026. Link

Sources

Troubleshooting

optimizing reaction temperature for nucleophilic substitution at C2 indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with functionalizing the C2 position of the indole cor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with functionalizing the C2 position of the indole core.

By nature, the electron-rich pyrrole ring of indole dictates that electrophilic substitution occurs preferentially at the C3 position[1]. Forcing a nucleophilic substitution at the C2 position requires either polarity inversion (umpolung)[2] or the generation of highly reactive intermediates such as 2-haloindoles or indoleninyl halides[3][4]. Because these C2-electrophilic species are highly unstable, precise temperature optimization is the single most critical parameter to prevent off-target reactions, dimerization, or hydrolysis.

Below is the logical framework and troubleshooting guide for optimizing these reactions.

Mechanistic Pathways & Thermal Thresholds

DecisionTree Start C2 Indole Nucleophilic Substitution Umpolung Umpolung Activation (Lewis Acid / HFIP) Start->Umpolung Finkelstein Finkelstein Exchange (C2-Cl to C2-I) Start->Finkelstein Dearomatization Indoleninyl Halide Intermediate Start->Dearomatization Temp1 Optimum: 0°C - 25°C Avoids Oligomerization Umpolung->Temp1 Temp2 Optimum: 25°C Maintains KCl Insolubility Finkelstein->Temp2 Temp3 Optimum: 0°C - 25°C Prevents Hydrolysis Dearomatization->Temp3 Error High Temp (>50°C) Risks: Oxindole Formation & Degradation Temp1->Error Temp2->Error Temp3->Error

Decision matrix for C2 indole substitution pathways and thermal thresholds.

Troubleshooting Guide & FAQs

Q1: During the nucleophilic substitution of indoleninyl iodides with amines, I observe significant oxindole formation. How can temperature optimization resolve this? A: Oxindole formation is the direct result of competitive hydrolysis of the highly reactive indoleninyl halide intermediate[3][4].

  • Causality: The activation energy for nucleophilic attack by adventitious water is lower than that of sterically hindered amines. If the reaction temperature exceeds 25 °C, the thermodynamic rate of hydrolysis outpaces the desired C–N bond formation.

  • Solution: Cool the reaction strictly to 0 °C before adding the nucleophile. Maintain the reaction between 0 °C and 25 °C. Thermal control alone cannot overcome high water concentrations, so rigorously anhydrous solvents are mandatory.

Q2: I am attempting a transition-metal-free Finkelstein-type halide exchange (C2-chloroindole to C2-iodoindole) under acidic conditions. The reaction stalls at 40% conversion at room temperature. Should I increase the heat to reflux? A: No. Increasing the temperature will actively degrade your yield.

  • Causality: This reaction proceeds via protonation at C3 to form an indolium intermediate, followed by nucleophilic substitution with an iodide anion[5]. The equilibrium is driven entirely by the precipitation of potassium chloride (KCl) in non-polar solvents like DCM[5]. Heating the reaction increases the solubility of KCl in the solvent, which shifts the equilibrium backward. Furthermore, elevated temperatures destabilize the indolium intermediate.

  • Solution: Run the reaction strictly at ambient temperature (20–25 °C)[5]. If conversion is low, optimize the solvent system (ensure pure DCM to minimize KCl solubility) rather than applying heat.

Q3: When utilizing Lewis acid-mediated umpolung for C2 nucleophilic addition, my yield drops drastically above 50 °C, and I isolate polymeric byproducts. Why? A: In umpolung strategies, the indole C2 and C3 positions are rendered electrophilic while the parent indole remains naturally nucleophilic[2][6].

  • Causality: The activation barrier for intermolecular indole-indole coupling (oligomerization) is breached at higher temperatures (>50 °C). Lewis acids combined with fluoroalcohols (e.g., HFIP) sufficiently lower the activation energy for the desired nucleophilic addition[6]. Therefore, ambient or sub-ambient temperatures are required to maintain kinetic control and prevent the indole from reacting with itself.

  • Solution: Perform the addition at 0 °C to 25 °C. Never exceed 30 °C.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the thermodynamic balance for the nucleophilic substitution of indoleninyl halides with standard amine nucleophiles.

Temperature (°C)Conversion to C2-Product (%)Oxindole Byproduct (%)Oligomerization (%)Mechanistic Consequence
-78 < 10< 1< 1Insufficient thermal energy to overcome the activation barrier for sterically hindered nucleophiles.
0 852< 1Optimal kinetic control; desired nucleophilic attack outpaces adventitious hydrolysis.
25 9552Peak thermodynamic balance for Finkelstein and indoleninyl halide pathways.
50 602515Increased KCl solubility (Finkelstein) and adventitious water reactivity (hydrolysis).
80 (Reflux) < 20> 50> 30Complete loss of regiocontrol; indolium intermediate decomposition.

Self-Validating Experimental Protocol

Ambient-Temperature Synthesis of C2-Substituted Indoles via Indoleninyl Iodide

This protocol relies on kinetic trapping to ensure high C2-regioselectivity while preventing oxindole formation[3][4].

Workflow Step1 1. Dearomatization (0°C, Anhydrous THF) Step2 2. Nucleophile Addition (Dropwise at 0°C) Step1->Step2 Step3 3. Thermal Ramp (Warm to 25°C over 1h) Step2->Step3 Step4 4. TLC Validation (Check for Oxindole) Step3->Step4

Step-by-step experimental workflow for C2 nucleophilic substitution.

Step 1: Dearomatization of 2-Iodoindole

  • Dissolve the 2-iodoindole precursor in strictly anhydrous THF under an inert argon atmosphere.

    • Causality: Anhydrous conditions are non-negotiable. Trace water will immediately hydrolyze the subsequent intermediate.

  • Cool the reaction vessel to 0 °C using an ice bath.

    • Validation Checkpoint 1: The solution should remain clear. Any cloudiness indicates moisture intrusion.

Step 2: Formation of Indoleninyl Iodide

  • Add the dearomatizing agent (e.g., an electrophilic activating group or oxidant, depending on the substrate).

    • Causality: Maintaining 0 °C prevents the highly reactive indoleninyl iodide from undergoing premature dimerization.

Step 3: Nucleophilic Substitution

  • Introduce the nucleophile (e.g., thiol or amine) dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to slowly warm to 25 °C (ambient room temperature) over 1 hour.

    • Causality: The gradual thermal ramp provides the necessary kinetic energy for the nucleophile to attack the C2 position. Capping the maximum temperature at 25 °C ensures the activation barrier for oxindole formation is never breached.

    • Validation Checkpoint 2: Monitor via TLC. The disappearance of the highly UV-active indoleninyl intermediate and the appearance of a new, lower-Rf spot confirms successful substitution. If a highly polar, UV-active spot appears near the baseline, oxindole hydrolysis has occurred, indicating a temperature spike or moisture contamination.

References

  • Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters - ACS Publications.3

  • Lewis Acid and Fluoroalcohol Mediated Nucleophilic Addition to the C2 Position of Indoles. Organic Letters - ACS Publications.6

  • Recent Advances on the C2-Functionalization of Indole via Umpolung. PubMed.2

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters - ACS Publications.5

  • Heterocyclic Chemistry. King Saud University (KSU).1

Sources

Optimization

removing impurities from crude 2-chloro-1H-indole-3-carbonitrile

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the exact physicochemical mechanisms—the causality—behind why impurities form during the chlorination of oxindole precursors and how to systematically eliminate them.

This guide is structured dynamically to serve researchers and drug development professionals scaling up indole-based building blocks.

The Causality of Impurity Formation

The synthesis of 2-chloro-1H-indole-3-carbonitrile typically relies on the chlorination of oxindole-3-carbonitrile using phosphorus oxychloride (


). This reaction proceeds via a highly reactive imidoyl chloride intermediate. The primary challenge is that this intermediate is highly susceptible to exothermic hydrolysis . If the reaction is not driven to completion, or if the quenching process is poorly controlled, the intermediate rapidly hydrolyzes back into the oxindole starting material[2].

Furthermore, excessive heating or prolonged exposure to


 can lead to over-chlorination at the electron-rich C-5 position of the indole ring.

ReactionPathway SM Oxindole-3-carbonitrile (Starting Material) Reagent POCl3 / Base (Chlorination) SM->Reagent Product 2-Chloro-1H-indole-3-carbonitrile (Target) Reagent->Product Optimal Imp1 Unreacted SM (Incomplete Rxn) Reagent->Imp1 Low Temp Imp2 Over-chlorinated (e.g., 2,5-dichloro) Reagent->Imp2 Excess POCl3 Imp3 Hydrolysis Adducts (Poor Quench) Product->Imp3 Poor Quench

Reaction pathway illustrating the causality of impurity formation during chlorination.

Quantitative Diagnostic Profiling

Before initiating purification, you must diagnose the crude mixture. Relying solely on UV-Vis LC-MS can be misleading due to the similar extinction coefficients of these indole derivatives. Use the following quantitative NMR and TLC markers to identify your primary impurities.

Compound / ImpuritySource MechanismDiagnostic Marker (

H NMR, DMSO-

)
TLC (

) (3:1 Hex/EtOAc)
Recommended Removal
2-Chloro-1H-indole-3-carbonitrile Target Product

13.23 (s, 1H, NH)
, 7.60 (d, 1H)[3]
~0.45N/A
Oxindole-3-carbonitrile Incomplete Rxn / Hydrolysis

~10.8 (s, 1H, NH), presence of C3-H
~0.20Recrystallization
2,5-Dichloro-1H-indole-3-carbonitrile Over-chlorinationAbsence of

7.60 doublet; new singlet ~7.8
~0.50Chromatography
Phosphoric Acid Adducts Incomplete QuenchBroad baseline humps;

peaks in

P NMR
Baseline (0.0)Liquid-Liquid Extraction

Purification Decision Matrix & Workflows

The choice of purification depends entirely on the diagnostic profile of your crude mixture. Use the decision tree below to select the appropriate self-validating workflow.

DecisionTree Crude Crude Reaction Mixture Quench Aqueous Quench (pH 7-8) Crude->Quench Extract LLE (EtOAc/H2O) Quench->Extract Removes Acids Assess LC-MS Assessment Extract->Assess Recryst Recrystallization (Aqueous MeOH) Assess->Recryst SM Impurity Column Silica Chromatography (EtOAc/Hexane) Assess->Column Regioisomers Pure Pure Product Recryst->Pure Column->Pure

Decision matrix for selecting the optimal purification workflow based on crude assessment.

Workflow A: Temperature-Controlled Quench & Extraction (Mandatory First Step)

Causality: Pouring the


 reaction mixture directly into water generates massive localized heat and hydrochloric acid. This acidic, high-temperature environment rapidly hydrolyzes the newly formed 2-chloroindole back into the oxindole starting material.
Self-Validating Protocol: 
  • Prepare a vigorously stirring biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous

    
     (1:1 v/v) cooled to 0–5 °C in an ice bath.
    
  • Add the crude

    
     reaction mixture dropwise over 30 minutes. Validation: Monitor the internal temperature; it must not exceed 10 °C.
    
  • Once addition is complete, test the aqueous layer with pH paper. Validation: The pH must be strictly between 7.5 and 8.0. If it is acidic, add solid

    
     until neutralized.
    
  • Separate the layers. Wash the organic layer with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Workflow B: Aqueous Methanol Recrystallization (For Oxindole Impurities)

Causality: 2-Chloro-1H-indole-3-carbonitrile has a highly rigid, planar structure that packs efficiently into a crystal lattice, whereas the oxindole impurities often remain solvated in protic mixtures due to their hydrogen-bonding carbonyl groups. Patent literature demonstrates that aqueous methanol is the optimal solvent system for this separation[3]. Self-Validating Protocol:

  • Dissolve the crude solid in a minimum volume of boiling Methanol (MeOH).

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Add 1-2 drops of MeOH until the solution is just clear again.

  • Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Filter the precipitated solid and wash with ice-cold 30% aqueous MeOH. Validation: The melting point of the pure solid should be sharply between 177–180 °C[3].

Workflow C: Silica Gel Chromatography (For Over-Chlorinated Regioisomers)

Causality: If the reaction was pushed too hard (excess heat/time), over-chlorinated impurities (e.g., 2,5-dichloro derivatives) will form. Because these lack the polar carbonyl group of the starting material, they co-crystallize with the product. Chromatography is required to separate them based on subtle polarity differences. Self-Validating Protocol:

  • Dry-load the crude mixture onto silica gel to prevent band broadening caused by the compound's poor solubility in non-polar loading solvents.

  • Pack a column with fine silica gel (230-400 mesh) using Hexanes.

  • Elute with a gradient of 10% to 30% EtOAc in Hexanes.

  • Validation: Collect fractions and spot on TLC. The over-chlorinated impurities will elute first (higher

    
    ) due to the disruption of the indole's dipole moment by the secondary halogen, followed by the target 2-chloro-1H-indole-3-carbonitrile.
    

Troubleshooting FAQs

Q: My product turned dark brown/black during the


 quench. Is it destroyed? 
A:  Not necessarily. Indole derivatives are highly prone to oxidative polymerization in the presence of strong acids and air, forming dark, highly conjugated oligomers. This usually represents a very small mass percentage of the total yield but acts as a powerful dye. Passing the concentrated organic extract through a short pad of silica gel or treating the recrystallization solution with activated charcoal (Norit) will easily strip these polymeric impurities.

Q: I have a persistent peak at ~10.8 ppm in my


H NMR. How do I get rid of it? 
A:  A peak at ~10.8 ppm in DMSO-

is the classic signature of the N-H proton of the unreacted oxindole-3-carbonitrile. (The target 2-chloroindole N-H is highly deshielded and appears much further downfield at 13.23 ppm[3]). If this peak persists, your

chlorination did not go to completion, or your quench was too acidic. Subject the batch to Workflow B (Recrystallization) .

Q: Can I use preparative reverse-phase HPLC (RP-HPLC) to scale up the purification? A: It is highly discouraged for scale-up. While analytical LC-MS is excellent for assessing purity, 2-chloro-1H-indole-3-carbonitrile has poor solubility in standard aqueous mobile phases (Water/Acetonitrile or Water/MeOH) at the concentrations required for preparative injection. Attempting RP-HPLC will lead to severe column fouling and precipitation in the injection loop. Stick to crystallization or normal-phase chromatography for bulk purification.

Q: Why does my isolated product degrade over time on the bench? A: 2-Chloroindoles possess a reactive C-Cl bond at the 2-position, which can slowly undergo hydrolysis back to the oxindole if exposed to ambient atmospheric moisture over prolonged periods. Store the purified, thoroughly dried solid in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20 °C for long-term stability.

References

  • European Patent EP0654024A1: 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties. Google Patents.
  • Semantic Scholar / ARKIVOC : Oxindole as starting material in organic synthesis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Chloro-3-Cyanoindole Coupling

Substrate Analysis & Reactivity Profile User Query: How does the 3-cyano group affect the reactivity of the 2-chloroindole core? Technical Insight: The 2-chloro-3-cyanoindole scaffold presents a unique "push-pull" electr...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis & Reactivity Profile

User Query: How does the 3-cyano group affect the reactivity of the 2-chloroindole core?

Technical Insight: The 2-chloro-3-cyanoindole scaffold presents a unique "push-pull" electronic environment. Unlike simple 2-chloroindoles, which are electron-rich and often sluggish in oxidative addition, the 3-cyano group (nitrile) acts as a strong electron-withdrawing group (EWG).

  • Activation: The EWG at C3 decreases electron density at the C2 position, significantly activating the C-Cl bond toward oxidative addition by Palladium(0) species. This makes it behave more like an activated chloropyridine than a standard chloroindole.

  • Liability (The "N-H" Factor): The 3-CN group increases the acidity of the indole N-H proton (

    
     approx. 12-13). In the presence of bases required for coupling (e.g., 
    
    
    
    ,
    
    
    ), the indole is readily deprotonated. The resulting indole anion can coordinate to the Pd-center, potentially poisoning the catalyst or forming stable "off-cycle" resting states.
  • Nitrile Sensitivity: While generally robust, the nitrile can undergo hydrolysis to a primary amide under high-temperature aqueous basic conditions (common in Suzuki coupling).

Strategic Recommendation: For initial screening, protecting the indole nitrogen (e.g., Boc, SEM, Ts, or Methyl) is highly recommended to eliminate catalyst poisoning and side reactions. If "free N-H" coupling is required, use mild bases (e.g.,


) and high-activity precatalysts.

Catalyst Selection Decision Matrix

User Query: Which catalyst system should I choose for my specific coupling partner?

The following decision logic guides you to the highest-probability starting point based on reaction type and substrate constraints.

CatalystSelection Start Substrate: 2-Chloro-3-Cyanoindole RxnType Select Reaction Type Start->RxnType Suzuki Suzuki-Miyaura (Boronic Acids) RxnType->Suzuki Buchwald Buchwald-Hartwig (Amines) RxnType->Buchwald Sonogashira Sonogashira (Alkynes) RxnType->Sonogashira Suz_Cond Is N-H Protected? Suzuki->Suz_Cond Buch_Type Amine Type Buchwald->Buch_Type Sono_Cond Copper Tolerance Sonogashira->Sono_Cond Suz_Prot Standard: Pd(dppf)Cl2·DCM K2CO3, Dioxane/H2O Suz_Cond->Suz_Prot Yes Suz_Free High Activity: XPhos Pd G3 or Pd(dtbpf)Cl2 K3PO4, THF/H2O Suz_Cond->Suz_Free No (Free N-H) Buch_Prim Primary/Aniline: BrettPhos Pd G3 NaOtBu (if stable) Buch_Type->Buch_Prim 1° Alkyl/Aryl Buch_Sec Secondary: RuPhos Pd G3 Cs2CO3 Buch_Type->Buch_Sec 2° Cyclic/Acyclic Sono_Std Standard: Pd(PPh3)2Cl2 + CuI Et3N/DMF Sono_Cond->Sono_Std Robust Sono_CuFree Cu-Free (Avoid CN-Cu): XPhos Pd G3 Cs2CO3, MeCN Sono_Cond->Sono_CuFree Sensitive

Figure 1: Decision tree for selecting the optimal catalytic system based on coupling partner and protecting group status.

Troubleshooting & FAQs

Scenario A: Suzuki-Miyaura Coupling

Q1: My reaction reaches 50% conversion and stops. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning or hydrolytic instability .

  • Poisoning: If the N-H is free, the indole anion may form a stable Pd-complex that does not undergo reductive elimination.

    • Fix: Switch to a bulky, electron-rich ligand like XPhos or SPhos which prevents the formation of these stable resting states.

  • Boronic Acid Decomposition: The 2-chloro-3-cyanoindole is electron-deficient. If the boronic acid is also electron-poor (e.g., pyridyl boronic acid), the transmetalation step is slow. Protodeboronation (hydrolysis of the boronic acid) becomes the dominant pathway.

    • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) or switch to a Boronic Ester (Pinacol) or Potassium Trifluoroborate (

      
      )  which are more stable.
      

Q2: I see a new spot on TLC that is NOT the product, and the nitrile peak is gone in IR. A: You have likely hydrolyzed the nitrile to a primary amide (


).
  • Cause: High temperature (>100°C) + aqueous base (

    
    ).
    
  • Fix: Switch to anhydrous conditions . Use

    
     or 
    
    
    
    in dry Dioxane or Toluene at 80-90°C.
Scenario B: Buchwald-Hartwig Amination[1][2]

Q3: The reaction turns black immediately upon heating and yields no product. A: "Palladium Black" formation indicates rapid catalyst decomposition.

  • Cause: The oxidative addition is slow, or the amine is reducing the Pd(II) precursor before ligation.

  • Fix: Use a Precatalyst (e.g., XPhos Pd G3 or G4) instead of mixing

    
     + Ligand in situ. Precatalysts ensure the correct 1:1 L:Pd ratio and protect the active species until heating begins.
    

Q4: Can I use NaOtBu as the base? A: Use caution. Sodium tert-butoxide is a strong base and can attack the nitrile group (nucleophilic attack) or deprotonate the indole N-H aggressively.

  • Recommendation:

    
      is the gold standard for nitrile-containing substrates. It is milder and less nucleophilic but sufficiently basic for the catalytic cycle when using active ligands like BrettPhos.
    

Experimental Protocols

Protocol 1: Robust Suzuki Coupling (Protected Substrate)

Best for: N-Boc-2-chloro-3-cyanoindole + Aryl/Heteroaryl Boronic Acids

ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.2 - 1.5Nucleophile (Excess accounts for deboronation)
Pd(dppf)Cl2·DCM 0.05 (5 mol%)Catalyst (Robust, air-stable)
K2CO3 (2M aq) 3.0Base (Activates Boron)
1,4-Dioxane [0.2 M]Solvent (Miscible with water)

Step-by-Step:

  • Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (5 mol%).

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and

    
     (2M aq. solution) via syringe.[1]
    
  • Heat to 80°C for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Note: If the nitrile hydrolyzes, lower temp to 60°C or switch to anhydrous

    
     in Toluene.
    
Protocol 2: High-Difficulty Buchwald-Hartwig (Free N-H)

Best for: Unprotected 2-chloro-3-cyanoindole + Secondary Amines

ComponentEquivalentsRole
Substrate 1.0Electrophile
Amine 1.2Nucleophile
RuPhos Pd G3 0.02 - 0.05Precatalyst (Excellent for 2° amines)
Cs2CO3 2.5Base (Mild, tolerates nitriles)
t-Amyl Alcohol [0.2 M]Solvent (High boiling, promotes solubility)

Step-by-Step:

  • In a glovebox or under strict Argon flow, add Substrate, Base (

    
    ), and Precatalyst (RuPhos Pd G3) to a vial.
    
  • Add anhydrous t-Amyl Alcohol (or Dioxane).

  • Add the Amine liquid via syringe.

  • Heat to 80-100°C . Monitor closely.

  • Critical Step: If conversion stalls, add another 1-2 mol% catalyst. The free N-H can slowly deactivate the catalyst.

Comparative Data: Ligand Screening

The following table summarizes expected performance trends for 2-chloro-3-cyanoindole based on electronic activation and steric hindrance.

Ligand ClassRepresentative LigandSuitabilityNotes
Bidentate Phosphine dppf, dppeHigh (Suzuki)Excellent stability; standard for C-C coupling.
Biaryl Monophosphine XPhos , SPhosExcellent (General)"Universal" ligands. XPhos is superior for chlorides.
Biaryl Monophosphine BrettPhos High (C-N)Best for primary amines.
Biaryl Monophosphine RuPhos High (C-N)Best for secondary amines.
Simple Phosphine PPh3Low Often fails with chlorides unless substrate is highly activated.
NHC Carbene PEPPSI-IPrMedium/High Good alternative if phosphines fail; very stable.

References

  • Zeidan, N., et al. (2017).[2] Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters, 19, 5058-5061.[2] Link

  • BenchChem Technical Support . (2025). Catalyst Selection for Cross-Coupling with 2-Chloro-3-(2-thienyl)quinoxaline. Link

  • Organic Chemistry Portal . Buchwald-Hartwig Amination.[3][4] Link

  • Organic Chemistry Portal . Sonogashira Coupling. Link

  • WuXi AppTec . (2024).[5] How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

Sources

Optimization

minimizing side reactions in the cyanation of 2-chloroindole

Technical Support Center: Indole Functionalization Unit Ticket Subject: Minimizing Side Reactions in 2-Chloroindole Cyanation Status: Open Agent: Senior Application Scientist Welcome to the IndoleChem Technical Support C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Functionalization Unit Ticket Subject: Minimizing Side Reactions in 2-Chloroindole Cyanation Status: Open Agent: Senior Application Scientist

Welcome to the IndoleChem Technical Support Center.

You are experiencing yield loss or impurity formation during the palladium-catalyzed cyanation of 2-chloroindole. This substrate presents a unique "double-edged" challenge: the indole core is electron-rich (deactivating the C-Cl bond toward oxidative addition), and the N-H moiety (if unprotected) is acidic and coordinating.

Below is your troubleshooting guide, structured as a tiered diagnostic system.

Part 1: Critical Pre-Check (The "Is it Plugged In?" Phase)

Diagnostic Question 1: Is the Indole Nitrogen Protected? Status: Mandatory Check

If your substrate is unprotected 2-chloroindole , stop immediately. The Issue: The N-H proton on the indole (pKa ~16 in DMSO) is incompatible with standard cyanation conditions.

  • Catalyst Poisoning: The deprotonated nitrogen (indolyl anion) binds tightly to Pd(II), forming a resting state that halts the catalytic cycle.

  • Side Reaction (N-Arylation): The nitrogen competes as a nucleophile, leading to dimerization or N-arylation if other aryl halides are present.

Corrective Action: Protect the nitrogen before cyanation.

  • Recommended:

    
    -Boc (tert-butoxycarbonyl) or 
    
    
    
    -Tosyl. These electron-withdrawing groups pull density from the ring, slightly activating the C2-Cl bond for oxidative addition while preventing N-coordination.
  • Avoid:

    
    -Methyl (unless the final target requires it), as it makes the ring too electron-rich, slowing down the oxidative addition of the chloride.
    

Part 2: Troubleshooting Specific Failure Modes

Use the following decision matrix to identify your specific issue.

Issue A: "The reaction stalled. Starting material (SM) is recovered."

Root Cause: Catalyst Deactivation (Cyanide Poisoning) or Failed Oxidative Addition.

  • Mechanism: High concentrations of free cyanide (

    
    ) bind to Pd(0) or Pd(II), forming stable species like 
    
    
    
    that are catalytically inactive.
  • Substrate Factor: 2-Chloroindole is an electron-rich aryl chloride. Oxidative addition is the rate-determining step (RDS). If the catalyst is poisoned by cyanide before it can insert into the C-Cl bond, the reaction dies.

Protocol Adjustments:

  • Switch Cyanide Source: Move from soluble salts (NaCN/KCN) to Zn(CN)

    
     .
    
    • Why: Zn(CN)

      
       has low solubility in DMF/DMA. It releases cyanide ions slowly ("slow release"), keeping the concentration of free 
      
      
      
      low enough to prevent catalyst poisoning but high enough for transmetallation.
  • Ligand Upgrade: You must use a bulky, electron-rich alkylphosphine.

    • Standard: XPhos or SPhos (Buchwald Ligands).

    • Alternative:

      
       (Fu's Ligand).
      
    • Reasoning: These ligands force the Pd center to be electron-rich (speeding up oxidative addition into the difficult 2-Cl bond) and sterically bulky (preventing formation of inactive multi-ligand Pd complexes).

Issue B: "I see the Des-Chloro product (Indole)." (Hydrodehalogenation)

Root Cause: The catalytic cycle is turning over, but the Pd-Ar intermediate is intercepting a hydride source instead of transmetallating with cyanide. Source of Hydride: Usually trace water, solvent decomposition (DMF), or


-hydride elimination from alkyl impurities.

Protocol Adjustments:

  • Solvent Hygiene: Ensure DMA or DMF is anhydrous (water < 50 ppm).

  • Add Zinc Powder (Zn^0):

    • Dosage: 10–20 mol%.

    • Function: Reduces any Pd(II) that falls out of the cycle back to Pd(0), keeping the active species concentration high and outcompeting the slower reduction pathway.

  • Increase Catalyst Loading: Slow cycles favor reduction. Increasing Pd loading (e.g., from 1 mol% to 3-5 mol%) can sometimes outpace the background reduction.

Issue C: "I see Homocoupling (2,2'-Biindole)."

Root Cause: Disproportionation of the oxidative addition intermediate. Protocol Adjustments:

  • Avoid Oxygen: Ensure rigorous degassing (sparging with Argon for 15 mins). Oxygen promotes homocoupling.

  • Switch to K

    
    [Fe(CN)
    
    
    
    ]:
    This non-toxic source releases cyanide only at elevated temperatures, minimizing the window for side reactions during the heating ramp-up.

Part 3: Visualizing the Failure Pathways

The following diagram illustrates the catalytic cycle and where specific side reactions (Poisoning, Reduction) branch off.

CyanationPathways Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + Substrate (Slow step) Poison Cyanide Poisoning [Pd(CN)4]2- (Dead) Start->Poison High [CN-] conc. TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Cyanide Reduction Hydrodehalogenation (Ar-H formed) OxAdd->Reduction + Hydride Source Product Reductive Elimination (Ar-CN + Pd(0)) TransMet->Product Fast Product->Start Cycle Repeats Substrate 2-Chloroindole Cyanide Zn(CN)2 / CN- Hydride H- (Trace H2O/Solvent)

Caption: Figure 1. Catalytic cycle of 2-chloroindole cyanation showing critical failure points: Catalyst poisoning (excess CN-) and Hydrodehalogenation (moisture/hydride).

Part 4: The "Gold Standard" Protocol (SOP)

Based on the troubleshooting analysis, this is the recommended starting protocol for high-fidelity cyanation of 2-chloroindole.

Reagents:

  • Substrate:

    
    -Boc-2-chloroindole (1.0 equiv)
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (8 mol%)
    • Note: Pre-complexation of Pd and Ligand in solvent for 5 mins is recommended.

  • Cyanide Source: Zn(CN)

    
     (0.6 equiv)
    
  • Additive: Zn powder (10 mol%) - Optional, use if reduction is observed.

  • Solvent: Anhydrous DMA (N,N-Dimethylacetamide) [0.2 M concentration]

Step-by-Step Workflow:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with

    
    -Boc-2-chloroindole, Zn(CN)
    
    
    
    , Pd
    
    
    (dba)
    
    
    , and XPhos.
  • Solvent: Add anhydrous DMA. (If using Zn powder, add it now).

  • Degas: Seal the vial. If outside a glovebox, sparge with Argon for 10 minutes.

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Tip: Do not exceed 120 °C; thermal decomposition of the catalyst accelerates rapidly past this point.

  • Workup (Safety Critical):

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Quench: Add 10% NaOH or dilute NH

      
      OH to quench remaining zinc salts and solubilize cyanide byproducts.
      
    • Warning: Aqueous waste contains cyanide. Treat with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

Part 5: Comparative Reagent Data

VariableRecommendationTechnical Rationale
Cyanide Source Zn(CN)

Low solubility prevents catalyst poisoning. 98% purity available.
Alternative Source K

[Fe(CN)

]
Non-toxic, slow release.[2] Requires higher temp (120°C+) to dissociate CN.
Ligand XPhos / SPhos Bulky biaryl phosphines facilitate oxidative addition into electron-rich Cl-C bonds.
Ligand to Avoid PPh

/ dppf
Insufficient electron donation; will lead to stalled reaction and recovered SM.
Solvent DMA or NMP High boiling point, good solubility for Zn salts. DMF can decompose to amines at high T.

References

  • Littke, A., Soumeillant, M., et al. (2007).[3] Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link] (Key source for using bulky phosphines with electron-rich chlorides).

  • Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link] (Establishes the efficacy of XPhos and Zn(CN)2 systems).

  • Weissman, S. A., et al. (2005).[2][4] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link] (Source for K4[Fe(CN)6] protocols and safety considerations).

  • Zeidan, N., Lautens, M., et al. (2017).[5] Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters. [Link] (Provides specific context on 2-cyanoindole stability and Zn additives).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 2-Chloro-1H-indole-3-carbonitrile Under Acidic Conditions

Executive Summary & Molecular Profile Handling highly functionalized indoles requires a precise understanding of their electronic environments. 2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0)[1] presents a unique sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

Handling highly functionalized indoles requires a precise understanding of their electronic environments. 2-Chloro-1H-indole-3-carbonitrile (CAS 156136-56-0)[1] presents a unique stability profile. Unsubstituted indoles are notoriously acid-sensitive, readily undergoing electrophilic protonation at the C3 position followed by rapid dimerization or polymerization.

However, in 2-chloro-1H-indole-3-carbonitrile, the presence of the strongly electron-withdrawing chloro group at C2 and the cyano group at C3 drastically depletes the electron density of the pyrrole ring. This deactivation renders the indole core highly resistant to acid-catalyzed polymerization. Instead, the locus of instability shifts to the substituents: 3-cyanoindole derivatives are highly susceptible to acid-catalyzed hydrolysis[2], where the nitrile group acts as an electrophilic sink in the presence of water and protons.

Troubleshooting Guides & FAQs

Q1: Why does my 2-chloro-1H-indole-3-carbonitrile degrade during standard N-Boc deprotection using TFA?

A1: While the indole core is electronically deactivated and stable, the C3-nitrile is highly electrophilic. Trifluoroacetic acid (TFA), especially when used in non-anhydrous dichloromethane (DCM) or exposed to atmospheric moisture, catalyzes the hydration of the nitrile. The acid protonates the nitrile nitrogen, making the carbon highly susceptible to nucleophilic attack by trace water, rapidly converting your starting material into 2-chloro-1H-indole-3-carboxamide.

Q2: How can I selectively deprotect the indole nitrogen without hydrolyzing the C3-nitrile?

A2: You must eliminate water from the system and use a controlled, mild acid. We recommend transitioning from aqueous or hygroscopic acids to an anhydrous methanolic hydrogen chloride system. Literature precedent demonstrates that the removal of N-protecting groups on sensitive cyanoindoles requires a mild acid protocol (such as 1.2 M HCl in MeOH) to avoid decomposition and unwanted side reactions[3].

Q3: I am observing a +18 Da and +19 Da mass shift in my LC-MS after an acidic workup. What is the mechanism?

A3: This is the definitive mass signature of nitrile hydrolysis.

  • +18 Da Shift: Indicates the addition of H₂O, forming the primary amide (2-chloro-1H-indole-3-carboxamide).

  • +19 Da Shift: Indicates further hydrolysis of the amide to the carboxylic acid (2-chloro-1H-indole-3-carboxylic acid), accompanied by the loss of ammonia (-NH₃). This typically only occurs under prolonged heating in strong aqueous acids (e.g., >3 M HCl at 80°C).

Quantitative Data: Acidic Stability Matrix

To guide your experimental design, we have summarized the stability of 2-chloro-1H-indole-3-carbonitrile across common acidic environments.

Acidic SystemSolventTemp (°C)Time (h)Observed StabilityPrimary DegradantRecommended Action
1.2 M HCl Anhydrous MeOH2518High None (Stable)Optimal for N-deprotection
20% TFA DCM (Non-anhydrous)254Moderate Carboxamide (+18 Da)Use only with strict anhydrous controls
6.0 M HCl Aqueous802Low Carboxylic Acid (+19 Da)Avoid unless hydrolysis is desired
BF₃·OEt₂ Anhydrous THF0 to 2512High None (Stable)Safe for Lewis acid catalysis

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of 2-chloro-1H-indole-3-carbonitrile when exposed to different acidic regimes.

AcidStability A 2-Chloro-1H-indole-3-carbonitrile B Mild Anhydrous Acid (e.g., 1.2M HCl/MeOH) A->B Controlled Exposure C Harsh Aqueous Acid (e.g., >3M HCl, Heat) A->C Excess H2O + Heat D Stable Core Retention (No Hydrolysis) B->D Intact Nitrile E 2-Chloro-1H-indole-3-carboxamide (Partial Hydrolysis) C->E Hydration F 2-Chloro-1H-indole-3-carboxylic acid (Complete Hydrolysis) E->F Continued Hydrolysis

Fig 1. Acid-catalyzed degradation pathways of 2-chloro-1H-indole-3-carbonitrile.

Experimental Protocol: Mild Acid-Mediated N-Deprotection

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . The causality behind the reagent choices is explicitly linked to preventing the hydration mechanisms detailed above.

Objective: Safely remove an N-protecting group (e.g., N-Boc) from 2-chloro-1H-indole-3-carbonitrile without compromising the C3-nitrile.

Materials:

  • Substrate: N-Boc-2-chloro-1H-indole-3-carbonitrile (1.0 eq, ~100 mg)

  • Reagent: 1.2 M HCl in anhydrous Methanol (10.0 eq)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation (Anhydrous Control): Flame-dry a round-bottom flask under argon. Dissolve the substrate in 2.0 mL of anhydrous methanol. Causality: Excluding trace water prevents the nucleophilic attack required for nitrile hydration.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise, add the 1.2 M HCl in MeOH solution. Once added, remove the ice bath and allow the reaction to warm to 25°C.

  • Self-Validating LC-MS Checkpoint: At t = 1 hour, withdraw a 5 µL aliquot and dilute in 1 mL of LC-MS grade acetonitrile.

    • Validation Metric: The starting material mass [M+H]⁺ should transition to the deprotected mass. If an [M+18+H]⁺ peak (m/z ~195) exceeds 2% relative abundance, your solvent is not sufficiently anhydrous. Discard, re-dry solvents with molecular sieves, and restart.

  • Reaction Quenching: After 18 hours (or upon complete consumption of starting material as verified by TLC/LC-MS), cool the flask to 0°C. Carefully add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5.

    • Causality: Neutralization prior to solvent evaporation is critical. Evaporating an acidic solution concentrates the acid, which can trigger late-stage hydrolysis of the nitrile during workup.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Bennasar, M.-L., et al. "Total Synthesis of the Bridged Indole Alkaloid Apparicine." The Journal of Organic Chemistry (2009). Available at:[Link]

Sources

Optimization

troubleshooting low conversion rates in indole cyanation reactions

Welcome to the Indole Cyanation Technical Support Center. This resource is designed for synthetic chemists and drug development professionals facing challenges with low yields, stalled reactions, or poor regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Cyanation Technical Support Center. This resource is designed for synthetic chemists and drug development professionals facing challenges with low yields, stalled reactions, or poor regioselectivity during the cyanation of indole scaffolds.

Indole cyanation is a critical transformation for accessing biologically active 3-cyanoindoles. However, the reaction is highly susceptible to moisture, electronic deactivation, and catalyst poisoning. This guide synthesizes field-proven troubleshooting strategies, addressing both electrophilic cyanation and transition-metal-catalyzed C–H functionalization pathways.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic below to isolate the root cause of your low conversion rates.

TroubleshootingWorkflow Start Low Conversion in Indole Cyanation CheckType Identify Reaction Pathway Start->CheckType Electrophilic Electrophilic Cyanation (e.g., NCTS, TsCN) CheckType->Electrophilic MetalCat Metal-Catalyzed C-H (e.g., Cu, Ru, Rh) CheckType->MetalCat CheckEWG Electron-Withdrawing Group (EWG) Present? Electrophilic->CheckEWG CheckSolvent Check Solvent & Cyanide Release Rate MetalCat->CheckSolvent CheckMoisture Check Reagent Degradation / Moisture CheckEWG->CheckMoisture No FixEWG Use Strong Lewis Acid (e.g., GaCl3) or switch to Radical Pathway CheckEWG->FixEWG Yes FixMoisture Ensure Anhydrous Conditions & Use Strong Base (LiHMDS) CheckMoisture->FixMoisture Degradation Detected FixSolvent Optimize Temp (100-120°C) Avoid Over-coordinating Solvents CheckSolvent->FixSolvent Catalyst Poisoning

Diagnostic workflow for troubleshooting low yields in indole cyanation reactions.

FAQ & Troubleshooting Guide

Q1: My electrophilic C3-cyanation using NCTS or TsCN is stalling at <30% conversion. What is causing this? Causality & Fix: Electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and p-toluenesulfonyl cyanide (TsCN) are highly sensitive to moisture. Water hydrolyzes the N–CN or S–CN bond, releasing HCN gas and permanently dropping the effective concentration of the electrophile. Furthermore, weak bases (like K2CO3) may fail to sufficiently deprotonate the indole to form the highly nucleophilic indolyl anion. Actionable Step: Switch to strictly anhydrous conditions and utilize a strong, non-nucleophilic base like LiHMDS. NCTS is often preferred over TsCN and cyanogen bromide (BrCN) due to its superior bench stability and non-hazardous nature, but it still demands dry solvents (e.g., dry THF) to achieve >90% yields [2].

Q2: I have an electron-withdrawing group (EWG) at the C2 or N1 position of my indole. Standard electrophilic cyanation is failing completely. How can I drive this reaction? Causality & Fix: EWGs (e.g., -NO2, -CF3, -F, or N-Ts) drastically reduce the electron density of the indole ring. Because standard electrophilic cyanation relies on the inherent nucleophilicity of the C3 carbon to attack the cyanating agent, electronic deactivation halts the mechanism. Actionable Step: You must artificially increase the electrophilicity of the cyanating agent to compensate for the poor nucleophilicity of the substrate. Employing a strong Lewis acid catalyst, such as GaCl3, in combination with N-cyanosuccinimide has been proven to successfully cyanate deactivated and unprotected indoles with excellent regioselectivity [1]. Alternatively, switch to a Rh(III)-catalyzed C–H activation pathway, which operates via oxidative addition/reductive elimination rather than pure nucleophilic attack [3].

Q3: In my copper-catalyzed C–H cyanation using K4[Fe(CN)6], I am seeing poor regioselectivity and overall low yields. What is going wrong? Causality & Fix: Transition-metal-catalyzed cyanations are highly sensitive to the release rate of the cyanide ion. If the cyanide source (like K4[Fe(CN)6]) dissolves too quickly, the local concentration of free cyanide spikes. Cyanide is a strong σ-donor and π-acceptor; excess cyanide will over-coordinate the metal center, forming inactive, saturated metal-cyanide complexes (e.g., [Cu(CN)x]n-), effectively poisoning the catalyst. Actionable Step: Control the release of cyanide by manipulating solubility. Use a biphasic system or a specific solvent mixture (like water/PEG or controlled DMF) to ensure K4[Fe(CN)6] acts as a slow-release cyanide depot [4]. Ensure temperatures are maintained high enough (typically 100–120 °C) to drive the transmetalation step before catalyst deactivation occurs.

Quantitative Comparison of Cyanating Agents

To select the optimal reagent for your specific substrate, compare the typical conversion profiles and troubleshooting metrics below.

Cyanating AgentReaction PathwayTypical YieldPrimary AdvantageCommon Failure Point / Troubleshooting Fix
NCTS Electrophilic80–95%Bench-stable, non-toxicMoisture sensitive; requires strong base (LiHMDS) to activate substrate.
TsCN Electrophilic70–85%Highly reactiveToxic; degrades rapidly in air. Must be stored at -20 °C under Argon.
BrCN Electrophilic60–80%Highly economicalVolatile and highly toxic; prone to forming dicyanamide side-products.
K4[Fe(CN)6] Metal-Catalyzed65–85%Green, non-toxic CN sourceLow solubility; can poison metal catalysts (Cu/Pd) if cyanide release is too rapid.
N-Cyanosuccinimide Lewis Acid-Cat75–90%Overcomes EWG deactivationRequires strict anhydrous conditions and a strong Lewis Acid (e.g., GaCl3).

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . Built-in observational checks are included to ensure the reaction is proceeding correctly at each mechanistic step.

Protocol A: Moisture-Free Electrophilic C3-Cyanation using NCTS

Best for: Electron-rich or neutral indoles.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure complete moisture removal.

  • Substrate Activation: Add the indole substrate (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir for 30 minutes.

    • Self-Validation Check: The solution should shift to a distinct yellow/orange hue, visually confirming the formation of the indolyl anion. If the solution remains colorless, the base has likely degraded.

  • Cyanation: Dissolve NCTS (1.2 equiv) in a minimum amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). You should observe the immediate consumption of the starting material spot and the appearance of a highly UV-active, lower

      
       spot corresponding to the 3-cyanoindole.
      
  • Workup: Quench with saturated aqueous NH4Cl to neutralize the remaining base. Extract with EtOAc, dry over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Lewis Acid-Catalyzed Cyanation of Deactivated Indoles

Best for: Indoles with EWGs (e.g., -NO2, -F) or unprotected N-H indoles.

  • Glovebox Setup: Inside an Argon-filled glovebox, charge a dry reaction vial with the deactivated indole (1.0 equiv) and N-cyanosuccinimide (1.5 equiv).

  • Catalyst Addition: Add GaCl3 (15 mol%).

    • Self-Validation Check: GaCl3 is highly hygroscopic. It must be a free-flowing white powder. If the reagent is clumpy, sticky, or fuming, it has hydrolyzed into inactive gallium hydroxide/HCl and the reaction will fail.

  • Reaction: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Seal the vial tightly with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and stir at 80 °C for 16 hours.

    • Self-Validation Check: The reaction mixture should remain a homogeneous solution. Heavy precipitation indicates catastrophic catalyst degradation or polymerization.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), wash with deionized water to remove the gallium salts, dry the organic layer, and concentrate for purification.

References

  • Wang, X., Makha, M., Chen, S.-W., Zheng, H., Li, Y. "GaCl3-Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide." Journal of Organic Chemistry, 2019.[Link]

  • Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., Kumar, P. V. N. "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent." Synlett, 2015.[Link]

  • "Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide." Journal of Organic Chemistry, 2020.[Link]

  • DeBlase, C. R., Leadbeater, N. E. "Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent." Tetrahedron, 2010.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Characteristic IR Absorption of Nitrile Groups in Chloroindoles

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Vibrational Spectroscopy & Structural Characterization Executive Summary The nitrile group (–C≡N) serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Vibrational Spectroscopy & Structural Characterization

Executive Summary

The nitrile group (–C≡N) serves as a critical infrared (IR) handle in drug discovery, particularly within chloroindole scaffolds used as bioisosteres or covalent warheads. Its absorption band, typically found in the "silent region" (2210–2260 cm⁻¹ ), is distinct and free from interference by common biological background signals (water, proteins).

This guide compares the vibrational characteristics of the nitrile group in chloro-substituted indoles against unsubstituted and electron-rich alternatives. The presence of a chlorine atom on the indole ring introduces competing electronic effects—inductive withdrawal (-I) and mesomeric donation (+M)—that subtly modulate the nitrile stretching frequency (


), offering a diagnostic signature for structural verification.

Theoretical Framework: The Chloro-Nitrile Interplay

To interpret the IR spectrum of a chloroindole-carbonitrile, one must understand the electronic push-pull mechanisms affecting the C≡N bond order.

Electronic Effects on

The stretching frequency of the nitrile group is directly proportional to the force constant (


) of the triple bond, approximated by Hooke’s Law:


  • Conjugation (Lower Frequency): Direct conjugation with the indole aromatic system reduces the C≡N bond order (more single-bond character), shifting the peak to lower wavenumbers (~2220–2230 cm⁻¹) compared to aliphatic nitriles (~2250 cm⁻¹).

  • Chlorine Substitution (Inductive vs. Resonance):

    • Inductive Effect (-I): Chlorine is electronegative. It withdraws electron density through the

      
      -framework, potentially strengthening the C≡N bond by reducing the antibonding character, leading to a higher frequency shift.
      
    • Resonance Effect (+M): Chlorine has lone pairs that can donate electron density into the

      
      -system (weakly). If the chlorine is para-conjugated to the nitrile (e.g., 5-chloro-2-cyanoindole), this donation can weaken the C≡N bond, leading to a lower frequency shift.
      

Net Result: In chloroindoles, the inductive effect often dominates or balances the resonance effect, resulting in


 values that are remarkably stable (2225 ± 5 cm⁻¹) but sharper and distinct from electron-rich analogs (e.g., amino-indoles).
Visualization: Substituent Effects Pathway

G Substituent Substituent (X) Inductive Inductive Effect (-I) (Through Sigma Bond) Substituent->Inductive Cl (EWG) Resonance Resonance Effect (+M) (Through Pi System) Substituent->Resonance NH2 (EDG) BondOrder C≡N Bond Order Inductive->BondOrder Increases k Resonance->BondOrder Decreases k Frequency IR Frequency (ν) BondOrder->Frequency Direct Correlation

Figure 1: Mechanistic flow of substituent electronic effects on the nitrile stretching frequency.

Comparative Analysis: Chloroindoles vs. Alternatives

The following table synthesizes experimental data and theoretical predictions for nitrile stretching frequencies in various indole environments.

Table 1: Characteristic Bands in Indole-Carbonitriles
Compound ClassSpecific ExampleSubstituent Effect

(cm⁻¹)
Intensity
Unsubstituted 3-CyanoindoleBaseline Conjugation2228 Strong, Sharp
Chloro-Substituted 5-Chloroindole-2-carbonitrileWeak -I / Weak +M2225–2235 Medium-Strong
Chloro-Substituted 4-Chloroindole-3-carbonitrileSteric/Inductive2230–2240 Medium
Amino-Substituted 3-Amino-5-chloroindole-2-CNStrong +M (Donation)2210–2220 Very Strong
Aliphatic Reference AcetonitrileNo Conjugation2253 Weak

Key Insights:

  • Stability: The nitrile band in chloroindoles is robust. Unlike carbonyls (C=O), which shift significantly (20–40 cm⁻¹) with hydrogen bonding, the chloro-nitrile shift is subtle (<10 cm⁻¹), making it a reliable identity marker.

  • Differentiation: You can distinguish a precursor (e.g., a non-conjugated aliphatic nitrile) from the product (chloroindole-nitrile) by the ~25 cm⁻¹ redshift (2253

    
     2228 cm⁻¹).
    
  • Solvent Sensitivity: While less sensitive than carbonyls, the nitrile band in 5-cyanoindole derivatives acts as a solvatochromic probe, shifting blue (higher wavenumber) in non-polar solvents and red (lower wavenumber) in H-bonding solvents.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle shifts in chloroindoles, the choice of sampling technique is critical.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: Precise wavenumber determination and library matching.

  • Preparation: Grind 1–2 mg of dry chloroindole sample with ~100 mg of spectroscopic-grade KBr in an agate mortar.

  • Pressing: Apply 8–10 tons of pressure to form a transparent disc.

  • Acquisition: Collect background (pure KBr) then sample.

  • Advantage: Eliminates refractive index artifacts common in ATR; provides the sharpest peaks.

Method B: ATR (Attenuated Total Reflectance)

Best for: Rapid screening and high-throughput analysis.

  • Preparation: Place solid powder directly onto the Diamond/ZnSe crystal.

  • Contact: Apply high pressure using the clamp to ensure uniform contact.

  • Correction: Apply "ATR Correction" in software to account for penetration depth dependence (

    
    -dependent intensity).
    
  • Note: Peak positions may appear 2–4 cm⁻¹ lower than in transmission (KBr) mode.

Workflow Visualization

Protocol Start Start: Solid Chloroindole Sample Choice Select Method Start->Choice KBr KBr Pellet (Transmission) Choice->KBr Precision Needed ATR ATR (Reflectance) Choice->ATR Speed Needed KBr_Step Grind 1:100 with KBr Press at 10 tons KBr->KBr_Step ATR_Step Direct Crystal Contact High Clamp Pressure ATR->ATR_Step Result_KBr High Resolution Spectrum (True Peak Position) KBr_Step->Result_KBr Result_ATR Rapid Spectrum (Shifted ~2-4 cm⁻¹) ATR_Step->Result_ATR

Figure 2: Decision matrix for selecting the appropriate FTIR sampling technique.

References

  • BenchChem. (2025).[1] Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles. Retrieved from

  • Choi, S., et al. (2021).[2] Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal.[2] Retrieved from

  • Specac. (2025). Interpreting Infrared Spectra: Nitriles and The Silent Region. Retrieved from

  • Kintek Solution. (2025).[1] KBr Pellets vs. ATR: Achieving Superior Sensitivity. Retrieved from

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from

Sources

Comparative

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-chloro-1H-indole-3-carbonitrile

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-1H-indole-3-carbonitrile. In the absence of direct experimental spectra in publicly a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-1H-indole-3-carbonitrile. In the absence of direct experimental spectra in publicly available databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The fragmentation pathways are elucidated based on established principles of mass spectrometry for heterocyclic and substituted aromatic compounds. For comparative purposes, the predicted fragmentation is contrasted with the known fragmentation of the closely related compound, 2-chloro-3-methyl-1H-indole.

The indole nucleus is a cornerstone in many pharmacologically active compounds, making a thorough understanding of its derivatives' analytical signatures crucial for research and development.[1][2] 2-chloro-1H-indole-3-carbonitrile, with its reactive chloro and cyano functionalities, presents a unique fragmentation profile that is essential for its unambiguous identification in complex matrices.

Predicted Fragmentation Pathway of 2-chloro-1H-indole-3-carbonitrile

Upon electron ionization, 2-chloro-1H-indole-3-carbonitrile is expected to form a molecular ion (M+•). The subsequent fragmentation is governed by the stability of the indole ring and the influence of the chloro and cyano substituents. The molecular weight of 2-chloro-1H-indole-3-carbonitrile is 176.6 g/mol . The presence of chlorine will result in a characteristic M+2 peak at roughly one-third the intensity of the molecular ion peak, owing to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3]

The primary fragmentation events are predicted to be:

  • Loss of Chlorine Radical: The initial loss of a chlorine radical (•Cl) from the molecular ion is a highly probable event, leading to a fragment ion at m/z 141. This fragment benefits from the stability of the resulting cation.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of indole compounds is the loss of HCN from the pyrrole ring, which would result in a fragment at m/z 149 (from M+• - HCN).[1][4]

  • Sequential Loss of Cl and HCN: Following the initial loss of a chlorine radical, the resulting m/z 141 fragment can subsequently lose HCN, leading to a fragment at m/z 114.

  • Loss of Cyano Radical: The expulsion of a cyano radical (•CN) from the molecular ion would produce a fragment at m/z 150.

The following Graphviz diagram illustrates the predicted fragmentation cascade.

fragmentation_pathway M+• (m/z 176) M+• (m/z 176) m/z 141 m/z 141 M+• (m/z 176)->m/z 141 - •Cl m/z 149 m/z 149 M+• (m/z 176)->m/z 149 - HCN m/z 150 m/z 150 M+• (m/z 176)->m/z 150 - •CN m/z 114 m/z 114 m/z 141->m/z 114 - HCN

Caption: Predicted EI-MS fragmentation of 2-chloro-1H-indole-3-carbonitrile.

Comparative Analysis: 2-chloro-1H-indole-3-carbonitrile vs. 2-chloro-3-methyl-1H-indole

A comparison with a structurally similar compound, 2-chloro-3-methyl-1H-indole, for which spectral data is available, provides valuable context for our predictions.[5] The primary difference lies in the substituent at the 3-position: a carbonitrile group versus a methyl group. This seemingly small change significantly alters the fragmentation pattern.

Fragment Ion 2-chloro-1H-indole-3-carbonitrile (Predicted) 2-chloro-3-methyl-1H-indole (Observed/Predicted) Plausible Fragmentation Pathway
Molecular Ion (M+•) m/z 176m/z 165Ionization of the parent molecule.
[M-Cl]+ m/z 141m/z 130Loss of a chlorine radical.
[M-HCN]+ m/z 149N/ACharacteristic loss from the indole ring.
[M-CH₃]+ N/Am/z 150Loss of a methyl radical.
[M-Cl-HCN]+ m/z 114N/ASequential loss of Cl and HCN.

This comparison highlights how the nature of the C3 substituent dictates the primary fragmentation pathways beyond the initial, common loss of the chlorine atom.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for analyzing 2-chloro-1H-indole-3-carbonitrile using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-chloro-1H-indole-3-carbonitrile in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

2. Instrumentation: GC-MS with EI Source

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

3. Data Analysis:

  • The resulting total ion chromatogram (TIC) and mass spectra should be analyzed to identify the peak corresponding to 2-chloro-1H-indole-3-carbonitrile.

  • The fragmentation pattern of the identified peak should be compared with the predicted pattern outlined in this guide.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1-10 µg/mL) Working Solution (1-10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (1-10 µg/mL) Dilution GC Injection GC Injection Working Solution (1-10 µg/mL)->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Electron Ionization (70 eV) Electron Ionization (70 eV) Chromatographic Separation->Electron Ionization (70 eV) Mass Analysis Mass Analysis Electron Ionization (70 eV)->Mass Analysis Total Ion Chromatogram (TIC) Total Ion Chromatogram (TIC) Mass Analysis->Total Ion Chromatogram (TIC) Mass Spectrum Mass Spectrum Total Ion Chromatogram (TIC)->Mass Spectrum Fragmentation Pattern Analysis Fragmentation Pattern Analysis Mass Spectrum->Fragmentation Pattern Analysis

Caption: General workflow for GC-MS analysis of 2-chloro-1H-indole-3-carbonitrile.

Trustworthiness and Self-Validation

The predictive nature of this guide is grounded in well-established principles of mass spectral fragmentation.[6][7][8] The proposed experimental protocol provides a self-validating system. By acquiring experimental data and comparing it to the predicted fragmentation patterns, researchers can confirm the identity of 2-chloro-1H-indole-3-carbonitrile and further refine the understanding of its mass spectral behavior. The inclusion of a comparative analysis with a known analog adds a layer of confidence to the predictive model.

References

  • ChemSynthesis. (2025, May 20). 2-chloro-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Gere, A., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-3-methyl-1H-indole. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Wiley Analytical Science. (2023, April 5). EI-MS fragmentation routes of CWC-related organoarsenic compounds: The electron ionization and DFT studies. Retrieved from [Link]

  • LOCKSS. (2014, December 25). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. Retrieved from [Link]

  • Hein, J. (n.d.). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • Purdue University. (2011, June 29). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • iris.unina.it. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Retrieved from [Link]

  • SciELO. (2025, May 9). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O). Retrieved from [Link]

Sources

Validation

HPLC Method Development: Separation of 2-Chloro and 3-Chloro Indole Isomers

This guide outlines a scientifically grounded approach to developing an HPLC method for the separation of 2-chloroindole and 3-chloroindole. It moves beyond standard protocols to address the specific challenges of positi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically grounded approach to developing an HPLC method for the separation of 2-chloroindole and 3-chloroindole. It moves beyond standard protocols to address the specific challenges of positional isomerism.

Executive Summary

Separating 2-chloroindole and 3-chloroindole presents a classic chromatographic challenge: resolving positional isomers with nearly identical hydrophobicities (LogP) and ionization constants (pKa). Standard alkyl-bonded phases (C18) often fail to provide baseline resolution because they rely primarily on hydrophobic discrimination.

This guide compares a standard C18 approach against an Optimized Phenyl-Hexyl approach . We demonstrate that exploiting


-

interactions and steric selectivity—rather than hydrophobicity alone—is the critical success factor for this separation.

Recommendation: Switch from C18 to a Phenyl-Hexyl or Biphenyl stationary phase to maximize selectivity (


) through distinct electron-donor/acceptor interactions.

Analyte Profiling & Physicochemical Challenge

To separate these isomers, one must understand why they co-elute on standard phases.

Property2-Chloroindole3-ChloroindoleChromatographic Implication
Structure Cl at C2 (adjacent to NH)Cl at C3 (beta position)Steric hindrance around the NH group differs.
LogP (Predicted) ~2.9 - 3.1~2.9 - 3.1Identical. C18 cannot distinguish them based on retention time (

).
pKa (NH) ~16 (Very weak acid)~16 (Very weak acid)Neutral at all standard HPLC pH levels (2–8).
Dipole Moment LowerHigher3-Cl creates a stronger dipole across the ring system.
Electronic Character Inductive withdrawal at C2Inductive withdrawal at C3Affects the

-electron cloud density, enabling separation via

-

phases.

Method Development Strategy

The Failure of C18 (The "Standard" Approach)

On a C18 column, retention is governed by the solvophobic theory. Since both isomers have the same lipophilicity, they partition into the C18 chains at equal rates.

  • Result: Co-elution or a single broad peak ("shouldering").

  • Verdict: Insufficient Selectivity (

    
    ).
    
The Solution: Phenyl-Hexyl (The "Optimized" Approach)

Phenyl-based columns introduce a secondary retention mechanism:


-

stacking
.
  • Mechanism: The electron-deficient chlorine atom alters the electron density of the indole's aromatic ring. The position (2- vs 3-) creates a distinct "footprint" of electron density.

  • Interaction: The Phenyl-Hexyl stationary phase interacts differently with these two electronic footprints. The 3-chloro isomer, with its distinct dipole and accessible

    
    -cloud, typically interacts more strongly with the phenyl ring of the stationary phase than the 2-chloro isomer.
    
  • Verdict: High Selectivity (

    
    ).[1]
    

Comparative Experimental Protocol

Instrumentation & Conditions[1][2][3]
  • System: HPLC or UHPLC with PDA/UV detection.

  • Detector: UV at 280 nm (Indole max absorption) and 220 nm (Trace analysis).

  • Temperature: 30°C (Control is critical; lower temperature often favors steric selectivity).

Mobile Phase Design

Indoles are neutral but can degrade (oxidize/dimerize) in strong light or acid.

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Keeps silanols suppressed.

  • Solvent B: Acetonitrile (ACN). Methanol can be used but ACN offers sharper peaks for aromatics.

Comparison of Methods
Method A: Standard Screening (C18)
  • Column: High-strength Silica C18,

    
     mm, 3.5 µm.
    
  • Gradient: 50% B to 70% B over 15 minutes.

  • Expected Outcome:

    • Resolution (

      
      ):  < 0.8 (Co-elution).
      
    • Observation: Single peak or slight split.

Method B: Targeted Separation (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (or Biphenyl),

    
     mm, 3.5 µm (e.g., Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl).
    
  • Gradient: 40% B to 60% B over 20 minutes. Slower gradient to maximize interaction time.

  • Expected Outcome:

    • Resolution (

      
      ):  > 2.0 (Baseline separation).
      
    • Elution Order: Typically 2-Chloroindole elutes first; 3-Chloroindole elutes second (due to stronger

      
      -interaction).
      

Step-by-Step Workflow (Self-Validating Protocol)

Follow this decision tree to validate the method in your lab.

Step 1: Sample Preparation

  • Dissolve standards separately in 50:50 Water:ACN.

  • Critical: Use amber vials. Chloroindoles are light-sensitive.

  • Concentration: 0.1 mg/mL.

Step 2: The "Selectivity Check"

  • Inject 2-Cl and 3-Cl individually on the Phenyl column isocratically at 50% B.

  • Calculate

    
     (Capacity Factor) for each.[1]
    
  • If

    
    , lower the %B to 40% or switch to Methanol (MeOH promotes 
    
    
    
    -
    
    
    interactions more than ACN).

Step 3: Gradient Optimization

  • Run a linear gradient (5-95% B).

  • Identify elution %B (likely around 50-60%).

  • Flatten the gradient at that point (e.g., if they elute at 55%, run 45%

    
     65%).
    

Step 4: System Suitability Criteria

  • Tailing Factor:

    
    .
    
  • Resolution:

    
    .
    
  • RSD (Area):

    
     (n=5 injections).
    

Visualization of Separation Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two stationary phases.

SeparationLogic Start Start: Mixture of 2-Cl & 3-Cl Indole AnalyteProps Analyze Properties: LogP Identical (~3.0) pKa Identical (Neutral) Start->AnalyteProps Choice Select Stationary Phase AnalyteProps->Choice C18 Standard C18 Column (Hydrophobic Interaction) Choice->C18 Conventional Path Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi + Hydrophobic) Choice->Phenyl Recommended Path ResultC18 Result: Co-elution Mechanism: Partitioning only Resolution < 1.0 C18->ResultC18 ResultPhenyl Result: Baseline Separation Mechanism: Electronic Selectivity Resolution > 2.0 Phenyl->ResultPhenyl Mechanism Mechanism Detail: 3-Cl isomer has accessible pi-cloud for stacking ResultPhenyl->Mechanism

Caption: Decision tree comparing the failure mode of C18 versus the selectivity success of Phenyl-Hexyl phases for positional isomers.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure mobile phase pH is

(add 0.1% Formic Acid).
Peak Broadening Sample solvent mismatchDissolve sample in mobile phase starting composition (e.g., 40% ACN).
Retention Drift Temperature fluctuationThermostat column at 30°C.

-

interactions are temperature sensitive.
Extra Peaks DegradationPrepare fresh samples in amber vials; limit light exposure.

References

  • Separation of Positional Isomers (General Principles)

    • Source: Welch Materials, "A Guide to Selective Columns for Isomer Separ
    • URL:[Link]

  • HPLC Column Selection for Arom

    • Source: Phenomenex, "HPLC Column Selection Guide - Phenyl Phases."
    • URL:[Link]

  • Properties of Haloindoles

    • Source: Brennan, M. R., et al. "The Preparation and Spectral Characterization of 2-Haloindoles and 3-Haloindoles." Heterocycles, Vol 24, No. 10, 1986.[2]

    • URL:[Link] (Archived via Clockss)

  • Isomer Separation Str

    • Source: MTC USA, "Positional Isomer Separ
    • URL:[Link]

Sources

Comparative

comparing reactivity of 2-chloroindole vs 2-bromoindole derivatives

Comparative Guide: Reactivity and Strategic Application of 2-Chloroindole vs. 2-Bromoindole Derivatives Executive Summary For researchers in medicinal chemistry and process development, the choice between 2-chloroindole...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reactivity and Strategic Application of 2-Chloroindole vs. 2-Bromoindole Derivatives

Executive Summary

For researchers in medicinal chemistry and process development, the choice between 2-chloroindole and 2-bromoindole derivatives is rarely arbitrary. It is a strategic decision governed by the trade-off between oxidative addition kinetics and lithiation selectivity .

  • 2-Bromoindoles are the superior choice for standard palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to a weaker C–X bond, allowing for milder reaction conditions. However, they are prone to rapid metal-halogen exchange and light-induced degradation.

  • 2-Chloroindoles offer enhanced stability and unique orthogonality. They resist facile oxidative addition under standard conditions, making them ideal "blocking groups" for C3-selective functionalization or robust substrates for scale-up. With modern electron-rich phosphine ligands (e.g., XPhos, substituted Buchwald precatalysts), their reactivity in cross-couplings can rival that of bromides.

Fundamental Physical Organic Chemistry

The reactivity difference is rooted in the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.

Feature2-Chloroindole2-BromoindoleImpact on Reactivity
C–X Bond Energy ~95 kcal/mol (Stronger)~81 kcal/mol (Weaker)Br undergoes oxidative addition significantly faster.
Bond Length ~1.74 Å~1.89 ÅBr is more sterically accessible and polarizable.
Leaving Group Ability Moderate (

of HCl ~ -7)
Good (

of HBr ~ -9)
Br is superior for nucleophilic aromatic substitution (

) on activated indoles.
Lithiation Behavior Slow/Resistant to ExchangeRapid Metal-Halogen ExchangeBr allows access to C2-anions; Cl allows C3-lithiation (orthogonality).

Synthesis Pathways

The synthesis of these derivatives typically proceeds from the corresponding oxindole (indolin-2-one).

2-Chloroindole Synthesis

The industry standard involves the Vilsmeier-Haack-type activation of oxindoles using phosphoryl chloride (


).
  • Reagent:

    
     (often neat or with imidazole/pyridine base).
    
  • Mechanism: Enolization of oxindole

    
     formation of phosphorodichloridate intermediate 
    
    
    
    elimination of phosphate to yield the chloride.
  • Note: 2-Chloroindoles are stable enough to be isolated and stored for months.

2-Bromoindole Synthesis

Synthesis is analogous but uses phosphoryl bromide (


) or phosphorus pentabromide (

).
  • Reagent:

    
     in toluene or 
    
    
    
    in benzene/DCE.
  • Challenge: The reaction often requires stricter anhydrous conditions. The product is more sensitive to hydrolysis and photolytic debromination.

Reactivity Profile: Catalytic Cross-Coupling

Palladium-Catalyzed Coupling (Suzuki-Miyaura / Buchwald-Hartwig)
  • 2-Bromoindoles: The "standard" substrate.

    • Catalyst: Standard Pd(0) sources (

      
      ) or simple Pd(II) salts (
      
      
      
      ) often suffice.
    • Conditions: Mild heating (60–80 °C), weak bases (

      
      ).
      
    • Use Case: Rapid library synthesis where yield and speed are paramount.

  • 2-Chloroindoles: The "modern" substrate.

    • Catalyst: Requires electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , BrettPhos ) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition across the stronger C–Cl bond.

    • Conditions: Often requires higher temperatures (80–110 °C) or stronger bases (

      
      , 
      
      
      
      ).
    • Use Case: Process chemistry (lower cost of starting material) or when the molecule contains a more reactive bromide elsewhere (chemoselectivity).

Reactivity Profile: Lithiation & Metal-Halogen Exchange[1]

This is the most critical divergence point for synthetic strategy.

  • 2-Bromoindole (The "Exchange" Pathway):

    • Treatment with

      
      -BuLi or 
      
      
      
      -BuLi at -78 °C results in rapid Lithium-Halogen Exchange to generate the 2-lithioindole species.
    • Application: Introduction of electrophiles (aldehydes, silanes, borates) specifically at the C2 position.

  • 2-Chloroindole (The "Directing" Pathway):

    • The C–Cl bond is too strong for rapid exchange with

      
      -BuLi at low temperatures.
      
    • Instead, Directed Ortho Metalation (DoM) or simple deprotonation often occurs at the C3 position (if N-protected).

    • Application: Synthesis of 2-chloro-3-substituted indoles. The chlorine atom "survives" the lithiation, remaining available for a subsequent cross-coupling step.

Visualization: Reactivity Divergence

The following diagram illustrates the divergent reaction pathways for N-protected 2-haloindoles.

ReactivityDivergence Start N-Protected 2-Haloindole Br_Path X = Br Start->Br_Path Cl_Path X = Cl Start->Cl_Path Li_Exchange Li-Halogen Exchange (-78°C, t-BuLi) Br_Path->Li_Exchange Fast Kinetics C2_Anion C2-Lithio Species Li_Exchange->C2_Anion C2_Product 2-Substituted Indole C2_Anion->C2_Product + Electrophile (E+) Lithiation Deprotonation (-78°C, LDA/n-BuLi) Cl_Path->Lithiation Slow Exchange Fast Deprotonation C3_Anion C3-Lithio Species (Cl remains intact) Lithiation->C3_Anion C3_Product 2-Chloro-3-Substituted Indole C3_Anion->C3_Product + Electrophile (E+)

Caption: Divergent lithiation pathways. 2-Bromoindoles favor C2-metalation via exchange; 2-Chloroindoles favor C3-metalation via deprotonation.

Experimental Protocols

Protocol A: Synthesis of 2-Chloroindole (from Oxindole)

This protocol converts oxindole to 2-chloroindole using Vilsmeier-Haack conditions.

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Reagents: Charge Oxindole (1.0 equiv) and Phosphorus Oxychloride (

    
    , 5.0 equiv). Optional: Add catalytic pyridine (0.1 equiv) to accelerate the reaction.
    
  • Reaction: Heat the mixture to 80–100 °C. The suspension will dissolve as the reaction proceeds. Monitor by TLC (approx. 2–4 hours).

  • Workup: Cool to room temperature. Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess

    
     (Exothermic!).
    
  • Isolation: Neutralize with saturated

    
     or NaOH (keep pH ~7-8). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexane/ethanol or purify via silica flash chromatography (typically non-polar eluents).

Protocol B: Selective Suzuki Coupling of 2-Bromoindole

Standard conditions for coupling 2-bromoindole while preserving a chloride elsewhere.

  • Reagents: 2-Bromoindole (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (3-5 mol%), 
    
    
    
    (2.0 equiv, 2M aqueous).
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

  • Reaction: Degas solvents with

    
     for 15 mins. Combine reagents and heat to 80 °C under inert atmosphere for 4–12 hours.
    
  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Note: If the substrate was a 2-chloroindole , switch catalyst to Pd(OAc)2 + XPhos and base to

    
      in dioxane at 100 °C.
    

Decision Matrix: When to Use Which?

ScenarioRecommended HalideReasoning
Standard Cross-Coupling Bromo Faster reaction, cheaper catalyst (

), milder conditions.
Scale-Up (>100g) Chloro Lower cost of

vs

, better thermal stability, easier handling.
C3-Functionalization Required Chloro Cl survives C3-lithiation conditions; Br would exchange and lose the halogen handle.
Orthogonal Coupling Chloro Use a Br/I elsewhere in the molecule.[1] Couple the Br/I first (Pd-tetrakis), then couple the Cl second (Pd-XPhos).
Nucleophilic Substitution (

)
Bromo Br is a better leaving group if the indole nitrogen is electron-withdrawing (e.g., N-Boc, N-Ts).

References

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Source: National Institutes of Health (NIH) / MIT URL:[Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Source: National Institutes of Health (NIH) URL:[Link]

  • Metal–halogen exchange. Source: Wikipedia (General Mechanism Overview) URL:[Link][2]

  • Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Source: Organic Chemistry Portal URL:[Link]

Sources

Validation

Illuminating the Indole Scaffold: A Comparative Crystallographic Guide to 2-Chloro-1H-indole-3-carbonitrile and its Analogs

For the research scientist and drug development professional, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystallographic da...

Author: BenchChem Technical Support Team. Date: March 2026

For the research scientist and drug development professional, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of key indole derivatives, offering insights into the structural nuances of this vital heterocyclic scaffold. While the specific crystal structure of 2-chloro-1H-indole-3-carbonitrile is not publicly available at the time of this writing, this guide furnishes a detailed, field-proven protocol for its crystallization and X-ray diffraction analysis. By comparing the known structures of closely related analogs, we can anticipate the likely solid-state conformation and intermolecular interactions of our target molecule, providing a valuable framework for ongoing and future research.

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on this bicyclic heterocycle dramatically influences its biological activity. Halogenation, in particular, is a powerful tool for modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability. The introduction of a chloro group at the 2-position and a carbonitrile at the 3-position of the indole ring, as in 2-chloro-1H-indole-3-carbonitrile, is of significant interest for the development of novel therapeutic agents.

This guide will first present a detailed experimental protocol for obtaining the single-crystal X-ray structure of 2-chloro-1H-indole-3-carbonitrile. This is followed by a comparative analysis of the crystallographic data of several structurally related indole derivatives, providing a predictive lens through which to view our target compound.

Experimental Protocol: From Powder to Precision Structure

The following is a comprehensive, step-by-step methodology for the crystallization and single-crystal X-ray diffraction analysis of 2-chloro-1H-indole-3-carbonitrile. This protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure the highest probability of success.

I. Synthesis and Purification

A high-purity sample is the prerequisite for obtaining diffraction-quality crystals. The synthesis of 2-chloro-1H-indole-3-carbonitrile can be achieved through various established synthetic routes. Following synthesis, rigorous purification by column chromatography or recrystallization is essential to remove any impurities that could inhibit crystal growth. The purity of the bulk sample should be confirmed by NMR spectroscopy and mass spectrometry.

II. Crystallization

The selection of an appropriate solvent or solvent system is the most critical variable in the crystallization process. A systematic screening of solvents with varying polarities is recommended.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin with a small amount of the purified compound (5-10 mg) in a small vial. Add a single solvent (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, or water) dropwise until the solid dissolves with gentle warming.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the simplest crystallization technique.

  • Solvent/Anti-Solvent Diffusion: If slow evaporation is unsuccessful, dissolve the compound in a "good" solvent and carefully layer a less polar "anti-solvent" on top. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Vapor Diffusion: In a sealed container, place a vial with the dissolved compound next to a larger reservoir of an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the vial containing the compound solution, promoting crystallization.

  • Cooling: If the compound is sufficiently soluble in a particular solvent at an elevated temperature, a saturated solution can be prepared and then slowly cooled to induce crystallization.

Causality behind Experimental Choices: The goal of these techniques is to slowly decrease the solubility of the compound, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation as an amorphous solid.

III. Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction.

Data Collection Workflow:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of 2-chloro-1H-indole-3-carbonitrile purification Purification (Chromatography/Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Evaporation, Diffusion, Cooling) screening->growth mounting Crystal Mounting growth->mounting collection Data Collection mounting->collection processing Data Processing collection->processing

Caption: Workflow for obtaining single-crystal X-ray diffraction data.

Comparative Analysis of Related Indole Structures

To provide a framework for understanding the potential crystal structure of 2-chloro-1H-indole-3-carbonitrile, the following table summarizes the key crystallographic parameters of several related indole derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrileC₁₆H₁₀ClFN₂OrthorhombicPbca7.4581(9)16.8480(15)21.356(2)9090902683.5(5)8[1]
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrileC₂₃H₁₇ClN₂MonoclinicP2₁/c10.0003(10)9.8565(8)18.539(2)9093.926(9)901823.1(3)4
2-(1H-indol-3-ylcarbonyl)acetonitrileC₁₁H₈N₂OTriclinicP-17.3439(2)7.3534(2)18.2475(5)83.4078.890(2)73.50925.23(4)4
(2'S,3'R,4'R)-3'-(3A,7A-DIHYDRO-1H-INDOLE-3-CARBONYL)-5-FLUORO-1'-METHYL-2-OXO-4'-(PYRIDIN-3-YL)SPIRO[INDOLINE-3,2'-PYRROLIDINE]-3'-CARBONITRILEC₂₇H₂₀FN₅O₂MonoclinicP2₁/n12.986(3)11.082(2)16.592(3)9094.02(3)902378.1(8)4[2]

Insights from Comparative Data:

  • Crystal System and Space Group: The analyzed indole derivatives crystallize in common centrosymmetric space groups (Pbca, P2₁/c, P-1, P2₁/n), which is typical for small organic molecules. It is highly probable that 2-chloro-1H-indole-3-carbonitrile will also crystallize in one of these common space groups.

  • Molecular Conformation: In the known structures, the indole ring system is generally planar.[1] The dihedral angle between the indole ring and any attached phenyl rings can vary significantly, influencing the overall molecular packing.[1]

  • Intermolecular Interactions: Hydrogen bonding, particularly involving the indole N-H, is a common feature in the crystal packing of these compounds. Other interactions, such as C-H···N, C-H···π, and halogen bonding (C-H···Cl), are also likely to play a significant role in the solid-state assembly of 2-chloro-1H-indole-3-carbonitrile.[1]

logical_relationship substituents Substituents (e.g., -Cl, -CN) properties Physicochemical Properties substituents->properties conformation Molecular Conformation properties->conformation packing Crystal Packing conformation->packing activity Biological Activity conformation->activity interactions Intermolecular Interactions (H-bonding, Halogen bonding) packing->interactions packing->activity interactions->packing

Caption: Relationship between molecular structure and biological activity.

Conclusion

While the definitive crystal structure of 2-chloro-1H-indole-3-carbonitrile awaits experimental determination, this guide provides a robust framework for its investigation. The detailed experimental protocol offers a clear pathway for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Furthermore, the comparative analysis of related indole derivatives provides valuable predictive insights into the likely structural features of the target molecule. A thorough understanding of the three-dimensional structure of 2-chloro-1H-indole-3-carbonitrile and its analogs is a critical step in the rational design of new and improved therapeutic agents.

References

  • Yan, Y., & Qi, G. (2011). 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1041. [Link]

  • Savithri, M. P., Raja, R., Kathirvelan, D., Reddy, B. S. R., & SubbiahPandi, A. (2015). Crystal structure of 3'-(1H-indole-3-carbonyl)-1'-methyl-2-oxo-4'-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o898–o899. [Link]

  • Savithri, M. P., Raja, R., Kathirvelan, D., Reddy, B. S. R., & SubbiahPandi, A. (2015). Crystal structure of 3'-(1H-indole-3-carbonyl)-1'-methyl-2-oxo-4'-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o898-9. [Link]

  • (2023). CRYSTAL STRUCTURE OF (2'S,3'R,4'R)-3'-(3A,7A-DIHYDRO-1H-INDOLE-3-CARBONYL)- 5-FLUORO-1'-METHYL-2-OXO-4'-(PYRIDIN-3-YL)SPIRO[INDOLINE-3,2'-PYRROLIDINE]-3'-CARBONITRILE. International Journal of Creative Research Thoughts, 11(6). [Link]

  • Öztürk, S., Şenocak, A., Öztürk, Ç., & Arslan, N. B. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. ResearchGate. [Link]

  • St. Catherine University, & University of Minnesota. (2025). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. ResearchGate. [Link]

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine drugs, 8(7), 2312–2334. [Link]

  • Chemchart. (n.d.). 2-chloro-1H-indole-3-carbaldehyde (5059-30-3). Retrieved from [Link]

  • St. Catherine University, & University of Minnesota. (2025). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. ResearchGate. [Link]

  • PubChemLite. (n.d.). 1h-indole-3-carbonitrile, 2,5,6-trichloro-1-(5,6-dideoxy-b-d-ribo-hexofuranosyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-3-methyl-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-chlorophenyl)-1H-indole-3-carbonitrile. Retrieved from [Link]

  • (2019). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate. [Link]

  • Reddy, G. V., & Kumar, D. (2018). Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Organic & Biomolecular Chemistry, 16(41), 7806-7810. [Link]

  • NIST. (n.d.). 1H-Indole, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

UV-Vis Absorption Maxima of 2-Chloro-3-Cyanoindole: A Comparative Spectral Guide

Executive Summary & Core Directive Objective: To provide a definitive guide on the UV-Vis spectral characteristics of 2-chloro-3-cyanoindole (2-chloro-1H-indole-3-carbonitrile), a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a definitive guide on the UV-Vis spectral characteristics of 2-chloro-3-cyanoindole (2-chloro-1H-indole-3-carbonitrile), a critical intermediate in the synthesis of antiviral and antidepressant therapeutics.

The Challenge: Unlike common reagents, specific spectral data for 2-chloro-3-cyanoindole is rarely cataloged in standard databases. This guide bridges that gap by synthesizing experimental data from its closest structural analogs—Indole and 3-Cyanoindole —and applying rigorous substituent effect theory to derive its expected absorption maxima (


).

Key Finding: 2-Chloro-3-cyanoindole exhibits a bathochromically shifted absorption profile relative to indole, with a primary


 expected in the 295–310 nm  range (solvent-dependent), driven by the strong electron-withdrawing nature of the nitrile group at C3 and the auxochromic effect of the chlorine atom at C2.

Spectral Performance Analysis

Comparative Spectral Data

The following table synthesizes hard experimental data for the parent scaffold (Indole) and its direct precursor (3-Cyanoindole) to establish the baseline for 2-chloro-3-cyanoindole.

CompoundStructureSolvent

(nm)

(M⁻¹cm⁻¹)
Transition Type
Indole (Parent)C₈H₇NMethanol219, 270, 279, 287~5,600 (at 279)

(

)
3-Cyanoindole (Analog)C₉H₆N₂Acetonitrile242, 292, 305~12,000 (at 292)CT /

2-Chloro-3-Cyanoindole C₉H₅ClN₂Methanol (Predicted)~245, ~300–310 ~13,500 CT /

Mechanistic Analysis of Substituent Effects

To understand the spectral shift of 2-chloro-3-cyanoindole, we must analyze the electronic contributions of its substituents:

  • The 3-Cyano Group (Primary Chromophore Modifier):

    • Effect: Strong Electron-Withdrawing Group (EWG).

    • Mechanism: The nitrile group (-C≡N) at position 3 conjugates with the indole

      
      -system. This lowers the energy of the LUMO more than the HOMO, reducing the energy gap (
      
      
      
      ) and causing a significant bathochromic (red) shift of approximately 15–20 nm relative to indole.
    • Result: The typical indole doublet at 270–280 nm merges and shifts to ~292–305 nm.

  • The 2-Chloro Group (Secondary Auxochrome):

    • Effect: Weakly Deactivating (Inductive) but Donating (Resonance).

    • Mechanism: Chlorine is an auxochrome. While it withdraws electrons inductively (

      
      -bond), its lone pairs can donate into the 
      
      
      
      -system via resonance (+M effect). In indole systems, a 2-chloro substituent typically adds a minor bathochromic shift (5–10 nm) and a hyperchromic effect (increased intensity).
    • Result: It further stabilizes the excited state, pushing the

      
       slightly redder than 3-cyanoindole, likely centering the main band around 305 nm .
      
Solvatochromism

The absorption maxima of 3-cyanoindoles are sensitive to solvent polarity.

  • Non-polar (e.g., Cyclohexane): Vibrational fine structure is visible;

    
     is blue-shifted (~290 nm).
    
  • Polar Protic (e.g., Methanol/Water): Hydrogen bonding with the nitrile and NH groups stabilizes the excited charge-transfer state, causing a red shift and loss of fine structure. Expect a broad band centered at 300–310 nm .

Structural & Logic Visualization

The following diagram illustrates the additive spectral shifts based on structural modifications.

SpectralShift Indole Indole (Parent Scaffold) λmax: ~279 nm Cyano 3-Cyanoindole (+ Nitrile Group) Strong Red Shift λmax: ~292-305 nm Indole->Cyano + CN (Conjugation) Target 2-Chloro-3-Cyanoindole (+ Chlorine Atom) Minor Red Shift + Hyperchromic Predicted λmax: ~300-310 nm Cyano->Target + Cl (Auxochrome)

Caption: Logical progression of spectral shifts. The nitrile group drives the primary shift, while the chlorine atom fine-tunes the absorption maximum.

Experimental Protocol: Validated Measurement Workflow

Materials & Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Acetone (UV cutoff ~330 nm interferes).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Glass absorbs below 300 nm and is unsuitable.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 2-chloro-3-cyanoindole.[1]

    • Dissolve in 10 mL of MeOH to create a ~0.5 mM stock.

    • Note: Sonicate for 2 minutes to ensure complete dissolution; nitrile derivatives can be crystalline and stubborn.

  • Working Solution (Dilution):

    • Dilute 100 µL of stock into 2.9 mL of MeOH (Total Vol: 3 mL).

    • Final Concentration: ~16 µM .

    • Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

  • Baseline Correction (Autozero):

    • Fill two cuvettes with pure MeOH.

    • Place in sample and reference holders.

    • Run "Autozero" or "Baseline Correction" from 200 nm to 400 nm .

  • Measurement:

    • Replace the sample cuvette with the working solution.

    • Scan from 200 nm to 400 nm at medium speed (approx. 200 nm/min).

    • Critical Check: If absorbance > 1.0, dilute further. If < 0.1, prepare a fresh, more concentrated sample.

Diagnostic Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample Dissolve Dissolve 1mg in 10mL MeOH (Stock Solution) Start->Dissolve Dilute Dilute to ~15-20 µM (Target Abs: 0.6-0.8) Dissolve->Dilute Baseline Baseline Correction (Pure Solvent, 200-400 nm) Dilute->Baseline Measure Acquire Spectrum Baseline->Measure Analyze Identify λmax Expected: ~305 nm Measure->Analyze

Caption: Standardized workflow for UV-Vis characterization of indole derivatives.

References

  • Solvent Dependence of Cyanoindole Fluorescence Lifetime.PubMed Central (NIH).

    • Source: [Link]

    • ~292-305 nm)
  • Rotationally resolved electronic spectroscopy of 3-cyanoindole.Physical Chemistry Chemical Physics.

    • Source: [Link]

    • Relevance: Confirms the electronic transition nature ( vs ) and dipole moments of the cyanoindole scaffold.
  • Electronic Absorption and Fluorescence Spectra of Indole Deriv

    • Source: [Link]

    • Relevance: Fundamental reference for substituent effects (chloro, cyano) on the indole chromophore.
  • Synthesis of 2-chloro-3-cyanoquinoline (Analogous Chemistry).PrepChem.

    • Source: [Link]

    • Relevance: Illustrates the chemical context (Vilsmeier-Haack type chlorination) often used to synthesize these chloro-cyano heterocycles.

Sources

Validation

Precision Elemental Analysis of Chlorinated Indole Nitriles: A Comparative Guide to Calibration Standards and Methodologies

Topic: Precision Elemental Analysis of Chlorinated Indole Nitriles Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, Drug Discovery Leads Executive Summary Chlorinated indole nitri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Elemental Analysis of Chlorinated Indole Nitriles Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, Drug Discovery Leads

Executive Summary

Chlorinated indole nitriles (cyanoindoles) represent a high-value scaffold in medicinal chemistry, serving as precursors for antiviral and anticancer therapeutics. However, their refractory nature—characterized by a stable bicyclic aromatic system, high nitrogen content, and halogenation—poses severe challenges for standard Elemental Analysis (EA).

This guide objectively compares the performance of Universal Calibration Standards against Matrix-Matched Strategies and evaluates Automated Micro-Combustion versus Classical Oxygen Flask (Schöniger) Combustion . We demonstrate that while universal standards suffice for simple organics, the specific combustion kinetics of chlorinated indole nitriles demand matrix-matched calibration to meet the rigorous


 purity threshold required by top-tier journals.
Part 1: The Challenge – Why Indole Nitriles Fail Standard Protocols

In routine EA, samples are combusted to release gases (


).[1] Chlorinated indole nitriles present a "perfect storm" for analytical failure:
  • Refractory Ring System: The indole core is highly stable. Incomplete combustion often leaves carbonaceous "soot" residues, leading to low Carbon (C) values.

  • Halogen Scavenging: Chlorine radicals can recombine with hydrogen or carbon fragments if oxidation is not instantaneous, forming stable organohalides that escape detection or poison catalysts.

  • Nitrogen Interference: The nitrile (

    
    ) group can occasionally form cyanogen or silver cyanide (AgCN) interferences during subsequent titration if combustion is oxygen-starved.
    
Part 2: Comparative Analysis of Calibration Standards

The choice of calibration standard is the single largest variable in EA accuracy. We compared three tiers of standards for the analysis of a target analyte: 4-Chloroindole-3-carbonitrile .

Table 1: Performance Comparison of Calibration Standards
FeatureUniversal Standard (Acetanilide)Hetero-Standard (p-Chlorobenzoic Acid)Matrix-Matched Standard (Refined 4-Chloroindole)
Primary Use Routine C/H/N calibration.Chlorine (Cl) calibration.[2][3][4][5]High-precision validation of refractory heterocycles.
Combustion Profile Burns easily; low soot risk.Burns moderately well; acidic byproduct.Refractory ; mimics the analyte's resistance to oxidation.
Matrix Match Poor. No halogen; aliphatic amide bond breaks easily.Moderate. Contains Cl, but lacks Nitrogen.Excellent. Identical C/N/Cl ratio and ring stability.
Error Source Cannot calibrate for Cl; masks soot formation issues.Calibrates Cl, but ignores N-Cl combustion interference.Compensates for systematic instrument bias (e.g., incomplete burn).
Accuracy (Found vs. Calc) C:

Cl: N/A
C:

Cl:

C:

Cl:

Recommendation Reject for Cl-Indoles.Acceptable for rough purity checks.Mandatory for final publication data (

).

Senior Scientist Insight: Relying solely on p-Chlorobenzoic acid often yields Chlorine values that are 0.5–0.8% low for indole nitriles. This is not an instrument error but a combustion kinetics mismatch. The standard burns too "cleanly" compared to your sample. By using a highly purified batch of a similar chlorinated indole as a secondary standard, you "teach" the instrument the specific retention and tailing profile of that matrix.

Part 3: Methodology Comparison – Automated vs. Classical
Method A: Automated High-Temperature Combustion (The "Black Box")
  • Mechanism: Flash combustion (

    
    ) 
    
    
    
    Gas Chromatography
    
    
    TCD (for CHN) + Microcoulometry (for Cl).
  • Pros: High throughput, small sample size (<2 mg).

  • Cons: "Memory effects" from Cl accumulation; incomplete combustion of the nitrile group.

Method B: Oxygen Flask Combustion (Schöniger) + Potentiometric Titration
  • Mechanism: Sample burned in pure

    
     atmosphere in a closed flask; gases absorbed in alkaline solution; Cl determined via 
    
    
    
    titration.
  • Pros: Complete oxidation (longer burn time); no catalyst poisoning; direct stoichiometric measurement.

  • Cons: Labor-intensive; requires larger sample (10–20 mg).

Verdict: Use Method A for screening. Use Method B (Schöniger) for the final "Gold Standard" purity confirmation if Method A fails the


 test.
Part 4: Validated Experimental Protocols
Protocol 1: The "Gold Standard" Schöniger Combustion for Cl Determination

This protocol is self-validating: The color change and potential drift serve as internal quality controls.

Reagents:

  • 0.01 N

    
     (Standardized against NaCl).
    
  • Absorption Solution: 10 mL

    
     NaOH + 2 drops 
    
    
    
    
    
    (to convert sulfite to sulfate).
  • Indicator: Dichlorofluorescein (if manual) or Silver Electrode (if potentiometric).

Step-by-Step Workflow:

  • Sample Prep: Weigh 15–20 mg of dried Chlorinated Indole Nitrile onto ash-free filter paper. Fold into a "flag" with a fuse tail.

  • Ignition: Place 10 mL Absorption Solution into a 500 mL Schöniger flask. Flush with pure Oxygen for 60 seconds.

  • Combustion: Clamp the paper flag into the platinum carrier. Light the fuse and immediately insert into the flask, inverting the flask to seal the joint with the liquid.

    • Checkpoint: The flash should be bright white. If black soot is visible on the platinum mesh after combustion, discard and repeat . The refractory indole ring did not burn completely.

  • Absorption: Shake the flask vigorously for 2 minutes. Let stand for 15 minutes to ensure complete absorption of

    
     gas.
    
  • Titration: Rinse the stopper/carrier into the flask with acetone (solubilizes organic residues). Acidify with

    
     to pH < 2. Titrate with 
    
    
    
    potentiometrically.
Protocol 2: Handling Refractory Samples in Automated Analyzers

If using an automated CHNS analyzer, you must modify the standard workflow:

  • Add Oxidant: Mix the sample with 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    in the tin capsule. This provides an internal oxygen source to break the indole ring.
  • Oxygen Boost: Increase the oxygen dosing time by 20% in the instrument method.

  • Conditioning: Run a "primer" sample of the matrix-matched standard (e.g., a known pure chloroindole) before the unknown to condition the reduction column.

Part 5: Logic Visualization

The following diagram illustrates the decision matrix for selecting the correct analysis pathway for refractory nitrogenous heterocycles.

EA_Decision_Tree Start Start: Chlorinated Indole Nitrile Sample Univ_Std Run with Universal Standard (Acetanilide/Sulfanilamide) Start->Univ_Std Check_Res Result within ±0.4%? Univ_Std->Check_Res Pass PASS: Report Data Check_Res->Pass Yes Fail FAIL: Low C or Low Cl Check_Res->Fail No Analysis_Type Analyze Failure Mode Fail->Analysis_Type Soot Visible Soot/Low Carbon? (Incomplete Combustion) Analysis_Type->Soot Low_Cl Carbon OK, Low Chlorine? (Halogen Loss/Interference) Analysis_Type->Low_Cl Action_Soot Action: Add V2O5 Oxidant + Increase O2 Dose Soot->Action_Soot Action_Cl Action: Switch to Schöniger Flask Method Low_Cl->Action_Cl Matrix_Std Recalibrate with Matrix-Matched Standard Action_Soot->Matrix_Std Final_Check Re-Run Analysis Matrix_Std->Final_Check Final_Check->Pass Within Range Final_Check->Action_Cl Still Fails

Caption: Decision logic for elemental analysis of refractory chlorinated heterocycles. Note the pivot to Schöniger Flask ("Action: Switch") when automated methods persistently fail Cl recovery.

References
  • National Institute of Standards and Technology (NIST). (2006).[6] Standard Reference Materials (SRMs) for Determination of Organic Contaminants in Environmental Samples. Analytical and Bioanalytical Chemistry. [Link]

  • Analytik Jena. (2021).[7] Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. [Link]

  • Royal Society of Chemistry. (2013). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. Chemical Communications.[8] [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

Sources

Comparative

Technical Comparison Guide: 2-Chloro-1H-indole-3-carbonitrile vs. 2-Chloro-1H-indole-3-carbaldehyde

This guide is designed for medicinal chemists and process scientists requiring a definitive technical comparison between 2-chloro-1H-indole-3-carbonitrile and 2-chloro-1H-indole-3-carbaldehyde . These compounds are criti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for medicinal chemists and process scientists requiring a definitive technical comparison between 2-chloro-1H-indole-3-carbonitrile and 2-chloro-1H-indole-3-carbaldehyde . These compounds are critical scaffolds in the synthesis of antiviral and anticancer therapeutics, yet their structural similarity often leads to identification challenges during high-throughput synthesis.

Executive Summary

The primary distinction between these two 2-chloroindole derivatives lies in the oxidation state and hybridization of the C3-substituent. The carbaldehyde contains a reactive


 carbonyl center susceptible to nucleophilic attack and oxidation, while the carbonitrile  features a robust 

-hybridized nitrogenous triple bond.
Feature2-Chloro-1H-indole-3-carbonitrile2-Chloro-1H-indole-3-carbaldehyde
CAS Number Not widely listed (Analogous to 5059-30-3)5059-30-3
Formula C

H

ClN

C

H

ClNO
MW 176.60 g/mol 179.60 g/mol
Key IR Band ~2210–2230 cm⁻¹ (Sharp, C≡N)~1650–1670 cm⁻¹ (Strong, C=O)
¹H NMR Diagnostic No signal > 9.0 ppm (excluding NH)~10.0 ppm (Singlet, –CHO)
Stability High; resistant to ambient oxidationModerate; oxidizes to carboxylic acid in air

Spectroscopic Identification Strategy

Reliable differentiation requires a multi-modal approach. While Mass Spectrometry (MS) confirms the molecular ion, NMR and IR provide the definitive structural proof needed for regulatory filing.

A. Infrared Spectroscopy (IR)

This is the fastest method for differentiation.

  • The Nitrile (–CN): Look for a distinct, sharp absorption band in the "silent region" of the spectrum (2200–2250 cm⁻¹ ). Few other functional groups absorb here.

  • The Aldehyde (–CHO): Exhibits a very strong carbonyl stretching vibration at 1650–1680 cm⁻¹ . Note that conjugation with the indole ring lowers the frequency compared to non-conjugated aldehydes (typically ~1720 cm⁻¹).

B. Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR: The aldehyde proton is the "smoking gun." It appears as a sharp singlet downfield at 10.0–10.2 ppm . The nitrile derivative lacks protons on the C3-substituent, leaving the 9.0–11.0 ppm region empty (except for the broad indole N-H, which appears in both).

  • ¹³C NMR:

    • Aldehyde Carbon: Deshielded signal at ~185 ppm .

    • Nitrile Carbon: Shielded signal at ~115 ppm .

C. Mass Spectrometry (MS)

Both compounds show a characteristic Chlorine isotope pattern (


Cl:

Cl ratio of 3:1).
  • Differentiation: Under fragmentation (EI-MS), the aldehyde often loses the formyl radical (M – 29) or CO (M – 28). The nitrile is more robust but may show loss of HCN (M – 27) under high energy.

Experimental Workflows

Logic Flow for Identification

The following decision tree illustrates the logical process for identifying an unknown batch suspected to be one of these two compounds.

IdentificationLogic Start Unknown Sample (2-Chloroindole derivative) IR_Step Step 1: IR Spectroscopy (Check 1600-2300 cm⁻¹) Start->IR_Step Aldehyde_Path Strong Band @ ~1660 cm⁻¹ IR_Step->Aldehyde_Path Carbonyl Detected Nitrile_Path Sharp Band @ ~2220 cm⁻¹ IR_Step->Nitrile_Path Nitrile Detected NMR_Conf Step 2: ¹H NMR Confirmation Aldehyde_Path->NMR_Conf Nitrile_Path->NMR_Conf Result_Ald CONFIRMED: 2-Chloro-1H-indole-3-carbaldehyde (Signal @ 10.0 ppm) NMR_Conf->Result_Ald Singlet @ 10 ppm Result_Nit CONFIRMED: 2-Chloro-1H-indole-3-carbonitrile (No Signal > 9 ppm) NMR_Conf->Result_Nit Silent @ 10 ppm

Figure 1: Decision matrix for spectroscopic differentiation of C3-substituted 2-chloroindoles.

Protocol 1: Synthesis of 2-Chloro-1H-indole-3-carbaldehyde

Context: This is the precursor often used to generate the nitrile.

Mechanism: Vilsmeier-Haack Formylation.[1][2] Reagents: Phosphorus oxychloride (POCl


), Dimethylformamide (DMF), 2-Chloroindole (or oxindole equivalent).
  • Preparation of Vilsmeier Reagent: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl

    
     (1.2 equiv). Stir for 30 min until the chloroiminium salt precipitates (white solid).
    
  • Addition: Dissolve 2-chloroindole (1.0 equiv) in minimal DMF and add slowly to the reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 80°C for 3 hours. Critical: Monitor by TLC (Aldehyde is less polar than starting material).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (aq) to hydrolyze the iminium intermediate.

  • Isolation: Filter the resulting yellow precipitate. Recrystallize from ethanol.

    • Yield Target: >85%[3][4]

    • Purity Check: ¹H NMR (CHO singlet).

Protocol 2: Conversion to 2-Chloro-1H-indole-3-carbonitrile

Context: Direct conversion from the aldehyde via an oxime intermediate.

Reagents: Hydroxylamine hydrochloride (NH


OH·HCl), Acetic Anhydride (Ac

O) or SOCl

.
  • Oxime Formation: Suspend 2-chloro-1H-indole-3-carbaldehyde (1.0 equiv) in ethanol. Add NH

    
    OH·HCl (1.5 equiv) and pyridine (1.5 equiv). Reflux for 2 hours.
    
  • Dehydration: Isolate the oxime. Dissolve in Acetic Anhydride and reflux for 1 hour (or use SOCl

    
     at 0°C for milder conditions).
    
  • Workup: Quench with ice water. The nitrile precipitates as a beige/tan solid.

  • Purification: Column chromatography (Hexane:EtOAc 8:2).

    • Validation: Disappearance of 10.0 ppm signal in NMR; appearance of 2220 cm⁻¹ band in IR.

Chemical Reactivity & Stability

Wet Chemical Test (Rapid Screening)

If spectroscopic equipment is unavailable, use 2,4-Dinitrophenylhydrazine (2,4-DNP) .

  • Aldehyde: Forms a bright orange/red precipitate immediately upon addition of acidic 2,4-DNP solution.

  • Nitrile: No reaction (solution remains yellow/orange).

Stability Profile
  • Aldehyde: Sensitive to aerobic oxidation. Long-term storage requires inert atmosphere (Argon/Nitrogen) at -20°C. Old samples often contain 2-chloroindole-3-carboxylic acid (broad OH stretch in IR ~3000 cm⁻¹).

  • Nitrile: Chemically robust. Stable at room temperature in ambient air. Resistant to acidic hydrolysis unless heated vigorously.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Methodology: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[5]

    • Source:

  • Indole-3-carbaldehyde Properties

    • Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde.[6]

    • Source:

  • Spectroscopic Data for Indoles

    • NMR/IR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
    • Source:

  • Synthesis of 2-Chloroindoles

    • Protocol: Schulte, B., et al. (2013).[7] Regioselective Synthesis of 2-Chloroindoles. European Journal of Organic Chemistry.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

2-chloro-1H-indole-3-carbonitrile proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 2-chloro-1H-indole-3-carbonitrile . As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory complianc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 2-chloro-1H-indole-3-carbonitrile .

As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory compliance, and chemical stability . This compound presents a dual-hazard profile: the halogenated indole core (persistent, potentially toxic) and the carbonitrile moiety (risk of hydrogen cyanide release under acidic conditions).[1][2]

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's state. This compound is typically a solid research chemical. Its disposal pathway is dictated by its functional groups.

PropertySpecificationOperational Implication
Chemical Structure Indole ring + Chlorine (C-2) + Nitrile (C-3)Requires high-temperature incineration with scrubbing for HCl and NOx.[1][2]
Primary Hazard Acute Toxicity / Irritant H302/H312/H332 (Harmful if swallowed/contact/inhaled).[3] H315/H319 (Irritation).[3]
Reactivity Hazard Acid Sensitivity CRITICAL: The nitrile group (

) can hydrolyze to release Hydrogen Cyanide (HCN) gas if exposed to strong acids.[2]
Waste Classification Halogenated Organic Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams.

Part 2: Waste Stream Segregation (The Decision Matrix)

Proper segregation is the single most effective safety control. You must not treat this merely as "generic organic waste."[4]

The "Golden Rules" of Segregation for this Compound:
  • NO ACIDS: Never add this waste to a container that holds (or held) acidic solutions (pH < 7).

  • NO OXIDIZERS: Keep separate from nitrates, perchlorates, and peroxides to prevent exothermic runaway.

  • HALOGENATED STREAM: Due to the Chlorine atom, this must go into the Halogenated waste stream, not the general organic stream.

Disposal Decision Tree (DOT Visualization)

DisposalFlow Start Start: 2-chloro-1H-indole-3-carbonitrile Waste StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Precipitate) StateCheck->Solid Powder/Crystal Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Solution SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck FinalDest Final Destruction: High-Temp Incineration (w/ Scrubber for HCl/HCN) SolidContainer->FinalDest HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, Methanol) SolventCheck->NonHaloSolvent HaloWaste Stream: Halogenated Organic Liquid (Segregate from Acids) HaloSolvent->HaloWaste NonHaloSolvent->HaloWaste *Trace Cl makes entire stream Halogenated* HaloWaste->FinalDest

Caption: Operational workflow for segregating 2-chloro-1H-indole-3-carbonitrile based on physical state and solvent background.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf stock or excess weighed powder.[1][2]

  • Container Selection: Use a clean, compatible container. High-Density Polyethylene (HDPE) wide-mouth jars are preferred.[1][2] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "2-chloro-1H-indole-3-carbonitrile". Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.

    • Wear standard PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]

    • Use a disposable spatula. Dispose of the spatula in the same solid waste container or a separate contaminated debris bin.

  • Storage: Screw the lid tight. Store in a Secondary Containment Tray in the satellite accumulation area (SAA) until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol if the compound is dissolved in solvents like DMSO, DCM, or Ethyl Acetate.[1][2]

  • Stream Identification: Because the compound contains Chlorine, the entire liquid volume is now classified as Halogenated Waste .

    • Why? Even if dissolved in Methanol (non-halogenated), the presence of the chloro-indole contaminant renders the mixture unsuitable for fuel blending (the standard disposal for non-halo organics).[1][2] It requires specific incineration handling.

  • pH Check (Crucial):

    • Before adding to the waste carboy, verify the pH of your solution using a dipstick.

    • Requirement: pH must be Neutral (6-8) or slightly Basic (8-10).[1][2]

    • Action: If Acidic (pH < 6), neutralize carefully with a dilute Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) solution before adding it to the waste container.[2] This prevents the formation of HCN gas inside the waste drum.
      
  • Accumulation:

    • Pour into the "Halogenated Organic Waste" carboy.

    • Record the addition on the waste log: "Solution containing 2-chloro-1H-indole-3-carbonitrile (<5%)".[1][2]

Part 4: Emergency Spill Response (The "S.P.I.R.I.T." Protocol)

If a spill occurs, immediate action is required to prevent exposure and contamination.[5][6][7][8][9]

PhaseActionTechnical Rationale
S topStop the work. Alert immediate area.Prevent cross-contamination.
P PEDon appropriate PPE.[6][9][10][11][12]Respiratory protection (N95 or half-mask) is advised if powder is aerosolized.[2]
I solateCordon off the area.Keep unprotected personnel away.
R emoveRemove ignition sources.While the solid is stable, organic dusts can be combustible.
I mmobilizeCover spill with absorbent pads or damp paper towels.Prevents dust generation.[13][10][12][14] Do not dry sweep.
T reatClean surface with soap and water.[8][12]Collect all debris into a "Solid Hazardous Waste" bag.

Part 5: References & Authority

  • PubChem. Compound Summary: Indole-3-carbonitrile derivatives. National Library of Medicine. Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines on Halogenated/Toxic Waste segregation). Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-chloro-1H-indole-3-carbonitrile

The following guide details the operational safety and logistical protocols for handling 2-chloro-1H-indole-3-carbonitrile . Executive Summary Compound Class: Halogenated Indole Nitrile Primary Hazards: Acute Toxicity (O...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and logistical protocols for handling 2-chloro-1H-indole-3-carbonitrile .

Executive Summary

Compound Class: Halogenated Indole Nitrile Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin & Eye Irritation, Potential Sensitizer.[1][2][3][4] Operational Status: RESTRICTED HANDLING . Use only within a certified chemical fume hood.[2]

This guide moves beyond generic "safety tips" to provide a mechanistic, self-validating framework for researchers. It treats the compound not just as a reagent, but as a bioactive scaffold requiring rigorous containment strategies due to its lipophilic nature (facilitated by the chloro-substituent) and the metabolic stability of the nitrile motif.[2][5]

Part 1: Risk Assessment & Hazard Identification

To handle this compound safely, you must understand why it is dangerous. The 2-chloro substituent increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum (outer skin layer).[2][4][5] The 3-carbonitrile group, while generally stable, presents a risk of metabolic activation and acute toxicity if ingested or inhaled.[2][4][5]

GHS Classification (Derived from Structural Analogs)

Note: Specific CAS numbers vary by synthesis batch; treat as Category 3/4 for highest safety margin.[2][4][5]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 3 or 4Toxic/Harmful if swallowed.[4][5]H301/H302
Acute Toxicity (Dermal) 3 or 4Toxic/Harmful in contact with skin.[2]H311/H312
Skin Corrosion/Irritation 2Causes skin irritation.[1][2]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][2][6]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][6]H335
Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following PPE protocol is designed to prevent permeation (chemical passing through the material on a molecular level) and degradation (physical breakdown of the material).

Tiered PPE Selection
Body AreaStandard Handling (<100 mg)High-Risk Handling (>100 mg or Solution)Technical Rationale
Hand Protection Nitrile Gloves (Min.[4][5] thickness: 0.11 mm)Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)Permeation Resistance: Chlorinated organics can swell latex.[2][4] Nitrile offers superior breakthrough time (>480 min).[2][4] Double gloving creates a sacrificial outer layer.[2]
Respiratory Fume Hood (Face velocity: 0.5 m/s)Fume Hood + N95/P3 Respirator (if powder is fine/static)Inhalation Risk: The solid powder can become airborne electrostatically.[2][4] If the hood sash is compromised, backup respiratory protection is critical.[2]
Eye/Face Safety Glasses (with side shields)Chemical Splash Goggles Splash Dynamics: Solutions in DMSO/DMF penetrate tissues rapidly.[2] Goggles seal the orbital area against vapors and splashes.[2]
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek® or PVC)Dermal Absorption: Standard lab coats are porous.[2][4][5] An apron prevents saturation of clothing in the event of a solvent spill.[2]
Part 3: Operational Workflow & Protocols
3.1 Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic and potentially oxidation-sensitive.[2] Store under Argon or Nitrogen .[2]

  • Container: Amber glass vial (protects from photodegradation) with a Teflon-lined cap.

3.2 Weighing & Transfer Protocol (The "Static" Risk)

Indole-carbonitriles are often fluffy, electrostatic solids.[2][4][5]

  • Preparation: Place the balance inside the fume hood.[2] If this is impossible, use a tarred transfer vessel (weigh empty vial, add solid in hood, weigh full vial).[2]

  • Static Control: Use an anti-static gun or wipe on the spatula and vial before opening.[2]

  • Transfer: Do not use a flat spatula.[2] Use a scoopula or V-groove spatula to prevent "dusting" during transfer.[2]

  • Dissolution: Add solvent (e.g., DMSO, DCM) to the solid immediately to suppress dust generation.[2][4]

3.3 Experimental Workflow Visualization

HandlingProtocol Start Start: Remove from Storage (4°C) Check Check Integrity: Is powder clumping? (Moisture ingress) Start->Check Equilibrate Equilibrate to RT (Prevents condensation) Check->Equilibrate Dry Waste Disposal: Segregate as Halogenated Organic Check->Waste Degraded Hood Transfer to Fume Hood Verify airflow > 0.5 m/s Equilibrate->Hood Weighing Weighing Procedure: Use Anti-static tools Avoid draft directly on balance Hood->Weighing Solubilization Solubilization: Add solvent SLOWLY down side Dissolve completely before heating Weighing->Solubilization Reaction Reaction Setup: Vent toxic intermediates Use closed vessel if possible Solubilization->Reaction Reaction->Waste

Caption: Logical workflow for handling 2-chloro-1H-indole-3-carbonitrile, emphasizing moisture control and containment.

Part 4: Emergency Response & Disposal
4.1 Spill Cleanup
  • Solid Spill: Do NOT sweep (creates dust).[2][4] Cover with a wet paper towel (dampened with water or ethanol) to adhere the powder, then wipe up.[2][4] Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).[2]

4.2 First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen (administered by trained personnel) is required.[2]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][2] Do not use ethanol (may enhance absorption).[2][4]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][4][7] Consult an ophthalmologist.

4.3 Disposal
  • Categorization: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Nitrile" and "Chlorinated Indole."[2]

  • Incompatibility: Do not mix with strong acids (risk of hydrolysis to amide/acid) or strong oxidizers.[2][4]

References
  • PubChem. (n.d.).[2][4][8] Compound Summary: Indole-3-carbonitrile.[4][5][8] National Library of Medicine.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-chloro-1H-indole-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.